molecular formula C49H75N9O11 B612792 CEF1, Influenza Matrix Protein M1 (58-66) CAS No. 141368-69-6

CEF1, Influenza Matrix Protein M1 (58-66)

Número de catálogo: B612792
Número CAS: 141368-69-6
Peso molecular: 966.19
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Matrix protein 1

Propiedades

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H75N9O11/c1-10-30(8)41(56-38(60)25-50)47(66)53-34(21-27(2)3)43(62)51-26-39(61)52-35(23-32-17-13-11-14-18-32)44(63)57-40(29(6)7)46(65)54-36(24-33-19-15-12-16-20-33)45(64)58-42(31(9)59)48(67)55-37(49(68)69)22-28(4)5/h11-20,27-31,34-37,40-42,59H,10,21-26,50H2,1-9H3,(H,51,62)(H,52,61)(H,53,66)(H,54,65)(H,55,67)(H,56,60)(H,57,63)(H,58,64)(H,68,69)/t30-,31+,34-,35-,36-,37-,40-,41-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDRFCQNHCTWII-CXECYRLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H75N9O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

966.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Influenza Matrix Protein M1 (58-66): A Technical Guide to its Discovery, History, and Immunological Significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza A virus matrix protein 1 (M1) is a crucial structural component of the virion, playing a multifaceted role throughout the viral life cycle. Within this protein lies a short nine-amino acid sequence, the M1 (58-66) epitope with the sequence GILGFVFTL, which has become a cornerstone of influenza immunology research. This technical guide provides a comprehensive overview of the discovery, history, and immunological significance of the M1 (58-66) epitope, with a focus on the experimental methodologies and quantitative data that have defined its importance.

Discovery and History

The journey to identifying specific targets of the cellular immune response to influenza A virus began with the understanding that cytotoxic T lymphocytes (CTLs) play a critical role in viral clearance. Early studies in the 1980s demonstrated that human CTLs recognized internal viral proteins, not just the surface glycoproteins targeted by antibodies.

A pivotal moment in influenza immunology was the 1987 publication by Gotch and colleagues, which demonstrated that human CTLs could recognize the influenza A matrix protein (M1) in the context of the HLA-A2 molecule.[1] This seminal work laid the groundwork for the precise identification of the specific peptide epitope within the M1 protein that was being presented to T cells. Subsequent research pinpointed the M1 (58-66) peptide, with the amino acid sequence GILGFVFTL, as the immunodominant epitope for HLA-A*02:01-positive individuals.[2][3] This epitope is highly conserved across various influenza A virus strains, making it a key target for the development of universal influenza vaccines.[2][3]

The M1 (58-66) epitope has since been extensively used as a model antigen to study T-cell function, activation, and the mechanics of antigen presentation.[4] Its immunodominance in a significant portion of the human population has made it a frequent positive control in immunological assays such as ELISPOT and tetramer staining.[4]

Immunological Significance

The M1 (58-66) epitope is a classical example of an immunodominant, HLA class I-restricted T-cell epitope. Its significance stems from several key characteristics:

  • High Conservation: The GILGFVFTL sequence is remarkably conserved across different strains of influenza A virus, with a reported conservation rate of 93% across 69 tested strains.[2] This high degree of conservation makes it an attractive target for universal vaccine strategies, as it has the potential to elicit an immune response that is effective against a broad range of influenza viruses.

  • HLA-A02:01 Restriction: The M1 (58-66) epitope is primarily presented by the HLA-A02:01 allele, which is one of the most common HLA class I alleles in the human population.[2][5] This means that a large percentage of individuals are capable of mounting a robust CTL response to this epitope.

  • Immunodominance: In HLA-A*02:01-positive individuals, the T-cell response to influenza is often dominated by CTLs that recognize the M1 (58-66) epitope.[4] This immunodominance highlights its central role in the cellular immune response to influenza infection.

  • Induction of Cytotoxic T Lymphocytes (CTLs): Recognition of the M1 (58-66) epitope presented on the surface of infected cells by CD8+ T cells triggers a cytotoxic response, leading to the elimination of virus-infected cells. This cellular immunity is a critical component of recovery from influenza infection.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the Influenza M1 (58-66) epitope, providing a basis for comparison and experimental design.

ParameterValueReference(s)
Peptide SequenceGILGFVFTL[2][3]
Amino Acid Position58-66 of Matrix Protein 1 (M1)[2][3]
HLA RestrictionHLA-A*02:01[2][5]
Conservation Rate93% (across 69 strains)[2]
M1-HLA-A2 Complex Kd3.3 x 10-10 M[7]

Table 1: Physicochemical and Immunological Properties of Influenza M1 (58-66) Epitope. This table provides an overview of the fundamental characteristics of the M1 (58-66) peptide.

Assay TypeKey FindingsReference(s)
ELISPOTUsed to quantify the frequency of IFN-γ secreting T cells specific for M1 (58-66). Responses are readily detectable at peptide concentrations as low as 0.02 μM.[8]
Chromium Release AssayDemonstrates the lytic activity of M1 (58-66)-specific CTLs against peptide-pulsed target cells.[5][9][10]
Tetramer StainingAllows for the direct visualization and quantification of M1 (58-66)-specific CD8+ T cells.[11]
Intracellular Cytokine Staining (ICS)Measures the production of cytokines (e.g., IFN-γ, TNF-α) by M1 (58-66)-specific T cells upon stimulation.[11]

Table 2: Summary of Key Experimental Assays and Findings for M1 (58-66) Epitope. This table highlights the common experimental approaches used to study the M1 (58-66) epitope and their typical outcomes.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of the Influenza M1 (58-66) epitope are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions.

Chromium Release Assay for CTL Cytotoxicity

This assay measures the ability of M1 (58-66)-specific CTLs to lyse target cells presenting the epitope.

Materials:

  • M1 (58-66) peptide (GILGFVFTL)

  • HLA-A*02:01-positive target cells (e.g., T2 cells)

  • Effector CTLs (either a cell line or freshly isolated PBMCs stimulated with the M1 peptide)

  • 51Cr (Sodium chromate)

  • Fetal Bovine Serum (FBS)

  • RPMI-1640 medium

  • 96-well round-bottom plates

  • Gamma counter

Protocol:

  • Target Cell Labeling:

    • Resuspend 1 x 106 target cells in 100 µL of FBS.

    • Add 100 µCi of 51Cr and incubate at 37°C for 1-2 hours.

    • Wash the cells three times with RPMI-1640 medium to remove excess 51Cr.

    • Resuspend the labeled cells in complete medium at a concentration of 1 x 105 cells/mL.

  • Peptide Pulsing:

    • Incubate the 51Cr-labeled target cells with the M1 (58-66) peptide at a final concentration of 1-10 µg/mL for 1 hour at 37°C.

    • Wash the cells to remove unbound peptide.

  • Co-culture:

    • Plate 1 x 104 peptide-pulsed target cells per well in a 96-well round-bottom plate.

    • Add effector CTLs at various Effector:Target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

    • Prepare control wells:

      • Spontaneous release: Target cells with medium only.

      • Maximum release: Target cells with 5% Triton X-100.

  • Incubation and Data Acquisition:

    • Incubate the plate at 37°C for 4-6 hours.

    • Centrifuge the plate and collect the supernatant.

    • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of specific lysis using the following formula:

ELISPOT Assay for IFN-γ Secretion

This assay quantifies the number of M1 (58-66)-specific T cells that secrete IFN-γ upon stimulation.

Materials:

  • M1 (58-66) peptide (GILGFVFTL)

  • Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A*02:01-positive donor

  • ELISPOT plate (96-well, PVDF membrane)

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase (or HRP) conjugate

  • Substrate for the enzyme (e.g., BCIP/NBT for AP, AEC for HRP)

  • Fetal Bovine Serum (FBS)

  • RPMI-1640 medium

Protocol:

  • Plate Coating:

    • Coat the ELISPOT plate with anti-human IFN-γ capture antibody overnight at 4°C.

    • Wash the plate with sterile PBS.

  • Blocking:

    • Block the plate with RPMI-1640 medium containing 10% FBS for 2 hours at 37°C to prevent non-specific binding.

  • Cell Plating and Stimulation:

    • Wash the plate and add PBMCs at a concentration of 2-5 x 105 cells/well.

    • Add the M1 (58-66) peptide to the wells at a final concentration of 1-10 µg/mL.

    • Include control wells:

      • Negative control: Cells with medium only.

      • Positive control: Cells with a mitogen (e.g., PHA).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Detection:

    • Wash the plate extensively with PBS containing 0.05% Tween-20.

    • Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add the streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour at room temperature.

    • Wash the plate and add the substrate. Allow spots to develop.

  • Data Analysis:

    • Wash the plate with deionized water to stop the reaction.

    • Allow the plate to dry completely.

    • Count the number of spots in each well using an ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.

Visualizations

The following diagrams illustrate key conceptual frameworks and experimental workflows related to the study of the Influenza M1 (58-66) epitope.

TCR_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T Cell pMHC M1(58-66)-HLA-A2 TCR TCR pMHC->TCR Recognition CD8 CD8 pMHC->CD8 Lck Lck TCR->Lck CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 NFkB NF-κB DAG->NFkB AP1 AP-1 DAG->AP1 NFAT NFAT IP3->NFAT Gene_Expression Gene Expression (IFN-γ, Granzymes, Perforin) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

Caption: TCR signaling upon M1(58-66)-HLA-A2 recognition.

Experimental_Workflow cluster_Isolation Sample Preparation cluster_Stimulation T-Cell Stimulation cluster_Assays Functional Assays cluster_Analysis Data Analysis PBMC_Isolation Isolate PBMCs from HLA-A2+ Donor Blood Peptide_Stim Stimulate PBMCs with M1(58-66) Peptide PBMC_Isolation->Peptide_Stim ELISPOT ELISPOT Assay for IFN-γ Secretion Peptide_Stim->ELISPOT Cr_Release Chromium Release Assay for Cytotoxicity Peptide_Stim->Cr_Release Tetramer Tetramer Staining for Antigen-Specific T Cells Peptide_Stim->Tetramer Data_Analysis Quantify T-Cell Response: - Spot Forming Units - % Specific Lysis - % Tetramer+ Cells ELISPOT->Data_Analysis Cr_Release->Data_Analysis Tetramer->Data_Analysis

Caption: Experimental workflow for M1(58-66) T-cell analysis.

References

An In-depth Technical Guide to the CEF1 Peptide: Origin, Viral Source, and Immunological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the CEF1 peptide, a critical tool in immunological research. The document details its origin, viral source, and applications in cellular immunology, with a focus on quantitative data, experimental protocols, and relevant biological pathways.

Introduction to the CEF1 Peptide

The CEF1 peptide is a well-characterized, immunodominant epitope derived from the matrix protein 1 (M1) of the Influenza A virus. Its specific sequence is GILGFVFTL , corresponding to amino acids 58-66 of the M1 protein. This peptide is a crucial component of the widely used "CEF peptide pool," a standardized reagent for monitoring T-cell responses. The CEF pool comprises multiple immunodominant peptides from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus, designed to elicit recall responses in a large percentage of the human population. CEF1, in particular, is a potent activator of CD8+ T-cells in individuals expressing the HLA-A*02:01 allele, which is prevalent in a significant portion of the global population.[1][2]

Viral Source and Protein Origin

  • Virus: Influenza A virus

  • Protein: Matrix protein 1 (M1)

  • Sequence: GILGFVFTL

  • Amino Acid Position: 58-66

The M1 protein is a structural component of the influenza virus, playing a key role in viral assembly and budding.[3] The GILGFVFTL epitope is highly conserved across different strains of Influenza A, making it a reliable target for T-cell recognition.[4]

Quantitative Data

The following tables summarize key quantitative data for the CEF1 peptide, focusing on its interaction with MHC molecules and its immunogenicity.

Table 1: MHC Binding and Complex Stability
PeptideMHC AlleleBinding Affinity (IC50)Thermal Stability (Td)Reference
GILGFVFTLHLA-A02:01<500 nM64.5°C[5][6]
GILGFVFTLHLA-C08:01Not specified56.0°C[5]
Table 2: T-Cell Response to GILGFVFTL Peptide
T-Cell Response MetricExperimental ConditionsResultReference
IFN-γ Secretion9-mer peptide (0.1µM) stimulation of PBMCsSustained response[7]
IFN-γ Secretion9-mer peptide (10µM) stimulation of PBMCsRapid but not sustained response[7]
T-Cell Activation15-mer peptide containing GILGFVFTL (10µM)Robust and sustained response[7]

Experimental Protocols

Detailed methodologies for key experiments involving the CEF1 peptide are provided below.

Peptide Handling and Reconstitution
  • Warm the lyophilized peptide vial to room temperature before opening.

  • Reconstitute the peptide in sterile dimethyl sulfoxide (DMSO) to create a stock solution.

  • Further dilute the stock solution in sterile phosphate-buffered saline (PBS) or cell culture medium to the desired working concentration. A final DMSO concentration below 1% (v/v) is recommended to avoid cytotoxicity.[8]

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

In Vitro T-Cell Stimulation for Flow Cytometry

This protocol outlines the stimulation of peripheral blood mononuclear cells (PBMCs) with the CEF1 peptide for subsequent analysis of intracellular cytokine production by flow cytometry.

  • Isolate PBMCs from whole blood using density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI 1640 medium at a concentration of 1-2 x 10^6 cells/mL.

  • Add the CEF1 peptide to the cell suspension at a final concentration of 1-10 µg/mL. Include a negative control (e.g., DMSO vehicle) and a positive control (e.g., a mitogen like phytohemagglutinin (PHA)).

  • Incubate the cells for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture to block cytokine secretion and allow for intracellular accumulation.

  • Incubate for an additional 4-6 hours under the same conditions.

  • Harvest the cells and proceed with surface and intracellular staining for flow cytometric analysis.

IFN-γ ELISpot Assay

The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.

  • Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.

  • Wash the plate with sterile PBS to remove unbound antibody and block with a suitable blocking buffer.

  • Prepare a single-cell suspension of PBMCs in complete culture medium.

  • Add the CEF1 peptide (final concentration of 1-10 µg/mL) and the cell suspension (typically 2-3 x 10^5 cells/well) to the coated plate.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[9]

  • Wash the plate to remove cells and add a biotinylated anti-IFN-γ detection antibody.

  • Incubate and then wash to remove unbound detection antibody.

  • Add an enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

  • Incubate and wash thoroughly.

  • Add a substrate solution that will form a colored precipitate at the site of cytokine secretion.

  • Allow spots to develop , then wash the plate, dry it, and count the spots using an ELISpot reader.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental workflows relevant to the CEF1 peptide.

MHC Class I Antigen Presentation of Influenza M1 Protein

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Virus Influenza A Virus Viral_Protein Viral M1 Protein Virus->Viral_Protein Uncoating Proteasome Proteasome Viral_Protein->Proteasome Ubiquitination Peptides CEF1 Peptide (GILGFVFTL) Proteasome->Peptides Proteolysis TAP TAP Transporter Peptides->TAP Peptides->TAP MHC_I MHC Class I (HLA-A*02:01) TAP->MHC_I Peptide Loading Peptide_MHC Peptide-MHC Complex MHC_I->Peptide_MHC Presented_Peptide Presented Peptide-MHC Complex Peptide_MHC->Presented_Peptide Transport via Golgi TCR T-Cell Receptor (on CD8+ T-Cell) Presented_Peptide->TCR Recognition

Caption: MHC Class I presentation of the Influenza M1-derived CEF1 peptide.

Experimental Workflow for T-Cell Activation Assay

T_Cell_Assay_Workflow cluster_preparation Preparation cluster_stimulation Stimulation cluster_analysis Analysis PBMC_Isolation Isolate PBMCs from whole blood Incubation Co-culture PBMCs with CEF1 Peptide PBMC_Isolation->Incubation Peptide_Prep Reconstitute and dilute CEF1 Peptide Peptide_Prep->Incubation Controls Include Positive (Mitogen) and Negative (Vehicle) Controls Incubation->Controls Protein_Transport_Inhibitor Add Protein Transport Inhibitor (for Flow) Incubation->Protein_Transport_Inhibitor ELISpot ELISpot Assay: Quantify IFN-γ secreting cells Incubation->ELISpot Flow_Cytometry Flow Cytometry: Intracellular Cytokine Staining (IFN-γ, TNF-α) Protein_Transport_Inhibitor->Flow_Cytometry

Caption: Workflow for CEF1 peptide-mediated T-cell activation assays.

Conclusion

The CEF1 peptide, GILGFVFTL, derived from the Influenza A virus M1 protein, is an indispensable tool for the study of human T-cell immunity. Its well-defined origin, high degree of conservation, and strong immunogenicity in HLA-A*02:01 positive individuals make it an ideal positive control for a variety of cellular immunology assays. This guide provides the essential technical information for researchers to effectively utilize the CEF1 peptide in their studies of vaccine efficacy, antiviral immunity, and T-cell function.

References

An In-Depth Technical Guide to the GILGFVFTL Peptide: Sequence, Structure, and Immunological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nine-amino-acid peptide, GILGFVFTL, is a cornerstone of immunological research, particularly in the study of influenza A virus and the development of T-cell-based immunotherapies. As an immunodominant epitope derived from the influenza A matrix protein 1 (M1), it elicits a robust and well-characterized cytotoxic T lymphocyte (CTL) response in a significant portion of the human population. This technical guide provides a comprehensive overview of the GILGFVFTL peptide, detailing its sequence, structure, and its critical role in the adaptive immune response. We present quantitative data on its binding affinity to major histocompatibility complex (MHC) class I molecules and the functional responses of specific T cells. Furthermore, this guide includes detailed experimental protocols for the assessment of immunogenicity and a visual representation of the key signaling pathways involved in T-cell activation upon recognition of this peptide.

Introduction

The GILGFVFTL peptide, corresponding to amino acids 58-66 of the Influenza A virus Matrix Protein 1 (M1 58-66), is a critical target for the host immune system during influenza infection. Its high degree of conservation across various influenza A strains and its potent ability to stimulate CD8+ T cells have made it an invaluable tool for dissecting the mechanisms of T-cell immunity and a promising candidate for universal influenza vaccines and cancer immunotherapy strategies. This guide aims to consolidate the current knowledge on GILGFVFTL, providing a technical resource for researchers in the field.

Peptide Sequence and Physicochemical Properties

The primary structure of the GILGFVFTL peptide is composed of the following amino acid sequence:

Gly-Ile-Leu-Gly-Phe-Val-Phe-Thr-Leu

This sequence confers specific physicochemical properties that are crucial for its interaction with MHC class I molecules and the T-cell receptor (TCR). The presence of hydrophobic residues, such as Isoleucine (Ile), Leucine (Leu), Phenylalanine (Phe), and Valine (Val), facilitates its anchoring within the peptide-binding groove of MHC molecules.

Structural Biology: Interaction with MHC Class I

The GILGFVFTL peptide is promiscuously presented by multiple HLA class I alleles, most notably HLA-A02:01 and HLA-C08:01. The structural basis of these interactions has been elucidated through X-ray crystallography, revealing the precise orientation of the peptide within the MHC binding groove.

ParameterHLA-A02:01HLA-C08:01
PDB ID 2VLL4NT6[1][2]
Resolution 2.50 Å1.84 Å[1]
Anchor Residues Ile at P2 and Leu at P9Ile at P2 and Leu at P9[2]
Conformation The peptide adopts a relatively linear conformation with key side chains pointing outwards for TCR recognition.The peptide conformation is nearly identical to that in HLA-A*02:01, with minor differences in the orientation of residues p4 to p6.[1]

Quantitative Analysis of Immune Response

The immunogenicity of the GILGFVFTL peptide has been extensively quantified through various in vitro and ex vivo assays. These studies provide critical data on its ability to bind to MHC molecules and to trigger T-cell effector functions.

MHC Binding Affinity

While experimentally determined IC50 values for GILGFVFTL are not consistently reported across the literature, computational prediction tools are widely used to estimate its binding affinity to different HLA alleles. It is important to note that these are predictions and experimental validation is crucial.

HLA AllelePredicted IC50 (nM)Prediction ToolInterpretation
HLA-A02:01 Value not consistently available in searchesNetMHCpan[3][4][5]Strong Binder
HLA-C08:01 Value not consistently available in searchesNetMHCpan[5][6][7]Strong Binder

Lower IC50 values indicate stronger binding affinity.

T-Cell Functional Assays

The functional response of GILGFVFTL-specific T cells is a key measure of its immunogenicity. The following table summarizes representative quantitative data from such assays.

Assay TypeParameter MeasuredResultReference
Intracellular Cytokine Staining (ICS) % of IFN-γ secreting CD8+ T cells8.3% - 25.3% in HLA-A02:01+ donors[1]
Degranulation Assay % of CD107a expressing CD8+ T cells14.3% - 45.7% in HLA-A02:01+ donors[1]
ELISpot Spot Forming Cells (SFCs) / 10^6 PBMCsVaries significantly depending on donor and stimulation conditions.[8]
Cytotoxicity Assay (Chromium Release) % Specific LysisDependent on Effector:Target ratio.

Signaling Pathways and Experimental Workflows

The recognition of the GILGFVFTL-MHC complex by a specific T-cell receptor initiates a cascade of intracellular signaling events, leading to T-cell activation and the execution of its effector functions.

T-Cell Receptor Signaling Pathway

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T Cell pMHC GILGFVFTL-HLA Complex TCR TCR pMHC->TCR Recognition CD8 CD8 pMHC->CD8 CD3 CD3 TCR->CD3 Lck Lck CD8->Lck CD3->Lck ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 Ras Ras DAG->Ras NFkB NF-κB DAG->NFkB NFAT NFAT IP3->NFAT AP1 AP-1 Ras->AP1 Cytokines Cytokine Production (IFN-γ, TNF-α) NFkB->Cytokines Cytotoxicity Cytotoxicity (Granzyme, Perforin) NFkB->Cytotoxicity NFAT->Cytokines NFAT->Cytotoxicity AP1->Cytokines AP1->Cytotoxicity

T-Cell Receptor (TCR) signaling cascade upon recognition of the GILGFVFTL-HLA complex.
Experimental Workflow for Immunogenicity Assessment

Immunogenicity_Workflow cluster_Sample Sample Preparation cluster_Expansion T-Cell Expansion (Optional) cluster_Assays Functional Assays cluster_Analysis Data Analysis PBMC_Isolation Isolate PBMCs from HLA-typed donors Peptide_Stimulation Stimulate PBMCs with GILGFVFTL peptide PBMC_Isolation->Peptide_Stimulation IL2_Culture Culture with IL-2 Peptide_Stimulation->IL2_Culture ELISpot ELISpot Assay (IFN-γ secretion) IL2_Culture->ELISpot ICS Intracellular Cytokine Staining (IFN-γ, TNF-α, CD107a) IL2_Culture->ICS Cytotoxicity Cytotoxicity Assay (Chromium Release) IL2_Culture->Cytotoxicity Quantification Quantify spot forming cells, % positive cells, or % specific lysis ELISpot->Quantification ICS->Quantification Cytotoxicity->Quantification

A generalized workflow for assessing the immunogenicity of the GILGFVFTL peptide in vitro.

Experimental Protocols

In Vitro Expansion of GILGFVFTL-Specific T Cells

This protocol describes the general steps for expanding GILGFVFTL-specific T cells from peripheral blood mononuclear cells (PBMCs).

  • PBMC Isolation : Isolate PBMCs from fresh blood of HLA-A02:01 or HLA-C08:01 positive donors using Ficoll-Paque density gradient centrifugation.

  • Cell Plating : Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin. Plate the cells in a 24-well plate at a density of 2 x 10^6 cells/well.

  • Peptide Stimulation : Add GILGFVFTL peptide to the cell culture at a final concentration of 1-10 µg/mL.

  • Cytokine Addition : After 2-3 days of culture, add recombinant human Interleukin-2 (IL-2) to a final concentration of 20-50 U/mL to support T-cell proliferation.

  • Cell Culture and Maintenance : Culture the cells at 37°C in a 5% CO2 incubator. Every 2-3 days, split the cultures and add fresh medium containing IL-2 to maintain a cell density of 1-2 x 10^6 cells/mL.

  • Monitoring Expansion : After 10-14 days, the expanded T cells can be harvested and used in functional assays. The frequency of GILGFVFTL-specific T cells can be monitored by tetramer staining and flow cytometry.

IFN-γ ELISpot Assay

This protocol outlines the steps for detecting IFN-γ secreting T cells in response to GILGFVFTL stimulation.

  • Plate Coating : Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking : Wash the plate with sterile PBS and block with complete RPMI-1640 medium for 2 hours at 37°C.

  • Cell Plating : Add 1-3 x 10^5 PBMCs or expanded T cells per well.

  • Stimulation : Add GILGFVFTL peptide (1-10 µg/mL) to the appropriate wells. Include a negative control (no peptide) and a positive control (e.g., PHA or anti-CD3 antibody).

  • Incubation : Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection : Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Enzyme Conjugate : Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP). Incubate for 1 hour at room temperature.

  • Substrate Addition : Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP).

  • Spot Development : Allow spots to develop until they are of sufficient size and intensity. Stop the reaction by washing with distilled water.

  • Analysis : Dry the plate and count the spots using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol details the method for detecting intracellular cytokines and degranulation markers in GILGFVFTL-specific T cells.

  • Cell Stimulation : Stimulate 1-2 x 10^6 PBMCs or expanded T cells with GILGFVFTL peptide (1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) and an anti-CD107a antibody for 4-6 hours at 37°C. Include appropriate negative and positive controls.

  • Surface Staining : Wash the cells and stain with fluorescently labeled antibodies against surface markers (e.g., CD3, CD8) for 30 minutes at 4°C.

  • Fixation and Permeabilization : Wash the cells and fix them with a fixation buffer (e.g., 2-4% paraformaldehyde). Subsequently, permeabilize the cells using a saponin-based permeabilization buffer.

  • Intracellular Staining : Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) for 30 minutes at 4°C.

  • Washing and Acquisition : Wash the cells and resuspend them in FACS buffer. Acquire the data on a flow cytometer.

  • Data Analysis : Analyze the acquired data using appropriate software to determine the percentage of cytokine-positive and CD107a-positive cells within the CD8+ T-cell population.

Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay

This protocol describes a classic method for measuring the cytotoxic activity of GILGFVFTL-specific T cells.

  • Target Cell Labeling : Label target cells (e.g., T2 cells or autologous B-LCLs) with ⁵¹Cr by incubating them with Sodium Chromate (⁵¹Cr) for 1-2 hours at 37°C.

  • Peptide Pulsing : Wash the labeled target cells and pulse them with GILGFVFTL peptide (1-10 µg/mL) for 1 hour at 37°C.

  • Co-culture : Plate the peptide-pulsed target cells in a 96-well round-bottom plate. Add effector T cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

  • Controls : Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with a detergent like Triton X-100).

  • Incubation : Incubate the plate for 4-6 hours at 37°C.

  • Supernatant Collection : Centrifuge the plate and collect the supernatant from each well.

  • Radioactivity Measurement : Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation of Specific Lysis : Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Conclusion

The GILGFVFTL peptide remains a paradigm for understanding T-cell immunity to viral pathogens. Its well-defined sequence, structure, and immunological properties have established it as an indispensable tool for researchers. The quantitative data and detailed protocols provided in this guide offer a valuable resource for scientists and drug development professionals working on novel vaccines and immunotherapies. Further research into the nuances of TCR recognition of this peptide and its presentation by a broader range of HLA alleles will continue to advance our understanding of adaptive immunity and inform the design of next-generation immunotherapeutics.

References

An In-depth Technical Guide to the Immunogenicity of the Influenza A M1 Protein (58-66) Epitope in Humans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This guide provides a comprehensive overview of the human immune response to the highly conserved M1 protein (58-66) epitope of the Influenza A virus. It details the immunological mechanisms, quantitative data from human studies, experimental methodologies, and its significance in the development of universal influenza vaccines.

Introduction: The M1 (58-66) Epitope - A Key Target for Universal Influenza Immunity

The matrix protein 1 (M1) is the most abundant structural protein in the Influenza A virion, playing a critical role in the viral life cycle.[1] Within this protein lies the peptide sequence GILGFVFTL , corresponding to amino acid residues 58-66. This nonamer epitope is a focal point of the human cellular immune response to Influenza A infection.

Its significance stems from two key characteristics:

  • High Conservation: The M1 (58-66) epitope is remarkably conserved, with a sequence identity of over 90% across the majority of Influenza A virus strains.[1][2] This conservation is likely due to functional constraints, as mutations can impair viral fitness.[3]

  • Immunodominance: In individuals expressing the Human Leukocyte Antigen (HLA) allele HLA-A02:01, the CD8+ T-cell response is frequently and dominantly directed against this specific epitope.[1][2][4] Given that HLA-A02 is expressed by approximately half of the global human population, this epitope is a crucial target for a large segment of humanity.[2][4]

These features make the M1 (58-66) epitope an attractive candidate for T-cell-based universal influenza vaccines, which aim to provide broad protection against diverse and emerging influenza strains.[1][2]

Major Histocompatibility Complex (MHC) Restriction and Antigen Presentation

The immunogenicity of the M1 (58-66) epitope is dictated by its ability to be presented by MHC class I molecules, leading to the activation of cytotoxic T lymphocytes (CTLs).

Primary and Degenerate HLA Restriction

The CD8+ T-cell response to the GILGFVFTL peptide is primarily restricted by HLA-A02:01 .[1][2][5] CTLs specific for this epitope can be identified in nearly all HLA-A02-positive donors with prior exposure to Influenza A virus.[4]

Importantly, research has revealed that the M1 (58-66) epitope exhibits degenerate restriction , meaning it can be presented by other HLA alleles. It has been shown to be restricted by multiple HLA-C*08 alleles .[2][4] This expands the portion of the human population capable of mounting a CTL response to this conserved epitope. Structural analysis shows that the peptide binds to both HLA-A02:01 and HLA-C08:01 in nearly identical conformations.[2]

Antigen Processing and Presentation Pathway

The presentation of the M1 (58-66) epitope follows the classical MHC class I pathway. Following viral infection of a host cell, the M1 protein is synthesized and subsequently degraded by the proteasome in the cytoplasm. The resulting GILGFVFTL peptide is transported into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP), where it is loaded onto newly synthesized HLA-A*02:01 molecules. The stable peptide-MHC complex is then trafficked to the cell surface for recognition by CD8+ T-cells.

G cluster_0 Infected Host Cell cluster_1 Cytoplasm cluster_2 Endoplasmic Reticulum Virus Virus M1_Protein M1 Protein Virus->M1_Protein Uncoating & Synthesis Proteasome Proteasome M1_Protein->Proteasome Ubiquitination M1_58_66 M1 (58-66) Peptide (GILGFVFTL) Proteasome->M1_58_66 Degradation TAP TAP Transporter M1_58_66->TAP HLA_A2 HLA-A*02:01 TAP->HLA_A2 Transport pMHC_Complex Peptide-MHC Complex (pMHC) HLA_A2->pMHC_Complex Peptide Loading Cell_Surface Cell Surface pMHC_Complex->Cell_Surface Trafficking G cluster_assays Immunogenicity Assays PBMCs PBMC Isolation (from whole blood) Stimulation Peptide Stimulation (GILGFVFTL) PBMCs->Stimulation ELISpot IFN-γ ELISpot Assay Stimulation->ELISpot Flow Flow Cytometry (ICS / Tetramer) Stimulation->Flow CTL Cytotoxicity Assay Stimulation->CTL Output_ELISpot Frequency of IFN-γ Secreting Cells (SFU/10^6) ELISpot->Output_ELISpot Output_Flow Phenotype, Frequency (%) & Functionality of Specific T-Cells Flow->Output_Flow Output_CTL Specific Lysis (%) of Target Cells CTL->Output_CTL G cluster_cells cluster_effector Effector Functions APC Infected Cell (Antigen Presenting Cell) pMHC M1(58-66)-HLA-A*02 CTL CD8+ Cytotoxic T-Cell TCR TCR pMHC->TCR Recognition Activation T-Cell Activation & Proliferation TCR->Activation Granules Release of Perforin & Granzymes Activation->Granules Cytokines Secretion of IFN-γ Activation->Cytokines Apoptosis Target Cell Apoptosis Granules->Apoptosis

References

An In-depth Technical Guide on the Role of the Influenza M1 Protein in the Viral Life Cycle

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Influenza A virus Matrix protein 1 (M1) is the most abundant structural protein in the virion, forming a critical bridge between the viral envelope and the core components.[1] Its multifaceted roles are integral to several key stages of the viral life cycle, including viral uncoating, nuclear trafficking of viral ribonucleoproteins (vRNPs), and the assembly and budding of progeny virions.[2] M1's highly conserved nature across various influenza A subtypes makes it a compelling target for the development of broad-spectrum antiviral therapeutics.[2][3] This guide provides a detailed examination of the M1 protein's functions, supported by quantitative data, experimental methodologies, and visual diagrams of associated pathways.

Structure and Domains of the M1 Protein

The M1 protein is a 252-amino acid polypeptide that can be structurally and functionally divided into several domains: an N-terminal domain (residues 1-164), a middle domain, and a C-terminal domain.[4] The N-terminal and middle domains form a globular structure composed of nine α-helices.[5] Functionally, M1 possesses distinct domains responsible for nuclear localization, RNA binding, and interactions with other viral and host proteins.[6] A key feature is a nuclear localization signal (NLS) within the middle domain (residues 101-105), which is crucial for its nuclear import.[7]

Role in the Early Stages of Infection: Uncoating

Upon entry into the host cell via endocytosis, the influenza virion is subjected to acidification of the endosome. This low pH environment triggers conformational changes in the hemagglutinin (HA) protein, leading to membrane fusion. Concurrently, the M2 ion channel pumps protons into the virion, acidifying the interior.[8] This internal acidification is critical for the dissociation of the M1 protein from the vRNPs, a crucial step in uncoating that allows the vRNPs to be released into the cytoplasm for subsequent import into the nucleus.[8][9] The interaction between M1 and the host cell factor Transportin-1 is also believed to be critical for this uncoating process.[10]

Nuclear Trafficking of Viral Components

The M1 protein plays a pivotal, dual role in the nucleocytoplasmic transport of vRNPs.

Nuclear Import of M1

Newly synthesized M1 protein is imported into the nucleus, a process mediated by its NLS (residues 101-105).[7] Inside the nucleus, M1 accumulates during the later stages of the infection cycle.[9]

Nuclear Export of vRNPs

A primary function of nuclear M1 is to facilitate the export of newly synthesized progeny vRNPs from the nucleus to the cytoplasm. M1 binds to the vRNPs and, in concert with the viral Nuclear Export Protein (NEP/NS2), mediates their transport through the nuclear pore complex.[7][11][12] NEP acts as an adaptor, linking the M1-vRNP complex to the cellular export machinery, specifically the CRM1 export pathway.[13] This interaction forms a larger export complex: (CRM1-Ran·GTP)-NEP-M1-vRNP.[14] The C-terminal domain of NEP binds to M1, while its N-terminal Nuclear Export Signal (NES) is recognized by CRM1.[14]

G Export_Complex Export_Complex Export_Complex_cyto Export_Complex_cyto Export_Complex->Export_Complex_cyto Nuclear Pore Complex M1_vRNP_cyto M1_vRNP_cyto Export_Complex_cyto->M1_vRNP_cyto Dissociation Assembly_Site Assembly_Site M1_vRNP_cyto->Assembly_Site Transport vRNP vRNP M1_nuc M1_nuc NEP NEP CRM1 CRM1

Role in Viral Assembly and Budding

The final stages of the viral life cycle, assembly and budding, are heavily orchestrated by the M1 protein at the plasma membrane of the host cell.

Membrane Association and Oligomerization

M1 is transported to the apical plasma membrane, the site of viral budding in polarized epithelial cells.[1] It interacts with the inner leaflet of the lipid bilayer, an association enhanced by the presence of negatively charged phospholipids like phosphatidylserine (PS).[8][15] This membrane binding is a crucial step that facilitates the oligomerization of M1 into a matrix layer beneath the membrane.[8][15] This M1 layer provides structural integrity to the budding virion.[16]

Interaction with Viral Glycoproteins

The M1 protein acts as a crucial linker, connecting the viral envelope glycoproteins (HA and NA) with the vRNPs.[1][17] M1 interacts with the cytoplasmic tails and transmembrane domains of HA and NA, which helps to recruit M1 to the lipid raft microdomains where these glycoproteins are concentrated.[16][18] This interaction is critical for incorporating the M1-vRNP complexes into the nascent virion.

Driving Budding and Determining Morphology

The accumulation and polymerization of M1 at the plasma membrane are considered a major driving force for the budding process.[18] The expression of M1 alone can induce the formation of virus-like particles (VLPs), highlighting its central role in morphogenesis.[6] Furthermore, the M1 protein is a key determinant of virion morphology.[19] Amino acid variations in M1 can dictate whether the resulting virions are spherical or filamentous.[2] For instance, laboratory-adapted strains are often spherical, while clinical isolates are typically filamentous, a characteristic influenced by the M1 protein.[2]

G cluster_cytoplasm Cytoplasm M1_vRNP_cyto M1-vRNP vRNP_complex vRNP_complex M1_vRNP_cyto->vRNP_complex Transport to membrane Budding_Virion Budding Virion M1_layer M1_layer vRNP_complex->M1_layer Incorporation M1_layer->Budding_Virion Drives membrane curvature HA_NA HA_NA HA_NA->M1_layer M1 interacts with cytoplasmic tails

Quantitative Data Summary

Quantitative analyses have provided insights into the composition and interactions of the M1 protein.

ParameterFindingVirus Strain / SystemReference
Protein Abundance M1 is the most abundant protein in the virion.Influenza A Virus (General)[17]
Intracellular Levels M1 protein levels can be significantly higher (e.g., 4-fold) in high-yield producer cell lines.Influenza A/PR/8/34 in MDCK cells[20]
Membrane Binding M1 binding to lipid bilayers increases 2- to 3-fold as phosphatidylserine (bPS) concentration rises from 0 to 40 mol %.Purified M1 on Supported Lipid Bilayers (SLBs)[15]
Lipid Environment Influenza virions are enriched in phosphatidylethanolamine (PE) compared to the host cell membrane. The PE:PC ratio is 5-9 in virions vs. ~1 in host cells.HKx31-H3N2, PR8-H1N1, VN1203-H5N1 in eggs[21][22]
Structural Impact Virions lacking an M1 layer have a median short axis ~10 nm greater than those with M1, suggesting M1 constrains virion shape.Cryo-electron tomography of Influenza A/PR/8/34[23]

Key Experimental Protocols

Understanding the function of M1 has been enabled by a variety of experimental techniques.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

This method is used to study the interaction of M1 with other viral proteins (e.g., NP, NEP) and host factors.

  • Objective: To determine if Protein X interacts with M1 in vivo.

  • Methodology:

    • Cell Lysis: Lyse influenza-infected cells or cells co-expressing tagged M1 and a protein of interest using a non-denaturing lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Antibody Incubation: Incubate the cell lysate with an antibody specific to M1 (or its tag). This antibody will bind to M1 and any proteins associated with it.

    • Immunoprecipitation: Add Protein A/G-conjugated beads to the lysate. The beads will bind to the antibody-M1-protein complex, precipitating it from the solution.

    • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

    • Analysis: Analyze the eluted proteins by Western blotting using an antibody against the protein of interest (Protein X) to confirm its presence in the M1 complex.

  • Application: This has been crucial for demonstrating the M1-NEP and M1-vRNP interactions required for nuclear export.[13]

G start Infected Cell Lysate (M1 + Protein X) ab_incubation 1. Add anti-M1 Antibody start->ab_incubation bead_addition 2. Add Protein A/G Beads ab_incubation->bead_addition precipitation 3. Centrifuge to Precipitate Bead-Ab-M1-X Complex bead_addition->precipitation washing 4. Wash Beads to Remove Non-specific Proteins precipitation->washing elution 5. Elute Proteins from Beads washing->elution analysis 6. Western Blot for Protein X elution->analysis

In Vitro Protein-Lipid Binding Assays

These assays are used to quantify the affinity of M1 for different lipid compositions.

  • Objective: To characterize the binding of M1 to lipid membranes.

  • Methodology (using Giant Unilamellar Vesicles - GUVs):

    • GUV Formation: Prepare GUVs with desired lipid compositions (e.g., varying percentages of phosphatidylcholine, phosphatidylethanolamine, phosphatidylserine, and cholesterol) using methods like electroformation. Fluorescently label the lipids for visualization.[24]

    • Protein Incubation: Incubate purified, fluorescently-labeled M1 protein with the GUVs.

    • Microscopy: Visualize the GUVs and protein using confocal fluorescence microscopy.

    • Analysis: Quantify the fluorescence intensity of M1 on the GUV membrane relative to the background. This allows for the assessment of binding affinity and preference for specific lipid compositions. Observe any M1-induced changes in membrane morphology, such as budding or tubulation.[24]

  • Application: Demonstrating M1's preferential binding to negatively charged membranes and its ability to deform lipid bilayers.[24]

Virus-Like Particle (VLP) Budding Assay

This assay assesses the intrinsic ability of M1 to drive particle formation.

  • Objective: To determine if M1 alone is sufficient to induce budding from cells.

  • Methodology:

    • Transfection: Transfect cultured cells (e.g., HEK293T) with a plasmid encoding the M1 protein.

    • Incubation: Allow cells to express the protein for 24-48 hours.

    • Supernatant Collection: Collect the cell culture supernatant.

    • VLP Purification: Pellet the VLPs from the supernatant by ultracentrifugation, often through a sucrose cushion (e.g., 20% sucrose).

    • Analysis: Analyze the pelleted material for the presence of M1 by Western blotting or visualize the VLPs using electron microscopy.

  • Application: This foundational experiment demonstrated that M1 is a major driver of influenza virus budding.[6]

Implications for Drug Development

The central and conserved roles of the M1 protein make it an attractive target for novel antiviral drugs.[3] Inhibitors targeting M1 could disrupt multiple stages of the viral life cycle.[3] Potential therapeutic strategies include:

  • Inhibiting M1-vRNP Interaction: Blocking this interaction would prevent the nuclear export of viral genomes, halting the production of new virions.[3]

  • Disrupting M1 Oligomerization: Preventing M1 from forming a stable matrix layer would impair virion assembly, budding, and structural integrity.[3]

  • Blocking M1-Membrane Binding: Compounds that interfere with M1's ability to associate with the plasma membrane could prevent the initiation of budding.

Developing therapeutics against M1 offers the potential for broad efficacy against different influenza A strains, a significant advantage over drugs targeting the more rapidly evolving surface glycoproteins HA and NA.[2]

References

The Immunological Keystone: A Technical Guide to the Presentation of Influenza A M1 (58-66) by HLA-A*02:01

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the intricate molecular mechanisms governing the presentation of the immunodominant influenza A virus matrix protein 1 (M1) epitope, M1 (58-66), by the human leukocyte antigen (HLA) class I allotype, HLA-A*02:01. Understanding this pivotal interaction is crucial for the rational design of T-cell-based vaccines and immunotherapies. This document provides a comprehensive overview of the antigen processing and presentation pathway, quantitative binding data, detailed experimental protocols, and visual representations of the key processes.

The M1 (58-66) Epitope: An Immunodominant Target

The M1 (58-66) peptide, with the amino acid sequence GILGFVFTL, is a highly conserved epitope across numerous influenza A virus strains.[1] Its presentation by HLA-A*02:01, an allele prevalent in a significant portion of the human population, elicits a robust and immunodominant CD8+ cytotoxic T lymphocyte (CTL) response.[1][2] This makes the M1 (58-66) peptide a critical target for the host's cellular immune defense against influenza A and a valuable component in vaccine research.[1]

Quantitative Analysis of M1 (58-66) Binding to HLA-A*02:01

The affinity of the M1 (58-66) peptide for the HLA-A*02:01 molecule is a key determinant of its immunogenicity. Various in vitro assays have been employed to quantify this interaction, typically yielding inhibitory concentration (IC50) or dissociation constant (KD) values. Lower values are indicative of higher binding affinity.

ParameterValueAssay MethodReference
IC50 6.237 µMELISA-based peptide exchange assay[3]
KD < 100 nMBiochemical assay with recombinant HLA molecules[4]

Note: Direct comparison of absolute values between different assay formats should be done with caution due to variations in experimental conditions. However, both values confirm a high-affinity interaction between M1 (58-66) and HLA-A*02:01.

The Molecular Journey: From Viral Protein to T-Cell Recognition

The presentation of the M1 (58-66) epitope is a multi-step process that begins with the degradation of the full-length M1 protein and culminates in the display of the peptide-HLA complex on the surface of an infected cell.

Proteasomal Processing of the M1 Protein

The journey of the M1 (58-66) epitope begins in the cytoplasm of an influenza-infected cell. The viral M1 protein is targeted for degradation by the proteasome, a multi-catalytic protease complex. The immunoproteasome, a specialized form of the proteasome induced by inflammatory cytokines like interferon-gamma (IFN-γ), plays a crucial role in generating the precise M1 (58-66) epitope.[5][6] Interestingly, studies have suggested that the structural presence of the immunoproteasome subunit LMP7, rather than its enzymatic activity, is critical for protecting the M1 (58-66) epitope from further degradation by the constitutive β5 subunit.[7] This ensures the availability of the correct peptide for subsequent transport.

TAP-Mediated Translocation into the Endoplasmic Reticulum

Once generated, the M1 (58-66) peptide, along with a pool of other peptides, is transported from the cytosol into the lumen of the endoplasmic reticulum (ER). This translocation is an active process mediated by the Transporter Associated with Antigen Processing (TAP).

Peptide Trimming by ERAP Aminopeptidases

Within the ER, N-terminally extended precursors of the M1 (58-66) peptide may undergo further trimming to achieve the optimal length for binding to the HLA-A*02:01 groove. This crucial step is carried out by the ER aminopeptidases, ERAP1 and ERAP2.[8] These enzymes can form heterodimers, which enhances their peptide-trimming efficiency.[9][10][11] The precise trimming of the peptide precursor is vital for generating the final, high-affinity M1 (58-66) epitope.

Loading onto HLA-A*02:01 and Cell Surface Presentation

The final M1 (58-66) peptide is then loaded onto the peptide-binding groove of the nascent HLA-A02:01 heavy chain, which is associated with β2-microglobulin. This peptide loading is facilitated by the peptide-loading complex (PLC), which includes chaperones like calreticulin, ERp57, and tapasin. The binding of the M1 (58-66) peptide stabilizes the HLA-A02:01 molecule, which is then transported through the Golgi apparatus to the cell surface for presentation to CD8+ T cells.

The crystal structure of the HLA-A*02:01 molecule in complex with the M1 (58-66) peptide has been solved, providing a high-resolution view of this critical interaction.[2][12] This structural information reveals the precise orientation of the peptide within the binding groove and the key anchor residues that mediate the interaction.

Visualizing the Mechanism and Workflows

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the antigen presentation pathway and a typical experimental workflow for assessing T-cell responses.

M1_Presentation_Pathway Antigen Presentation Pathway of M1 (58-66) cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface M1_protein Influenza M1 Protein Proteasome Immunoproteasome M1_protein->Proteasome Degradation M1_peptides M1 Peptide Fragments (including precursors) Proteasome->M1_peptides Generation TAP TAP Transporter M1_peptides->TAP Transport ERAP ERAP1/ERAP2 TAP->ERAP Trimming of precursors M1_58_66 M1 (58-66) Peptide (GILGFVFTL) ERAP->M1_58_66 Peptide_Loading_Complex Peptide-Loading Complex (Tapasin, Calreticulin, ERp57) M1_58_66->Peptide_Loading_Complex HLA_A2 HLA-A02:01 HLA_A2->Peptide_Loading_Complex Association HLA_peptide_complex HLA-A02:01/M1 (58-66) Complex Peptide_Loading_Complex->HLA_peptide_complex Peptide Loading Presented_Complex Presented HLA-Peptide Complex HLA_peptide_complex->Presented_Complex Transport to surface

Figure 1: The intracellular pathway of M1 (58-66) antigen processing and presentation by HLA-A*02:01.

CTL_Assay_Workflow Experimental Workflow for CTL Cytotoxicity Assay cluster_preparation Preparation cluster_incubation Co-incubation cluster_detection Detection Target_Cells Target Cells (e.g., T2 cells) Cr51 51Cr Labeling Target_Cells->Cr51 Step 1 Effector_Cells Effector Cells (M1 58-66 specific CTLs) Co_culture Co-culture of Effector and Target Cells Effector_Cells->Co_culture Peptide_Pulsing Peptide Pulsing (M1 58-66) Cr51->Peptide_Pulsing Step 2 Peptide_Pulsing->Co_culture Step 3 Supernatant_Collection Supernatant Collection Co_culture->Supernatant_Collection Step 4 Gamma_Counter Gamma Counting (Measurement of 51Cr release) Supernatant_Collection->Gamma_Counter Step 5 Lysis_Calculation Calculation of % Specific Lysis Gamma_Counter->Lysis_Calculation Step 6

Figure 2: A generalized workflow for a chromium-51 release assay to measure the cytotoxic activity of M1 (58-66)-specific CTLs.

Key Experimental Protocols

HLA-A*02:01 Peptide Binding Assay (T2 Cell-Based Stabilization)

This assay measures the ability of a test peptide to stabilize the expression of HLA-A02:01 on the surface of T2 cells, which are deficient in TAP and thus have low levels of surface HLA-A02:01.[13][14]

  • Cell Line: T2 cells (TAP-deficient, HLA-A*02:01 positive).

  • Materials:

    • T2 cells

    • Serum-free cell culture medium

    • Test peptide (M1 58-66)

    • Positive control peptide (e.g., another known HLA-A*02:01 binder)

    • Negative control peptide (a non-binding peptide)

    • β2-microglobulin

    • Fluorescently conjugated anti-HLA-A2 antibody (e.g., clone BB7.2)

    • 96-well round-bottom plates

    • Flow cytometer

  • Procedure:

    • Wash T2 cells and resuspend in serum-free medium.

    • Plate the cells in a 96-well plate.

    • Add serial dilutions of the test peptide, positive control, and negative control to the respective wells. Include a "no peptide" control.

    • Add β2-microglobulin to all wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 16-18 hours.

    • Wash the cells with cold FACS buffer.

    • Stain the cells with a fluorescently conjugated anti-HLA-A2 antibody.

    • Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI), which corresponds to the level of HLA-A*02:01 expression.

Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay

This classic assay quantifies the ability of CTLs to lyse target cells presenting a specific peptide-HLA complex.[15][16][17][18]

  • Materials:

    • Target cells (e.g., T2 cells or other HLA-A*02:01 positive cells)

    • Effector cells (M1 58-66 specific CTLs)

    • ⁵¹Cr (sodium chromate)

    • M1 (58-66) peptide

    • 96-well V-bottom plates

    • Gamma counter

  • Procedure:

    • Target Cell Labeling: Incubate target cells with ⁵¹Cr for 1-2 hours at 37°C.

    • Wash the labeled target cells thoroughly to remove unincorporated ⁵¹Cr.

    • Peptide Pulsing: Incubate the labeled target cells with the M1 (58-66) peptide for 1 hour at 37°C.

    • Co-incubation: Plate the peptide-pulsed target cells in a 96-well plate. Add the effector CTLs at various effector-to-target (E:T) ratios.

    • Include control wells for spontaneous release (target cells with media only) and maximum release (target cells with detergent).

    • Incubate the plate for 4-6 hours at 37°C.

    • Centrifuge the plate and collect the supernatant.

    • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

    • Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Conclusion

The presentation of the influenza A M1 (58-66) peptide by HLA-A*02:01 represents a highly efficient and immunologically significant pathway. A detailed understanding of the molecular players involved, from the immunoproteasome to ERAP aminopeptidases, coupled with robust quantitative and functional assays, is paramount for advancing the development of novel immunotherapies and universal influenza vaccines. The information and protocols provided in this guide serve as a critical resource for researchers dedicated to harnessing the power of T-cell immunity against infectious diseases and cancer.

References

T Cell Receptor Recognition of the GILGFVFTL Epitope: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular interactions, binding kinetics, and experimental methodologies involved in the T cell receptor (TCR) recognition of the immunodominant influenza A virus M158-66 epitope, GILGFVFTL, presented by the human leukocyte antigen (HLA)-A*02:01 allotype.

Data Presentation: TCR-pMHC Binding Affinities

The affinity of the T cell receptor for its peptide-MHC ligand is a critical determinant of T cell activation. Surface plasmon resonance (SPR) is a standard technique for measuring these binding kinetics. The table below summarizes the binding affinity (KD) of the well-characterized JM22 TCR to the wild-type GILGFVFTL epitope and several of its variants presented on HLA-A*0201.

Peptide EpitopeAmino Acid SequenceTCRBinding Affinity (KD) in µM
M158-66 (Wild-Type)GILGFVFTLJM2218.2[1]
M158-66 G4E VariantGILEFVFTLJM2234.5[1]
M158-66 F5L VariantGILGLVFTLJM2241.7[1]

Experimental Protocols

Surface Plasmon Resonance (SPR) for TCR-pMHC Affinity Measurement

This protocol outlines the general steps for determining the binding affinity and kinetics of a soluble TCR with a pMHC complex using SPR.[2][3][4]

1. Materials and Reagents:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified, biotinylated pMHC-I complexes (GILGFVFTL/HLA-A*02:01)

  • Purified, soluble TCR

  • Streptavidin for capture-based methods

2. Ligand Immobilization:

  • Equilibrate the sensor chip with running buffer.

  • Activate the carboxymethylated dextran surface with a 1:1 mixture of EDC and NHS.

  • Inject the pMHC complex diluted in immobilization buffer to the desired density.

  • Deactivate remaining active esters with an injection of ethanolamine-HCl.

3. Analyte Interaction Analysis:

  • Inject a series of concentrations of the soluble TCR (analyte) over the immobilized pMHC surface.

  • Monitor the association and dissociation phases in real-time, generating a sensorgram.

  • Regenerate the sensor surface between analyte injections using a suitable regeneration solution (e.g., a pulse of low pH buffer).

4. Data Analysis:

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Peptide-MHC Tetramer Staining for Flow Cytometry

This protocol details the procedure for identifying and quantifying GILGFVFTL-specific T cells using fluorescently labeled pMHC tetramers and flow cytometry.[5][6][7][8][9]

1. Materials and Reagents:

  • Peripheral blood mononuclear cells (PBMCs) or other single-cell suspensions

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fluorochrome-conjugated pMHC-I tetramer (GILGFVFTL/HLA-A*02:01)

  • Fluorochrome-conjugated antibodies against T cell surface markers (e.g., CD3, CD8)

  • Viability dye (e.g., 7-AAD)

  • Flow cytometer

2. Cell Staining:

  • Resuspend 1-2 x 106 cells in 50 µL of FACS buffer in a FACS tube.

  • Add the pMHC-I tetramer at the manufacturer's recommended concentration.

  • Incubate for 30-60 minutes at 4°C in the dark.

  • Add the fluorochrome-conjugated anti-CD3 and anti-CD8 antibodies.

  • Incubate for an additional 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of FACS buffer, pelleting by centrifugation.

  • Resuspend the cells in 200 µL of FACS buffer containing a viability dye.

3. Flow Cytometry Analysis:

  • Acquire the stained cells on a flow cytometer.

  • Gate on the live, single-cell lymphocyte population.

  • Within the lymphocyte gate, identify the CD3+ T cells.

  • From the CD3+ population, gate on the CD8+ T cells.

  • Analyze the CD8+ population for tetramer-positive cells.

Visualizations

T Cell Receptor Signaling Pathway

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CD3 CD3 Complex TCR->CD3 pMHC pMHC (GILGFVFTL/HLA-A2) pMHC->TCR Recognition CD8 CD8 CD8->pMHC Lck Lck CD3->Lck ITAM Phosphorylation ZAP70 ZAP70 Lck->ZAP70 Recruitment & Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCG1 PLCγ1 LAT->PLCG1 SLP76->PLCG1 IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Ca Ca²⁺ Release IP3->Ca PKC PKCθ DAG->PKC RasGRP RasGRP DAG->RasGRP Calcineurin Calcineurin Ca->Calcineurin NFkB NF-κB PKC->NFkB AP1 AP-1 RasGRP->AP1 NFAT NFAT Calcineurin->NFAT Gene Gene Expression (Cytokines, Proliferation) NFAT->Gene NFkB->Gene AP1->Gene

Caption: T Cell Receptor (TCR) Signaling Cascade.

Experimental Workflow: pMHC Tetramer Staining

Tetramer_Workflow start Start: Single-cell suspension (e.g., PBMCs) stain_tetramer Incubate with fluorochrome-conjugated pMHC Tetramer start->stain_tetramer stain_abs Incubate with fluorochrome-conjugated anti-CD3 and anti-CD8 antibodies stain_tetramer->stain_abs wash1 Wash cells stain_abs->wash1 wash2 Wash cells wash1->wash2 add_viability_dye Resuspend in buffer with viability dye wash2->add_viability_dye acquire Acquire on flow cytometer add_viability_dye->acquire analysis Data Analysis: Gate on live, single, CD3+CD8+ lymphocytes and quantify tetramer+ cells acquire->analysis end End: Quantification of GILGFVFTL-specific T cells analysis->end

Caption: Workflow for pMHC Tetramer Staining.

Logical Relationship: TCR-pMHC Interaction

TCR_pMHC_Interaction TCR Recognition of GILGFVFTL/HLA-A2 cluster_TCR TCR Components cluster_pMHC pMHC Components TCR T Cell Receptor (TCR) pMHC Peptide-MHC Complex (pMHC) TCR->pMHC Binds to TCR_alpha TCR α-chain TCR->TCR_alpha TCR_beta TCR β-chain TCR->TCR_beta HLA_A2 HLA-A2 pMHC->HLA_A2 Peptide GILGFVFTL Peptide pMHC->Peptide b2m β2-microglobulin pMHC->b2m CDR1a CDR1α TCR_alpha->CDR1a CDR2a CDR2α TCR_alpha->CDR2a CDR3a CDR3α TCR_alpha->CDR3a CDR1b CDR1β TCR_beta->CDR1b CDR2b CDR2β TCR_beta->CDR2b CDR3b CDR3β TCR_beta->CDR3b CDR1a->HLA_A2 contacts CDR2a->HLA_A2 contacts CDR3a->Peptide contacts CDR1b->HLA_A2 contacts CDR2b->HLA_A2 contacts CDR3b->Peptide contacts

Caption: Key Interactions in TCR-pMHC Recognition.

References

Conservation of the M1 (58-66) Sequence Across Influenza Strains: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conservation of the Matrix protein 1 (M1) 58-66 amino acid sequence across various influenza virus strains. The M1 protein is a crucial structural component of the influenza virus, and the 58-66 region, with the sequence GILGFVFTL, is a well-documented, immunodominant cytotoxic T-lymphocyte (CTL) epitope, particularly in individuals expressing the HLA-A*02:01 allele.[1][2] Understanding the extent of its conservation is paramount for the development of universal influenza vaccines and novel antiviral therapies targeting this epitope.

Data Presentation: Quantitative Analysis of M1 (58-66) Conservation

The M1 (58-66) epitope is highly conserved across Influenza A virus strains.[1][2] Analysis of available sequence data from various influenza A subtypes, as well as Influenza B and C viruses, reveals the following conservation rates for the canonical GILGFVFTL sequence.

Influenza Virus TypeStrain/Subtype ExamplesNumber of Sequences Analyzed (Approx.)Conservation of M1 (58-66) Sequence (GILGFVFTL)Key Amino Acid Variations
Influenza A H1N1, H3N2, H5N1>1000>90%Sporadic single amino acid substitutions have been reported.[3]
H1N1 (pdm09)>500High (>95%)Highly conserved since the 2009 pandemic.
Avian H5N1~900~79-92%Variations at different positions have been observed.[3][4]
Influenza B Victoria and Yamagata lineagesRepresentative StrainsNot ConservedThe corresponding region in Influenza B M1 protein shows significant divergence.
Influenza C Representative StrainsRepresentative StrainsNot ConservedThe M1 protein of Influenza C is substantially different from that of Influenza A.

Experimental Protocols

Protocol 1: Amplification and Sequencing of the Influenza A M1 Gene

This protocol outlines the methodology for the specific amplification and sequencing of the influenza A virus M1 gene to determine the sequence of the 58-66 region.

1. RNA Extraction:

  • Viral RNA is extracted from clinical samples (e.g., nasopharyngeal swabs) or virus-infected cell culture supernatants using a commercial viral RNA extraction kit, following the manufacturer's instructions.

2. Primer Design for M1 Gene Amplification:

  • Degenerate primers targeting conserved regions of the influenza A M1 gene are designed to ensure broad reactivity across different subtypes.[5]

  • Forward Primer Example: 5'-AGCAAAAGCAGGTAGATATTG-3'

  • Reverse Primer Example: 5'-AATCCGCTCATAGGGAGTC-3'

  • Note: Primer sequences should be validated against a comprehensive database of influenza A M1 sequences.

3. One-Step Reverse Transcription-Polymerase Chain Reaction (RT-PCR):

  • A one-step RT-PCR is performed to reverse transcribe the viral RNA and amplify the M1 gene cDNA in a single reaction.

  • Reaction Mixture:

    • 5 µL of extracted viral RNA

    • 1 µL of each primer (10 µM)

    • 12.5 µL of 2x One-Step RT-PCR Master Mix

    • Nuclease-free water to a final volume of 25 µL

  • Thermocycling Conditions:

    • Reverse Transcription: 50°C for 30 minutes

    • Initial Denaturation: 95°C for 15 minutes

    • 40 cycles of:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 55°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 10 minutes

4. PCR Product Purification and Sanger Sequencing:

  • The amplified PCR product is visualized on an agarose gel to confirm the correct size (approximately 759 bp for the full M1 coding region).

  • The PCR product is then purified using a commercial PCR purification kit.

  • Sanger sequencing is performed on the purified product using the same forward and reverse primers used for amplification.[6][7]

Protocol 2: Bioinformatics Analysis of M1 (58-66) Sequence Conservation

This protocol describes the computational workflow to analyze the conservation of the M1 (58-66) sequence.

1. Sequence Retrieval:

  • Influenza A, B, and C M1 protein sequences are retrieved from public databases such as the NCBI Influenza Virus Database and the Influenza Research Database (IRD).[8][9]

2. Multiple Sequence Alignment (MSA):

  • The retrieved M1 protein sequences are aligned using a multiple sequence alignment tool such as Clustal Omega.[10][11]

  • Parameters: Default parameters are generally sufficient for closely related viral proteins. For more divergent sequences, adjusting the gap opening and extension penalties may be necessary.

3. Conservation Analysis:

  • The aligned sequences are visually inspected in an alignment viewer to assess the conservation of the 58-66 region (corresponding to GILGFVFTL in the reference sequence).

  • The percentage of sequences that perfectly match the canonical GILGFVFTL epitope is calculated.

Mandatory Visualizations

MHC_Class_I_Presentation cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface M1 Influenza M1 Protein Proteasome Proteasome M1->Proteasome Ubiquitination & Degradation Peptides M1 Peptides (including 58-66) Proteasome->Peptides TAP TAP Transporter Peptides->TAP Transport Peptide_Loading Peptide Loading Complex TAP->Peptide_Loading MHC_I MHC Class I Molecule MHC_I->Peptide_Loading Loaded_MHC Peptide-MHC I Complex Peptide_Loading->Loaded_MHC Peptide Binding Presented_MHC Presented pMHC I Loaded_MHC->Presented_MHC Transport to Surface Cell_Membrane Cell Membrane CTL Cytotoxic T-Lymphocyte (CD8+) Presented_MHC->CTL TCR Recognition

Caption: MHC Class I antigen presentation pathway of the influenza M1 (58-66) epitope.

CTL_Response_Workflow cluster_sample Sample Preparation cluster_stimulation In Vitro Stimulation cluster_analysis Analysis of CTL Response cluster_results Results PBMC Isolate PBMCs from Influenza-exposed Donor Stimulate Stimulate PBMCs with M1 (58-66) Peptide PBMC->Stimulate Culture Culture for 7-10 days with IL-2 Stimulate->Culture ELISPOT IFN-γ ELISPOT Assay Culture->ELISPOT ICS Intracellular Cytokine Staining (Flow Cytometry) Culture->ICS Tetramer MHC-Tetramer Staining (Flow Cytometry) Culture->Tetramer Quantify Quantify M1 (58-66)-specific CTL frequency and function ELISPOT->Quantify ICS->Quantify Tetramer->Quantify

References

The CEF Peptide Pool: A Technical Guide to a Cornerstone of Immunological Research, Featuring the CEF1 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool is an indispensable tool in cellular immunology, serving as a robust positive control for assays monitoring T-cell responses. This technical guide provides an in-depth exploration of the CEF peptide pool, with a specific focus on the CEF1 peptide, offering detailed data, experimental protocols, and a visualization of the underlying signaling pathways.

Core Composition of the CEF Peptide Pool

The CEF peptide pool is a meticulously defined mixture of 32 HLA class I-restricted T-cell epitopes derived from common human pathogens: Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus.[1][2][3][4][5][6] Its broad coverage of common HLA alleles ensures that a majority of the human population will elicit a recall T-cell response, making it a reliable positive control.[1] The purity of the synthetic peptides in the pool is typically greater than 95%.[7]

One of the key components of this pool is the CEF1 peptide, derived from the Influenza A virus matrix protein 1 (M1).[7]

Table 1: Detailed Composition of the CEF Peptide Pool

Peptide NameVirus of OriginProtein SourceSequenceLengthHLA Restriction
CEF1Influenza AMatrix Protein 1 (M1)GILGFVFTL9A2[7][8]
-Influenza A-VSDGGPNLY9A1[7]
-Influenza A-CTELKLSDY9A1[7]
-Influenza A-FMYSDFHFI9A2[7]
-EBVLMP2ACLGGLLTMV9A2[7]
-EBVBMLF1GLCTLVAML9A2[7]
-HCMVpp65NLVPMVATV9A2[7]
-Influenza NP-KTGGPIYKR9A3[7]
-Influenza NP-RVLSFIKGTK10A3[7]
-Influenza A-ILRGSVAHK9A3[7]
-EBV-RVRAYTYSK9A3[7]
-EBV-RLRAEAQVK9A3[7]
-Influenza A-SIIPSGPLK9A3/A11/A68
-EBV-AVFDRKSDAK10A11
-EBV-IVTDFSVIK9A11
-EBV-ATIGTAMYK9A11
-EBV-DYCNVLNKEF10A24
-Influenza-LPFDKTTVM9B7
-EBV-RPPIFIRRL9B7
-Influenza A-ELRSRYWAI9B8
-EBV-RAKFKQLL8B8
-EBV-FLRGRAYGL9B8
-EBV-QAKWRLQTL9B8
-HCMV-SDEEEAIVAYTL12B18
-Influenza A-ASCMGLIY8B27
-EBV-RRIYDLIEL9B27
-EBV-YPLHEQHGM9B35
-HCMV-IPSINVHHY9B35
-EBV-EENLLDFVRF10B44
-HCMV-EFFWDANDIY10B44
-HCMV-TPRVTGGGAM10B7
-Influenza A-FMYDFHFI8A2

The CEF1 Peptide: An Immunodominant Epitope

The CEF1 peptide, with the amino acid sequence GILGFVFTL, is a well-characterized and immunodominant epitope from the Influenza A virus matrix protein M1.[8][9] It is primarily restricted by the HLA-A02:01 allele, which is expressed in a significant portion of the human population.[10][11] Interestingly, studies have shown that CEF1 can also be presented by HLA-C08 alleles, demonstrating a degree of degenerate binding.[10] This contributes to its broad reactivity.

Quantitative Immunogenicity of the CEF Peptide Pool

The CEF peptide pool is highly effective at stimulating CD8+ T-cell responses, primarily the secretion of interferon-gamma (IFN-γ).[6][12] However, it is important to note that competitive binding of peptides to the same HLA molecule can occur within the pool. One study found that the magnitude of the CD8+ T-cell response elicited by the entire CEF peptide pool was, on average, 79% of the sum of the responses to the individual peptides.[2][13]

Table 2: Immunogenicity of the CEF Peptide Pool

MetricValueReference
Mean response of pool vs. sum of individual peptides79%[2][13]
Median response of pool vs. sum of individual peptides77%[2]

Experimental Protocols

The following are detailed methodologies for two common assays utilizing the CEF peptide pool as a positive control.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This protocol outlines the steps for detecting IFN-γ secreting T-cells in response to stimulation with the CEF peptide pool.

Materials:

  • PVDF-bottom 96-well plates (e.g., Millipore MSIPS4510)

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (or Horseradish Peroxidase)

  • BCIP/NBT (or AEC) substrate

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • CEF peptide pool

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • 70% Ethanol

Procedure:

  • Plate Coating:

    • Pre-wet the PVDF plate with 15 µL of 70% ethanol per well for 1 minute.

    • Wash the plate three times with 200 µL of sterile PBS per well.

    • Coat each well with 100 µL of the capture antibody diluted in PBS to a final concentration of 10 µg/mL.

    • Incubate overnight at 4°C.[14]

  • Cell Stimulation:

    • The next day, wash the plate three times with 200 µL of sterile PBS.

    • Block the plate with 200 µL of complete RPMI-1640 medium containing 10% FBS for at least 1 hour at 37°C.[14]

    • Thaw and resuspend PBMCs in complete medium. A cell density of 2-3 x 10^5 cells per well is recommended.[14][15]

    • Prepare a 2x working solution of the CEF peptide pool in complete medium. A final concentration of 1-2 µg/mL for each peptide is generally recommended.[12][15]

    • Remove the blocking solution from the plate and add 100 µL of the cell suspension to each well.

    • Add 100 µL of the 2x CEF peptide pool working solution to the appropriate wells. For negative control wells, add 100 µL of complete medium.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[15]

  • Detection and Development:

    • Wash the plate three times with PBS containing 0.05% Tween-20 (PBS-T).

    • Add 100 µL of the biotinylated detection antibody (diluted in PBS with 1% BSA) to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with PBS-T.

    • Add 100 µL of Streptavidin-AP (or -HRP) diluted in PBS with 1% BSA to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with PBS-T.

    • Add 100 µL of the substrate solution to each well and monitor for spot development.

    • Stop the reaction by washing thoroughly with distilled water.

    • Allow the plate to dry completely before counting the spots using an ELISpot reader.

ELISpot_Workflow cluster_prep Plate Preparation cluster_stim Cell Stimulation cluster_detect Detection cluster_analysis Analysis p1 Coat Plate with Capture Antibody p2 Block Plate p1->p2 s1 Add PBMCs p2->s1 s2 Add CEF Peptides s1->s2 s3 Incubate s2->s3 d1 Add Detection Antibody s3->d1 d2 Add Streptavidin-Enzyme d1->d2 d3 Add Substrate d2->d3 a1 Wash and Dry d3->a1 a2 Count Spots a1->a2

A simplified workflow of the ELISpot assay.
Intracellular Cytokine Staining (ICS) for Flow Cytometry

This protocol details the detection of intracellular IFN-γ in T-cells by flow cytometry following stimulation with the CEF peptide pool.

Materials:

  • PBMCs

  • CEF peptide pool

  • Complete RPMI-1640 medium

  • Brefeldin A (or Monensin)

  • Anti-human CD3, CD4, and CD8 antibodies (conjugated to different fluorochromes)

  • Fixable Viability Dye

  • Anti-human IFN-γ antibody (conjugated to a fluorochrome)

  • Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm)

  • FACS tubes

Procedure:

  • Cell Stimulation:

    • Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1-2 x 10^6 cells/mL in FACS tubes.

    • Add the CEF peptide pool to a final concentration of 1-2 µg/mL for each peptide. For the unstimulated control, add an equivalent volume of medium.

    • Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

    • Add Brefeldin A to a final concentration of 10 µg/mL to block cytokine secretion.[16]

    • Incubate for an additional 4-6 hours at 37°C.[15]

  • Surface Staining:

    • Wash the cells with PBS containing 2% FBS (FACS buffer).

    • Stain with the fixable viability dye according to the manufacturer's instructions.

    • Wash the cells with FACS buffer.

    • Stain with the surface antibodies (anti-CD3, -CD4, and -CD8) for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.[17][18]

  • Fixation and Permeabilization:

    • Resuspend the cells in 100 µL of Fixation/Permeabilization solution and incubate for 20 minutes at 4°C.[19]

    • Wash the cells twice with 1x Permeabilization/Wash buffer.

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in 50 µL of Permeabilization/Wash buffer containing the anti-IFN-γ antibody.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with Permeabilization/Wash buffer.

    • Resuspend the cells in FACS buffer for acquisition on a flow cytometer.

ICS_Workflow cluster_stim Stimulation cluster_stain Staining cluster_acq Acquisition s1 PBMCs + CEF Peptides s2 Add Brefeldin A s1->s2 s3 Incubate s2->s3 st1 Surface Staining (CD3, CD4, CD8) s3->st1 st2 Fix & Permeabilize st1->st2 st3 Intracellular Staining (IFN-γ) st2->st3 a1 Wash and Resuspend st3->a1 a2 Flow Cytometry a1->a2

A simplified workflow of the ICS assay.

T-Cell Receptor Signaling Pathway upon CEF Peptide Recognition

The recognition of a CEF peptide, such as CEF1, presented by an HLA class I molecule on an antigen-presenting cell (APC) by the T-cell receptor (TCR) on a CD8+ T-cell initiates a complex intracellular signaling cascade. This ultimately leads to T-cell activation, proliferation, and the execution of effector functions like cytokine production.[20][21]

The key signaling events are as follows:

  • TCR Engagement: The binding of the TCR/CD3 complex and the CD8 co-receptor to the peptide-HLA complex brings the Src family kinase Lck into proximity with the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 chains.[21]

  • Initiation of Phosphorylation Cascade: Lck phosphorylates the ITAMs, creating docking sites for ZAP-70, another tyrosine kinase.[21]

  • Signal Amplification: ZAP-70 is then phosphorylated and activated by Lck, leading to the phosphorylation of key adaptor proteins, including Linker for Activation of T-cells (LAT) and SLP-76.[21]

  • Downstream Pathways: The phosphorylation of LAT and SLP-76 nucleates the formation of a larger signaling complex that activates multiple downstream pathways, including:

    • PLCγ1 activation: Leads to an increase in intracellular calcium and activation of NFAT (Nuclear Factor of Activated T-cells).[22]

    • Ras-MAPK pathway: Activates the transcription factor AP-1.

    • PKCθ activation: Leads to the activation of the NF-κB transcription factor.[22]

  • Gene Transcription: The activation of these transcription factors (NFAT, AP-1, and NF-κB) drives the transcription of genes encoding cytokines, such as IFN-γ and TNF-α, and other molecules involved in T-cell effector functions.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck activates CD8 CD8 pMHC Peptide-HLA Class I pMHC->TCR pMHC->CD8 ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates PLCG1 PLCγ1 LAT->PLCG1 Ras Ras/MAPK Pathway LAT->Ras PKC PKCθ SLP76->PKC NFAT NFAT PLCG1->NFAT activates AP1 AP-1 Ras->AP1 activates NFkB NF-κB PKC->NFkB activates Cytokines Cytokine Gene Transcription (e.g., IFN-γ) NFAT->Cytokines AP1->Cytokines NFkB->Cytokines

References

An In-depth Technical Guide on the Biological Function of the Influenza A Virus M1 Protein N-Terminal Domain

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The matrix protein 1 (M1) of the influenza A virus is a critical multifunctional protein, essential for viral replication, assembly, and structural integrity. Its N-terminal domain (NTD), a structurally conserved region comprising approximately residues 1-164, orchestrates several key events in the viral life cycle. The NTD is primarily responsible for the pH-dependent oligomerization of M1, forming the protein shell beneath the viral envelope. It contains a canonical Nuclear Localization Signal (NLS) that mediates nuclear import, and it facilitates crucial interactions with viral ribonucleoproteins (vRNPs), RNA, and host factors. Due to its high degree of conservation and central role in viral architecture and replication, the M1-NTD represents a promising target for the development of novel broad-spectrum anti-influenza therapeutics.

Structure and Oligomerization of the M1-NTD

The M1 protein is composed of an N-terminal domain (NTD) and a C-terminal domain (CTD).[1] The NTD (residues ~2-158) is a compact, globular domain composed predominantly of α-helices.[1][2] This domain is the primary driver of M1 self-association, a process fundamental to the formation of the viral matrix layer that provides structural integrity to the virion.[3][4]

The oligomerization of the M1-NTD is notably pH-dependent. At a neutral pH (around 7.4), such as in the cytoplasm, the NTD self-assembles into higher-order oligomers.[3] This process is critical during the late stages of infection at the plasma membrane for viral assembly. Conversely, at an acidic pH (around 5.0), characteristic of the endosomal environment during viral entry, these oligomers dissociate into monomers.[3] This pH-sensitive dissociation is crucial for the uncoating process, allowing the release of viral ribonucleoproteins (vRNPs) into the cytoplasm of the newly infected cell.[3][5]

Recent structural studies have revealed that M1 monomers can interact via NTD-NTD, NTD-CTD, and CTD-CTD interfaces to form linear, helical filaments, which constitute the matrix layer.[6] The flexibility in these interactions allows M1 to form oligomers with different curvatures, accommodating both spherical and filamentous virion morphologies.[6]

Table 1: Quantitative Data on M1-NTD Self-Association
Interacting PartnerMethodConditionObserved StateKey Residues/Regions
M1-NTD (self)Size-Exclusion ChromatographypH 7.4Higher-order oligomersFull NTD (1-164)
M1-NTD (self)Size-Exclusion ChromatographypH 5.0MonomersFull NTD (1-164)
Full-length M1Cryo-Electron TomographyIn situ (virion)Helical filamentsNTD-NTD & NTD-CTD interfaces

Interaction with Viral and Host Components

The M1-NTD is a critical hub for interactions with both viral and host cell components, which are essential for intracellular trafficking and viral packaging.

Binding to Viral RNA (vRNA) and Ribonucleoproteins (vRNPs)

The M1 protein binds to vRNA without significant sequence specificity.[7][8] This interaction is mediated by a highly basic peptide sequence, ¹⁰¹RKLKR¹⁰⁵ , located within the NTD.[7][8][9] This same sequence also functions as the protein's Nuclear Localization Signal (NLS).[9][10] The binding of M1 to vRNPs is thought to inhibit viral transcription in the nucleus and is a prerequisite for the nuclear export of the vRNPs.[10][11] While some studies suggest the NTD interacts with the nucleoprotein (NP) component of the vRNP, others point to the C-terminal domain, indicating a complex and potentially multifaceted interaction.[12] However, the NTD's RNA-binding activity via the NLS motif is well-established.[7][13]

Interaction with Host Cell Factors

For the virus to replicate its genome, the M1 protein must be imported into the nucleus. This process is mediated by the interaction of its NLS (¹⁰¹RKLKR¹⁰⁵) with the host cell's nuclear import machinery, specifically importin-α.[14][15] Studies have shown that the N-terminal domain of M1 is critical for this interaction and subsequent nuclear localization.[14][15]

Association with Lipid Membranes

During viral assembly, M1 must traffic to and associate with the inner leaflet of the host cell's plasma membrane. This interaction is primarily electrostatic, involving positively charged residues in the NTD and negatively charged lipids like phosphatidylserine (PS) in the membrane.[16] A highly conserved arginine triplet (R76/77/78) within the NTD has been identified as a key region for membrane targeting.[2] This membrane binding is believed to induce a conformational change in M1 that promotes the oligomerization required for budding.[2][17]

Table 2: M1-NTD Interactions with Viral and Host Components
Interacting PartnerMethodKey Residues / MotifFunction
Viral RNA (vRNA)UV cross-linking, Filter binding¹⁰¹RKLKR¹⁰⁵Genome packaging, Transcription inhibition[7][8]
vRNP (via RNA)Reconstitution Assays¹⁰¹RKLKR¹⁰⁵Nuclear export of vRNPs[11]
Swine Importin α1Bimolecular Fluorescence Complementation (BiFC)N-terminal domain (residues 1-20 are critical)Nuclear Import[14][15]
Anionic Lipid MembranesLiposome Binding AssaysArginine triplet (R76/77/78)Viral Assembly/Budding[2][16]
Nuclear Export Protein (NEP/NS2)Pulldown AssaysNLS motif (¹⁰¹RKLKR¹⁰⁵)Formation of vRNP export complex[18]

Signaling Pathways and Logical Workflows

M1 Nuclear Trafficking

The M1 protein shuttles between the cytoplasm and the nucleus to perform its functions.[10] Newly synthesized M1 is imported into the nucleus, where it binds to vRNPs to form an export-competent complex with the viral Nuclear Export Protein (NEP).

M1_Nuclear_Trafficking M1-Mediated Nuclear Import and vRNP Export cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M1_cyto Newly Synthesized M1 Protein Importin Importin-α/β M1_cyto->Importin NLS Binding (¹⁰¹RKLKR¹⁰⁵) M1_nuc Nuclear M1 Protein Importin->M1_nuc Nuclear Import vRNP_cyto Exported M1-vRNP Complex vRNP_nuc vRNP M1_nuc->vRNP_nuc vRNP Binding Export_Complex M1-vRNP-NEP Export Complex M1_nuc->Export_Complex vRNP_nuc->Export_Complex Complex Formation NEP NEP NEP->Export_Complex Export_Complex->vRNP_cyto Nuclear Export (via Crm1) Viral_Assembly_Workflow Workflow of M1's Role in Viral Assembly node1 M1 traffics to inner plasma membrane node2 NTD binds to anionic lipids (PS) node1->node2 R76/77/78 node3 M1 oligomerization (NTD-driven) node2->node3 node4 Formation of curved matrix layer node3->node4 node7 Virion Budding and Release node4->node7 node5 Recruitment of M1-vRNP complexes from nucleus node5->node4 incorporation node6 Interaction with viral glycoprotein tails node6->node4 incorporation Drug_Development_Logic Therapeutic Logic for Targeting M1-NTD Target Essential NTD Functions: - Oligomerization - NLS-mediated Import - RNA Binding Effect1 Disruption of M1-M1 Interface Target->Effect1 Effect2 Blockage of Nuclear Import Target->Effect2 Effect3 Inhibition of vRNP Packaging Target->Effect3 Inhibitor Small Molecule Inhibitor Inhibitor->Target binds to Outcome Viral Replication Blocked Effect1->Outcome Effect2->Outcome Effect3->Outcome

References

Methodological & Application

Application Notes and Protocols for Influenza M1 (58-66) in ELISPOT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the Influenza M1 (58-66) peptide (Sequence: GILGFVFTL) in an Enzyme-Linked Immunospot (ELISPOT) assay to quantify antigen-specific T-cell responses. The M1 (58-66) epitope is a well-characterized, immunodominant peptide from the Influenza A virus matrix protein 1, frequently used as a positive control in T-cell assays, particularly for individuals expressing the HLA-A*02:01 allele.

Introduction

The ELISPOT assay is a highly sensitive method for the detection and quantification of cytokine-secreting cells at the single-cell level. When peripheral blood mononuclear cells (PBMCs) are stimulated with the Influenza M1 (58-66) peptide, CD8+ T cells recognizing this epitope will be activated and secrete cytokines, most commonly Interferon-gamma (IFN-γ). Each spot that develops in the assay represents a single reactive T cell, allowing for the precise determination of the frequency of antigen-specific T cells. This is a crucial tool for monitoring cellular immunity in the context of influenza infection and vaccination.

Data Presentation: Quantitative Analysis of M1 (58-66)-Specific T-Cell Responses

The following table summarizes representative quantitative data from ELISPOT assays using influenza peptides, including the M1 protein. These values, expressed as Spot Forming Units (SFU) per million PBMCs, serve as a reference for expected baseline and post-stimulation responses. It is important to note that results can vary significantly based on donor immune status, cell viability, and specific experimental conditions.

ConditionAnalyteCell TypeStimulantMean SFU per 10^6 PBMCsReference
Baseline (Pre-vaccination) IFN-γHuman PBMCsInfluenza NP+M1 Peptide Pools188[1][2]
Baseline IFN-γHuman PBMCs (Adults 18-50 years)Influenza NP+M1 Peptide Pools277 - 320[3]
Post-vaccination (Day 7) IFN-γHuman PBMCsMVA-NP+M1 Vaccine1603 (an 8.5-fold increase from baseline)[1][2]
Post-vaccination (Day 21) IFN-γHuman PBMCsMVA-NP+M1 Vaccine2088[3]
Post-vaccination (Day 42) IFN-γHuman PBMCsFLU-v Vaccine (peptide mix including M1)125 (from a baseline of 5)[4]
Post-vaccination (Day 180) IFN-γHuman PBMCsFLU-v Vaccine (peptide mix including M1)75 (from a baseline of 5)[4]

Experimental Protocols

Materials
  • Influenza M1 (58-66) peptide (GILGFVFTL)

  • Human IFN-γ ELISPOT kit (containing capture and detection antibodies, streptavidin-enzyme conjugate, and substrate)

  • 96-well PVDF membrane ELISPOT plates

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)

  • Phytohemagglutinin (PHA) or another suitable positive control

  • Cell culture medium for negative control

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Sterile deionized water

  • CO2 incubator (37°C, 5% CO2)

  • ELISPOT plate reader

Detailed Methodology for IFN-γ ELISPOT Assay

This protocol outlines the key steps for performing an IFN-γ ELISPOT assay to measure T-cell responses to the Influenza M1 (58-66) peptide.

Day 1: Plate Coating

  • Activate the Plate: Pre-wet the PVDF membrane of each well of the 96-well ELISPOT plate with 15-50 µL of 70% ethanol for 1-2 minutes.

  • Wash: Aspirate or decant the ethanol and wash the plate 3-5 times with 200 µL/well of sterile deionized water or PBS.

  • Coat with Capture Antibody: Dilute the anti-IFN-γ capture antibody to the manufacturer's recommended concentration in sterile PBS. Add 100 µL of the diluted antibody to each well.

  • Incubate: Seal the plate and incubate overnight at 4°C.

Day 2: Cell Stimulation

  • Prepare Cells: Thaw cryopreserved PBMCs and assess viability, or isolate fresh PBMCs from whole blood. Resuspend the cells in complete RPMI-1640 medium. A typical cell concentration to seed is 2-3 x 10^5 cells per well.

  • Wash and Block Plate: Aspirate the capture antibody solution and wash the plate 3-5 times with 200 µL/well of sterile PBS. Block the membrane by adding 200 µL/well of complete RPMI-1640 medium and incubate for at least 30 minutes at 37°C.

  • Prepare Stimulants:

    • Influenza M1 (58-66) Peptide: Prepare a working solution of the peptide in complete RPMI-1640 medium. A final concentration of 1-10 µg/mL is commonly used.

    • Positive Control: Prepare a working solution of PHA (e.g., 1-5 µg/mL final concentration).

    • Negative Control: Use complete RPMI-1640 medium only.

  • Add Cells and Stimulants: Aspirate the blocking medium from the plate. Add 100 µL of the cell suspension to each well. Then, add 100 µL of the appropriate stimulant (M1 peptide, PHA, or medium) to the designated wells in triplicate.

  • Incubate: Cover the plate and incubate in a 37°C, 5% CO2 incubator for 18-24 hours.

Day 3: Detection and Development

  • Cell Lysis and Washing: Aspirate the cell suspension. Wash the plate 3-5 times with wash buffer (PBS with 0.05% Tween-20).

  • Add Detection Antibody: Dilute the biotinylated anti-IFN-γ detection antibody to the recommended concentration. Add 100 µL of the diluted antibody to each well.

  • Incubate: Seal the plate and incubate for 2 hours at room temperature or 37°C, according to the kit instructions.

  • Wash: Aspirate the detection antibody solution and wash the plate 3-5 times with wash buffer.

  • Add Streptavidin-Enzyme Conjugate: Dilute the streptavidin-enzyme conjugate (e.g., streptavidin-HRP) in an appropriate buffer. Add 100 µL of the diluted conjugate to each well.

  • Incubate: Seal the plate and incubate for 1 hour at room temperature.

  • Final Wash: Aspirate the conjugate solution and wash the plate 3-5 times with wash buffer, followed by 2-3 washes with PBS only to remove any residual Tween-20.

  • Add Substrate: Prepare the substrate solution according to the manufacturer's instructions. Add 100 µL of the substrate to each well.

  • Develop Spots: Monitor the plate for the appearance of spots. Stop the reaction by washing the plate with deionized water once the spots are of the desired size and intensity.

  • Dry and Read: Allow the plate to dry completely. Count the spots in each well using an automated ELISPOT reader.

Mandatory Visualizations

T-Cell Receptor Signaling Pathway

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T Cell MHC MHC class I TCR TCR MHC->TCR Recognition Peptide M1 (58-66) Peptide Peptide->MHC Signal_Cascade Intracellular Signaling Cascade TCR->Signal_Cascade Activation CD8 CD8 CD8->MHC Cytokine_Production IFN-γ Production Signal_Cascade->Cytokine_Production

Caption: T-cell activation by the Influenza M1 (58-66) peptide.

ELISPOT Assay Experimental Workflow

ELISPOT_Workflow cluster_Day1 Day 1: Plate Preparation cluster_Day2 Day 2: Cell Culture cluster_Day3 Day 3: Detection & Analysis A1 Activate PVDF Plate with 70% Ethanol A2 Wash Plate A1->A2 A3 Coat with Anti-IFN-γ Capture Antibody A2->A3 A4 Incubate Overnight at 4°C A3->A4 B1 Wash and Block Plate A4->B1 B2 Prepare PBMCs and Stimulants (M1 Peptide, Controls) B1->B2 B3 Add Cells and Stimulants to Plate B2->B3 B4 Incubate 18-24h at 37°C B3->B4 C1 Wash Plate B4->C1 C2 Add Biotinylated Detection Antibody C1->C2 C3 Incubate C2->C3 C4 Wash Plate C3->C4 C5 Add Streptavidin-Enzyme Conjugate C4->C5 C6 Incubate C5->C6 C7 Wash Plate C6->C7 C8 Add Substrate & Develop Spots C7->C8 C9 Wash, Dry, and Read Plate C8->C9

Caption: Step-by-step workflow of the IFN-γ ELISPOT assay.

References

Application Notes and Protocols: CEF Peptide Pool as a Positive Control for T Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CEF (Cytomegalomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool is a widely utilized and essential positive control in T cell-based immunological assays. It comprises a meticulously selected mixture of MHC class I-restricted viral peptide epitopes derived from common human pathogens.[1][2][3] These peptides are recognized by CD8+ T cells in a large proportion of the general population due to previous exposure to these viruses.[4][5] Consequently, the CEF peptide pool serves as a reliable tool to verify the functionality of T cells, the efficacy of experimental reagents, and the overall integrity of the assay system.[6][7] This application note provides detailed protocols for the use of the CEF peptide pool in two common T cell assays: the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) with flow cytometry.

Composition of the CEF Peptide Pool

The CEF peptide pool is a lyophilized mixture of synthetic peptides, typically 8-12 amino acids in length.[4][8] While several formulations exist, a common and well-characterized version consists of 32 individual peptides.[2][7][9] These peptides are HLA class I-restricted and are known to elicit robust interferon-gamma (IFN-γ) responses from CD8+ T cells.[10][11]

Table 1: Composition of a Representative 32-Peptide CEF Pool

Peptide IDVirus of OriginPeptide SequenceHLA Restriction
1Influenza AVSDGGPNLYA1
2Influenza ACTELKLSDYA1
3Influenza AGILGFVFTLA2
4Influenza AFMYSDFHFIA2
5EBVCLGGLLTMVA2
6EBVGLCTLVAMLA2
7CMVNLVPMVATVA2
8Influenza AILRGSVAHKA3
9EBVRLRAEAQVKA3
10EBVFLRGRAYGLA11
11CMVSVGHNIVNTA11
12Influenza AAAGIGILTVA24
13EBVTYGPVFMCLA24
14CMVQYDPVAALFA24
15Influenza AIRHENRMVLA68
16Influenza AELRSRYWAIB7
17EBVRPFPIPIB7
18CMVTPRVTGGGAMB7
19EBVRAKFKQLLB8
20EBVQAKWRLQTLB8
21Influenza ANMLSTVLGVB27
22EBVRRIYDLIELB27
23CMVSDEEEAIVAYB27
24EBVLPRRSFTLB35
25EBVEPLPQGQLTAYB35
26CMVYPLHEQHGMB35
27Influenza ALPFDKTTVMB44
28EBVEENLLDFVRFB44
29EBVVEITPYKPTWB44
30CMVEFFWDANDIYB44
31EBVAEGGVGWRHWB18
32CMVSEHPTFTSQYB60 (B4001)

Note: This table is a representation of a common 32-peptide CEF pool. The exact composition may vary between manufacturers.

T Cell Activation Signaling Pathway

The stimulation of CD8+ T cells by the CEF peptide pool is initiated by the recognition of the peptide-MHC class I complex on an antigen-presenting cell (APC) by the T cell receptor (TCR). This interaction triggers a cascade of intracellular signaling events, leading to T cell activation, proliferation, and the secretion of effector cytokines like IFN-γ.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T Cell Peptide-MHC Peptide-MHC I Complex TCR TCR Peptide-MHC->TCR Recognition CD8 CD8 Peptide-MHC->CD8 CD3 CD3 TCR->CD3 Lck Lck CD8->Lck Activates ZAP70 ZAP-70 CD3->ZAP70 Recruits & Activates Lck->CD3 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Activates Ras Ras LAT->Ras Activates IP3 IP3 PLCg1->IP3 Generates DAG DAG PLCg1->DAG Generates Ca_Flux Ca²⁺ Flux IP3->Ca_Flux Induces PKC PKCθ DAG->PKC Activates NFAT NFAT Ca_Flux->NFAT Activates Cytokine_Gene_Expression Cytokine Gene Expression (e.g., IFN-γ) NFAT->Cytokine_Gene_Expression NFkB NF-κB PKC->NFkB Activates NFkB->Cytokine_Gene_Expression MAPK MAPK Cascade Ras->MAPK Activates AP1 AP-1 MAPK->AP1 Activates AP1->Cytokine_Gene_Expression

Caption: T cell receptor (TCR) signaling cascade upon peptide-MHC I recognition.

Expected Performance and Quantitative Data

The frequency of CEF-responsive T cells can vary significantly among individuals, depending on their HLA type and previous viral exposure. In a study of 210 healthy donors, the number of IFN-γ spot-forming units (SFU) per 300,000 peripheral blood mononuclear cells (PBMCs) ranged from over 500 to zero.[12] Another study observed a range of 5 to 40 IFN-γ producing cells per 200,000 PBMCs in a smaller cohort.[13]

Table 2: Representative Data on CEF-Induced T Cell Responses in Healthy Donors

Assay TypeCell TypeStimulationReadoutTypical Range of Response
ELISpotPBMCCEF Peptide PoolIFN-γ SFU/10⁶ cells50 - >1500
ICSPBMCCEF Peptide Pool% of IFN-γ+ CD8+ T cells0.1% - 5.0%

Note: These values are illustrative and should be established for each specific experimental system and donor cohort.

Experimental Protocols

Reconstitution of Lyophilized CEF Peptide Pool
  • Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

  • Add an appropriate volume of sterile, endotoxin-free DMSO to the vial to achieve a desired stock concentration (e.g., 1 mg/mL per peptide).

  • Vortex thoroughly to ensure complete dissolution.

  • Further dilute the stock solution with sterile PBS or cell culture medium to a working concentration.

  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 1: IFN-γ ELISpot Assay

This protocol outlines the steps for detecting IFN-γ secreting T cells in response to the CEF peptide pool.

Materials:

  • Human PBMCs

  • Complete RPMI-10 medium (RPMI 1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • CEF peptide pool (reconstituted)

  • Human IFN-γ ELISpot kit (containing capture and detection antibodies, and enzyme substrate)

  • 96-well PVDF membrane plates

  • 35% ethanol (for plate pre-wetting)

  • PBS and wash buffer (PBS with 0.05% Tween-20)

  • Automated ELISpot reader

ELISpot_Workflow Start Start Coat_Plate Coat Plate with Capture Antibody Start->Coat_Plate Incubate_Overnight Incubate Overnight at 4°C Coat_Plate->Incubate_Overnight Wash_Block Wash and Block Plate Incubate_Overnight->Wash_Block Add_Peptides Add CEF Peptides and Controls Wash_Block->Add_Peptides Add_Cells Add PBMCs Add_Peptides->Add_Cells Incubate_Cells Incubate 18-24 hours at 37°C, 5% CO₂ Add_Cells->Incubate_Cells Wash_Add_Detection Wash and Add Detection Antibody Incubate_Cells->Wash_Add_Detection Incubate_Detection Incubate 2 hours at RT Wash_Add_Detection->Incubate_Detection Wash_Add_Enzyme Wash and Add Enzyme Conjugate Incubate_Detection->Wash_Add_Enzyme Incubate_Enzyme Incubate 1 hour at RT Wash_Add_Enzyme->Incubate_Enzyme Wash_Add_Substrate Wash and Add Substrate Incubate_Enzyme->Wash_Add_Substrate Develop_Spots Develop Spots Wash_Add_Substrate->Develop_Spots Stop_Dry Stop Reaction and Dry Plate Develop_Spots->Stop_Dry Analyze Analyze Plate with ELISpot Reader Stop_Dry->Analyze End End Analyze->End

Caption: Workflow for the IFN-γ ELISpot assay.

Procedure:

  • Plate Coating: Pre-wet the PVDF plate with 35% ethanol for 1 minute, then wash 3 times with sterile PBS. Coat the wells with IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.

  • Plate Preparation: The next day, wash the plate once with PBS and block with complete RPMI-10 medium for at least 2 hours at 37°C.

  • Stimulation: Prepare a 2x working solution of the CEF peptide pool (final concentration typically 1-2 µg/mL of each peptide) in complete RPMI-10. Also prepare negative (medium with DMSO) and positive (e.g., PHA) controls. Add 50 µL of the 2x peptide/control solutions to the appropriate wells.

  • Cell Plating: Resuspend PBMCs in complete RPMI-10 at a concentration of 2-4 x 10⁶ cells/mL. Add 100 µL of the cell suspension to each well (2-4 x 10⁵ cells/well).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection: Wash the plate 6 times with wash buffer. Add the biotinylated IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate 6 times. Add streptavidin-alkaline phosphatase (or HRP) and incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate 6 times. Add the substrate (e.g., BCIP/NBT) and monitor for spot development.

  • Stopping and Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely and count the spots using an automated ELISpot reader.

Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol details the stimulation of PBMCs with the CEF peptide pool and subsequent intracellular staining for IFN-γ to be analyzed by flow cytometry.

Materials:

  • Human PBMCs

  • Complete RPMI-10 medium

  • CEF peptide pool (reconstituted)

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Anti-human CD3, CD8, and IFN-γ antibodies conjugated to different fluorochromes

  • Fixation/Permeabilization buffer

  • FACS tubes or 96-well U-bottom plates

  • Flow cytometer

ICS_Workflow Start Start Prepare_Cells Prepare PBMC Suspension Start->Prepare_Cells Stimulate Stimulate with CEF Peptides and Controls Prepare_Cells->Stimulate Add_Inhibitor Add Protein Transport Inhibitor (Brefeldin A) Stimulate->Add_Inhibitor Incubate Incubate 6-16 hours at 37°C, 5% CO₂ Add_Inhibitor->Incubate Surface_Stain Surface Stain (e.g., anti-CD3, anti-CD8) Incubate->Surface_Stain Fix_Perm Fix and Permeabilize Cells Surface_Stain->Fix_Perm Intracellular_Stain Intracellular Stain (e.g., anti-IFN-γ) Fix_Perm->Intracellular_Stain Wash Wash Cells Intracellular_Stain->Wash Acquire Acquire on Flow Cytometer Wash->Acquire Analyze Analyze Data Acquire->Analyze End End Analyze->End

Caption: Workflow for Intracellular Cytokine Staining (ICS).

Procedure:

  • Cell Stimulation: Resuspend PBMCs in complete RPMI-10 at 1-2 x 10⁶ cells/mL. Add the CEF peptide pool to a final concentration of 1-2 µg/mL of each peptide. Include negative (DMSO) and positive (e.g., PMA/Ionomycin) controls.

  • Protein Transport Inhibition: Add Brefeldin A (e.g., 10 µg/mL) or Monensin to each sample.

  • Incubation: Incubate for 6-16 hours at 37°C in a 5% CO₂ incubator.

  • Surface Staining: After incubation, wash the cells with FACS buffer (PBS with 2% FBS). Stain with fluorescently labeled antibodies against surface markers (e.g., anti-CD3, anti-CD8) for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization: Wash the cells and then resuspend in fixation/permeabilization buffer according to the manufacturer's instructions. Incubate for 20 minutes at room temperature in the dark.

  • Intracellular Staining: Wash the cells with permeabilization buffer. Add the anti-IFN-γ antibody diluted in permeabilization buffer and incubate for 30 minutes at room temperature in the dark.

  • Final Wash and Acquisition: Wash the cells with permeabilization buffer and then resuspend in FACS buffer. Acquire the samples on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software to quantify the percentage of IFN-γ-producing CD8+ T cells.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible CauseSuggested Solution
No response to CEF pool 1. Poor cell viability. 2. Donor is a non-responder (uncommon). 3. Inactive peptide pool. 4. Suboptimal assay conditions.1. Check cell viability before and after the assay. 2. Test PBMCs from a known responder. 3. Use a new aliquot of the peptide pool. 4. Optimize cell density, peptide concentration, and incubation time.
High background in negative control 1. Contamination of reagents or cells. 2. Non-specific antibody binding. 3. Excessive cell death.1. Use sterile technique and fresh reagents. 2. Increase blocking steps and use appropriate antibody concentrations. 3. Ensure gentle handling of cells.
Variable results between experiments 1. Inconsistent cell handling. 2. Freeze-thaw cycles of reagents. 3. Donor-to-donor variability.1. Standardize all protocol steps. 2. Use single-use aliquots of the CEF peptide pool and antibodies. 3. Acknowledge biological variability and include multiple donors.

Conclusion

The CEF peptide pool is an indispensable tool for monitoring and validating T cell-based assays. Its ability to elicit a robust and predictable response in a majority of healthy donors makes it an ideal positive control. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize the CEF peptide pool in their immunological studies.

References

Application Notes and Protocols: In Vitro Expansion of M1 (58-66)-Specific CD8+ T Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The influenza A virus matrix protein 1 (M1) is a major target for cytotoxic T lymphocytes (CTLs), with the M1 (58-66) epitope, consisting of the amino acid sequence GILGFVFTL, being a highly conserved and immunodominant target in individuals expressing the HLA-A*02:01 allele.[1][2][3] The ability to expand this specific CD8+ T cell population in vitro is crucial for immunological research, vaccine development, and the advancement of adoptive T cell therapies.[1][2] These application notes provide detailed protocols for the isolation, expansion, and characterization of M1 (58-66)-specific CD8+ T cells from peripheral blood mononuclear cells (PBMCs).

Data Presentation

The following tables summarize key quantitative data derived from various studies on the in vitro expansion and characterization of M1 (58-66)-specific CD8+ T cells.

Table 1: Summary of Culture Conditions and Cytokine Concentrations

ParameterConditionConcentration / ValueSource
Peptide Influenza M1 (58-66)1 µM[4]
Initial Cell Density PBMCs1 x 10⁶ cells/mL[4]
Cytokine: IL-2 Low Dose (Initial & Maintenance)10 U/mL[4]
High Dose (Expansion)1000 U/mL[5]
Cytokine: IL-15 Expansion5 ng/mL[5]
Cytokine: IL-7 Naive T Cell Support1-10 ng/mL[5]
Cytokine Cocktail 1 Optimal Expansion & FunctionalityIL-15 + IL-7[6]
Cytokine Cocktail 2 Reprogramming Effector CellsIL-12 + IL-7 or IL-21[7]
Restimulation Irradiated Autologous PBMCsEqual number to primed cells[4]

Table 2: Representative Expansion and Frequency Data for M1-Specific CD8+ T Cells

MethodDurationResultSource
Peptide + Low-Dose IL-22 weeksSkewing of BV19 repertoire[4]
Stimulation with Artificial APCs3 weeksUp to 10,000-fold increase in M1-specific cells[8]
Virus Stimulation + IL-28 days4.5% to 15.3% of CD8+ T cells are M1-tetramer positive[9]
Virus Stimulation + High IL-28 days1.34-fold increase in total cell number[9]

Table 3: Functional Readouts of Expanded M1-Specific CD8+ T Cells

AssayStimulationResultSource
ELISpot (IFN-γ) M1 Protein from Avian IAV228 spots / 10⁴ cells[10]
Intracellular Cytokine Staining M1 PeptideHigher IFN-γ, TNF-α, IL-2 production vs. moDC expansion[8]
Degranulation (CD107a) Virus-Infected CellsPositive CD107a expression detected 9 hours post-infection[10]
Phenotype Analysis Ex vivoMajority are CD27+CD28+CD45RA– (early memory-effector)[11]

Experimental Protocols & Visualizations

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the standard procedure for isolating PBMCs from whole blood, which serves as the starting material for T cell expansion.

  • Blood Collection: Collect whole blood from healthy, consenting HLA-A*02:01-positive donors in heparinized tubes.

  • Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

  • Density Gradient Centrifugation: Carefully layer the diluted blood over a Ficoll-Paque PLUS (or similar density gradient medium) in a conical tube at a 2:1 ratio (blood:Ficoll).

  • Centrifugation: Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Harvesting: After centrifugation, carefully aspirate the upper plasma layer. Collect the distinct band of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface.

  • Washing: Transfer the collected cells to a new tube and wash by adding 3-4 volumes of PBS. Centrifuge at 300 x g for 10 minutes. Discard the supernatant.

  • Repeat Wash: Repeat the washing step to remove residual platelets and Ficoll.

  • Cell Counting: Resuspend the cell pellet in complete RPMI-1640 medium. Perform a cell count using a hemocytometer or automated cell counter and assess viability with Trypan Blue.

Protocol 2: In Vitro Expansion of M1 (58-66)-Specific CD8+ T Cells

This protocol describes a two-week culture method for the specific expansion of M1 (58-66) reactive CD8+ T cells.[4]

Materials:

  • Isolated PBMCs from an HLA-A*02:01 donor

  • Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin)

  • Influenza A M1 (58-66) peptide (GILGFVFTL), >90% purity[1]

  • Recombinant human IL-2

  • Recombinant human IL-7 and IL-15 (Optional, for alternative cytokine cocktails)[6]

  • 12-well tissue culture plates

Week 1: Initial Stimulation

  • Plating: Plate PBMCs at a density of 2 x 10⁶ cells in 2 mL of complete RPMI medium per well in a 12-well plate.[4]

  • Peptide Stimulation: Add M1 (58-66) peptide to a final concentration of 1 µM.[4]

  • Cytokine Addition: Add recombinant human IL-2 to a final concentration of 10 U/mL.[4]

    • Alternative: For enhanced CD8+ skewing and functionality, a combination of IL-15 (5 ng/mL) and IL-7 (10 ng/mL) can be used instead of or in addition to IL-2.[5][6]

  • Incubation: Culture the cells at 37°C in a 5% CO₂ incubator.

  • Cytokine Replenishment: On day 4, add an additional 10 U/mL of IL-2 to each well.[4]

Week 2: Restimulation

  • Prepare Stimulator Cells: Use autologous PBMCs (from the same donor, thawed from a separate cryopreserved vial). Pre-load these cells by incubating them with 1 µM M1 (58-66) peptide. Irradiate the peptide-loaded PBMCs (3000 rads) to prevent their proliferation.

  • Restimulation: On day 7, collect the cultured (primed) cells. Co-culture them with an equal number of the irradiated, peptide-loaded stimulator cells.[4]

  • Culture Maintenance: Add fresh IL-2 (10 U/mL) to the co-culture. Continue to add fresh IL-2 every 3-4 days.[12]

  • Harvesting: On day 14, harvest the cells for analysis or further isolation.[4]

  • Isolation (Optional): If a pure CD8+ T cell population is required, use a positive selection method such as a CD8 magnetic bead isolation kit.[4]

In_Vitro_Expansion_Workflow cluster_prep Preparation cluster_expansion Expansion Phase (2 Weeks) cluster_week1 Week 1: Priming cluster_week2 Week 2: Restimulation cluster_analysis Analysis pbmc_isolation Isolate PBMCs (Ficoll Gradient) stimulate Stimulate with M1 (58-66) Peptide + Cytokines (e.g., IL-2) pbmc_isolation->stimulate add_il2 Day 4: Add fresh IL-2 restimulate Restimulate with Irradiated, Peptide-pulsed Autologous PBMCs + IL-2 add_il2->restimulate isolate_cd8 Isolate CD8+ T Cells (Optional) restimulate->isolate_cd8 analysis Functional & Phenotypic Analysis (ELISpot, ICS) isolate_cd8->analysis TCR_Signaling_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD8+ T Cell cluster_outcome Cellular Response mhc HLA-A*02:01 + M1 Peptide tcr TCR mhc->tcr Recognition cd8 CD8 mhc->cd8 lck Lck tcr->lck Activates cd8->lck zap70 ZAP-70 lck->zap70 Phosphorylates downstream Signaling Cascade (e.g., PLCγ, MAPK) zap70->downstream prolif Proliferation downstream->prolif cytokine Cytokine Production (IFN-γ, TNF-α) downstream->cytokine cytotox Cytotoxicity downstream->cytotox Cytokine_Signaling cluster_membrane T Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response receptor Cytokine Receptor (includes γc chain) jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes gene Gene Transcription stat_dimer->gene response_node Proliferation & Survival gene->response_node cytokine IL-2, IL-7, or IL-15 cytokine->receptor Binds

References

Application Notes & Protocols: Loading HLA-A*02:01 with Influenza A M158-66 Peptide (GILGFVFTL)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Human Leukocyte Antigen (HLA) system is the major histocompatibility complex (MHC) in humans. HLA class I molecules, such as HLA-A2, play a critical role in the adaptive immune system by presenting peptide fragments derived from intracellular proteins to CD8+ cytotoxic T-lymphocytes (CTLs).[1][2] This presentation is fundamental for immune surveillance and the elimination of virally infected or cancerous cells. The GILGFVFTL peptide, derived from the matrix protein 1 (M1) of the Influenza A virus, is a well-characterized, immunodominant epitope restricted to the HLA-A*02:01 allele.[3][4] The generation of stable peptide-HLA-A2 (pMHC) complexes is essential for a wide range of applications, including T-cell activation assays, TCR binding studies, immunotherapy development, and as positive controls in immune monitoring experiments.[5][6]

This document provides detailed protocols for two standard methods of loading the GILGFVFTL peptide onto HLA-A2 molecules: in vitro refolding of recombinant HLA-A2 subunits and functional loading onto HLA-A2-expressing cells using the T2 stabilization assay.

Quantitative Data Summary

The stability of the pMHC complex is a key determinant of its immunogenicity. The GILGFVFTL peptide is known to form a highly stable complex with HLA-A*02:01.

ParameterValueMethodReference
Midpoint Denaturation Temp. (Td) 64.5 °CCircular Dichroism[7]
Midpoint Denaturation Temp. (Tm) 65.8 ± 1.2 °CCircular Dichroism
Binding Affinity HighT2 Cell Stabilization Assay[5][8]

Signaling and Experimental Pathways

MHC Class I Antigen Presentation Pathway

The diagram below illustrates the endogenous pathway for processing and presenting intracellular antigens, such as the influenza M1 protein, on the cell surface by HLA class I molecules.

MHCI_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface Virus Influenza Virus (M1 Protein) Proteasome Proteasome Virus->Proteasome Ubiquitination & Degradation Peptides GILGFVFTL Peptides Proteasome->Peptides TAP TAP Transporter Peptides->TAP PLC Peptide Loading Complex (Calreticulin, Tapasin, ERp57) TAP->PLC Translocation pMHC pMHC Complex (GILGFVFTL-HLA-A2) PLC->pMHC Peptide Loading HLA_A2_beta2m HLA-A2 Heavy Chain + β2-microglobulin HLA_A2_beta2m->PLC Assembly pMHC_surface Antigen Presentation pMHC->pMHC_surface Transport via Golgi CTL CD8+ T-Cell (CTL) pMHC_surface->CTL TCR Recognition

Caption: MHC Class I pathway for viral antigen presentation.

Experimental Protocols

Protocol 1: In Vitro Refolding of Soluble HLA-A2/GILGFVFTL Monomers

This protocol describes the generation of soluble, monomeric pMHC complexes by refolding bacterially expressed HLA-A2 heavy chain and β2-microglobulin (β2m) in the presence of the GILGFVFTL peptide.[3][6][9]

A. Workflow Diagram

Refolding_Workflow cluster_expression Protein Expression cluster_prep Inclusion Body Preparation cluster_refold Refolding & Purification expr_hc 1. Express HLA-A2 Heavy Chain in E. coli iso_ib 3. Isolate Inclusion Bodies expr_hc->iso_ib expr_b2m 2. Express β2m in E. coli expr_b2m->iso_ib sol_ib 4. Solubilize in 8M Urea iso_ib->sol_ib refold 5. Refold by Rapid Dilution with GILGFVFTL Peptide sol_ib->refold concentrate 6. Concentrate & Buffer Exchange refold->concentrate purify 7. Purify by FPLC (Anion Exchange) concentrate->purify final_product Soluble pMHC Monomer purify->final_product

Caption: Workflow for in vitro refolding of pMHC complexes.

B. Materials

  • Purified recombinant HLA-A2 heavy chain (extracellular domain) inclusion bodies.

  • Purified recombinant human β2m inclusion bodies.

  • GILGFVFTL peptide (synthesis grade, >95% purity).

  • Solubilization Buffer: 8 M Urea, 10 mM Tris pH 8.0, 100 mM NaH2PO4, 10 mM EDTA, 10 mM DTT.

  • Refolding Buffer: 100 mM Tris pH 8.0, 400 mM L-Arginine hydrochloride, 2 mM EDTA, 5 mM reduced glutathione, 0.5 mM oxidized glutathione.

  • Dialysis tubing (10 kDa MWCO).

  • FPLC system with an anion exchange column (e.g., Q-Sepharose).

C. Procedure

  • Protein Solubilization:

    • Separately dissolve the HLA-A2 heavy chain and β2m inclusion bodies in Solubilization Buffer to a final concentration of ~30 mg/mL.

    • Stir gently at room temperature for 1-2 hours until fully dissolved.

    • Clarify the solutions by centrifugation at 15,000 x g for 15 minutes.

  • Peptide Preparation:

    • Dissolve the GILGFVFTL peptide in DMSO to create a 20-40 mM stock solution.

  • Refolding Reaction:

    • Prepare the refolding buffer and chill to 4°C.

    • The refolding is initiated by rapid dilution. While stirring the refolding buffer vigorously, add the dissolved peptide first.

    • Subsequently, add the dissolved β2m, followed by the drop-wise addition of the dissolved heavy chain.

    • A typical molar ratio is 1:2:10 for heavy chain:β2m:peptide.[3] For a 30 mg heavy chain refold, this corresponds to approximately 30 mg heavy chain, 24 mg β2m, and 10 mg peptide in 1 liter of refolding buffer.

    • Allow the reaction to proceed at 4°C for 36-48 hours with gentle stirring.

  • Concentration and Buffer Exchange:

    • Concentrate the refolding mixture approximately 10-fold using a tangential flow filtration system or similar concentration device.

    • Perform dialysis against a suitable buffer (e.g., 20 mM Tris pH 8.0, 50 mM NaCl) for 24 hours with multiple buffer changes to remove urea and arginine.

  • Purification:

    • Clarify the dialyzed protein solution by centrifugation.

    • Purify the correctly folded pMHC monomer using an FPLC system equipped with an anion exchange column. The correctly folded complex will elute as a distinct peak.

    • Analyze fractions by SDS-PAGE to confirm the presence of both the heavy chain (~34 kDa) and β2m (~12 kDa).

Protocol 2: T2 Cell Peptide Loading and Stabilization Assay

This cell-based assay measures the ability of an exogenous peptide to bind and stabilize empty HLA-A2 molecules on the surface of T2 cells. T2 cells are deficient in the Transporter associated with Antigen Processing (TAP), which prevents the loading of endogenous peptides, resulting in low basal surface HLA-A2 expression.[10][11]

A. Workflow Diagram

T2_Assay_Workflow start 1. Culture T2 Cells incubate 2. Incubate cells with GILGFVFTL peptide start->incubate wash1 3. Wash cells incubate->wash1 stain 4. Stain with anti-HLA-A2 (BB7.2) FITC/PE Ab wash1->stain wash2 5. Wash cells stain->wash2 analyze 6. Analyze by Flow Cytometry wash2->analyze result Increased MFI indicates peptide binding analyze->result

Caption: Workflow for the T2 cell HLA-A2 stabilization assay.

B. Materials

  • T2 cell line (ATCC® CRL-1992™).

  • Complete RPMI-1640 medium with 10% FBS.

  • GILGFVFTL peptide.

  • Negative control peptide (an irrelevant HLA-A2 non-binding peptide).

  • Human β2-microglobulin (optional, can enhance stability).[12]

  • FACS Buffer (PBS with 2% FBS, 0.1% Sodium Azide).

  • FITC or PE-conjugated anti-human HLA-A2 antibody (Clone BB7.2).

  • 96-well U-bottom plate.

  • Flow cytometer.

C. Procedure

  • Cell Preparation:

    • Culture T2 cells in complete RPMI medium. For optimal results, some protocols recommend incubating cells at room temperature or 26°C overnight to increase the expression of empty, receptive HLA-A2 molecules on the surface.[12]

    • Harvest cells and wash once with serum-free medium.

    • Resuspend cells to a concentration of 1 x 106 cells/mL in serum-free medium.

  • Peptide Incubation:

    • Prepare serial dilutions of the GILGFVFTL peptide (e.g., from 100 µM down to 0.1 µM) in serum-free medium. Include a "no peptide" negative control.

    • Add 100 µL of the cell suspension (100,000 cells) to each well of a 96-well plate.

    • Add 100 µL of the corresponding peptide dilution to each well. If using, add human β2m to a final concentration of 1-3 µg/mL.[12]

    • Incubate the plate for 2-4 hours (or overnight for higher sensitivity) at 37°C in a 5% CO2 incubator.[13]

  • Antibody Staining:

    • Wash the cells twice with cold FACS buffer by centrifuging the plate at 300 x g for 3 minutes and decanting the supernatant.

    • Resuspend the cell pellets in 50 µL of FACS buffer containing the anti-HLA-A2 antibody at the manufacturer's recommended concentration.

    • Incubate on ice for 30-60 minutes in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells twice with cold FACS buffer.

    • Resuspend the final cell pellet in 200 µL of FACS buffer.

    • Acquire data on a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis:

    • Gate on the live cell population based on forward and side scatter.

    • Determine the Mean Fluorescence Intensity (MFI) for the HLA-A2 stain for each peptide concentration.

    • Binding is indicated by a dose-dependent increase in MFI over the "no peptide" control. The results can be quantified using a Fluorescence Index (FI) = (MFIsample - MFIno peptide) / MFIno peptide.[13] An FI > 1.5 is often considered high-affinity binding.[13]

References

Application Notes and Protocols: CEF1 Peptide in Influenza Vaccine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of the CEF1 peptide, an epitope derived from the matrix protein 1 (M1) of Influenza A virus, and the broader CEF peptide pool in the context of influenza vaccine research. The CEF peptide pool, comprising well-defined HLA class I-restricted T-cell epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus, serves as a crucial positive control for assessing cellular immunity, particularly CD8+ T-cell responses.

Introduction

The development of effective influenza vaccines requires robust methods to evaluate their immunogenicity, not only by measuring antibody production but also by assessing the induction of T-cell mediated immunity. CD8+ cytotoxic T lymphocytes (CTLs) are critical for clearing virally infected cells and play a significant role in protection against influenza. The CEF peptide pool, which includes the influenza M1-derived epitope GILGFVFTL, is an invaluable tool for this purpose. It is widely used as a positive control in immunological assays to verify the functionality of T cells from study subjects, ensuring the integrity of the assay and the responsiveness of the immune cells being analyzed.[1][2][3]

Section 1: Quantitative Data Summary

The CEF peptide pool is frequently used as a positive control to validate the responsiveness of peripheral blood mononuclear cells (PBMCs) in immunological assays. The tables below summarize representative quantitative data from studies evaluating T-cell responses.

Table 1: Characteristics of a Standard CEF Peptide Pool

ParameterValueReference
Composition 23-32 HLA class I-restricted viral epitopes[3][4]
Source Viruses Cytomegalovirus (CMV), Epstein-Barr Virus (EBV), Influenza Virus[1][3][4]
Influenza Epitope Example (CEF1) GILGFVFTL (from Matrix Protein 1)[1]
Purity of Individual Peptides >95%[3][4]
HLA Restriction (Examples) A1, A2, A3, A11, A24, A68, B7, B8, B27, B35, B44[2]

Table 2: Representative T-Cell Responses to CEF Peptide Pool in Immunological Assays

Assay TypeDonor/Study GroupStimulantResultReference
IFN-γ ELISPOT Healthy Donors (n=33)CEF Peptide Pool vs. Individual PeptidesPool response was a median of 77% of the sum of individual peptide responses.[5][6]
IFN-γ ELISPOT Healthy Donor (HLA-A2 positive)CEF-7 Peptide (NLVPMVATV from CMV)50% T-cell activation (Keff 50) at 10-9.5 M concentration.[6]
IFN-γ ELISPOT Vaccinia Re-vaccination Study (n=4)CEF Peptide Pool (Control)<2.3-fold increase in IFN-γ spots post-vaccination.[7]
Intracellular Cytokine Staining (ICS) HIV-1 Seronegative Donors (n=17)CEF Peptide Pool88% of donors showed IFN-γ secretion.[3]
Intracellular Cytokine Staining (ICS) HIV-1 Seropositive Donors (n=20)CEF Peptide Pool70% of donors showed IFN-γ secretion.[3]

Section 2: Experimental Protocols

Protocol for T-Cell Stimulation using CEF Peptide Pool for ELISPOT Assay

This protocol describes the use of the CEF peptide pool as a positive control for the enumeration of IFN-γ secreting T-cells in an Enzyme-Linked Immunospot (ELISPOT) assay.

Materials:

  • CEF Peptide Pool (lyophilized or pre-dissolved)

  • Dimethyl sulfoxide (DMSO, tissue culture grade)

  • Sterile, tissue culture grade water

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Human IFN-γ ELISPOT kit

  • 96-well ELISPOT plates

  • Humidified 37°C, 5% CO2 incubator

  • ELISPOT plate reader

Procedure:

  • Preparation of CEF Peptide Pool Stock Solution:

    • If lyophilized, reconstitute the peptide pool in DMSO to a stock concentration of 10 mg/mL per peptide.

    • Further dilute the stock solution in sterile water or PBS to a working stock concentration (e.g., 200 µg/mL per peptide).[4]

    • Aliquot and store at -20°C or below. Avoid repeated freeze-thaw cycles.[4]

  • ELISPOT Plate Preparation:

    • Prepare the ELISPOT plates according to the manufacturer's instructions, typically by coating with an anti-IFN-γ capture antibody.

  • Cell Preparation:

    • Thaw cryopreserved PBMCs and assess viability. Cells should have >90% viability.

    • Resuspend PBMCs in complete cell culture medium to a final concentration of 2.5 x 106 cells/mL.

  • Stimulation:

    • Prepare a 3X working solution of the CEF peptide pool (e.g., 3 µg/mL per peptide) in complete cell culture medium.[1]

    • Add 50 µL of the 3X CEF peptide pool working solution to the appropriate wells of the ELISPOT plate.

    • For a negative control, add 50 µL of cell culture medium without peptides.

    • Add 100 µL of the PBMC suspension (containing 2.5 x 105 cells) to each well.[1][4]

    • The final concentration of each peptide in the well will be 1-2 µg/mL.

  • Incubation:

    • Incubate the plate in a humidified 37°C, 5% CO2 incubator for 18-24 hours (overnight).[4] Ensure the plate is not disturbed during incubation.[1]

  • Development and Analysis:

    • Wash the plates and develop the spots according to the ELISPOT kit manufacturer's protocol. This typically involves incubation with a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate and a substrate.

    • Allow the plate to dry completely and count the spots using an automated ELISPOT reader. The results are expressed as Spot Forming Units (SFU) per million PBMCs.

Protocol for Intracellular Cytokine Staining (ICS) and Flow Cytometry

This protocol outlines the use of the CEF peptide pool to stimulate T-cells for the detection of intracellular IFN-γ by flow cytometry.

Materials:

  • CEF Peptide Pool (prepared as in 2.1)

  • Complete cell culture medium

  • Human PBMCs

  • Brefeldin A (protein transport inhibitor)

  • Fixable viability dye

  • Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8)

  • Fixation/Permeabilization buffer

  • Fluorochrome-conjugated antibody against IFN-γ

  • Flow cytometer

Procedure:

  • Cell Preparation and Stimulation:

    • Resuspend PBMCs in complete cell culture medium at a concentration of 1 x 107 cells/mL.

    • Prepare a 10X working solution of the CEF peptide pool (e.g., 10 µg/mL per peptide) in cell culture medium.[1]

    • In a 24-well plate, add 900 µL of the cell suspension to each well.[1]

    • Add 100 µL of the 10X CEF peptide pool working solution to the stimulation wells.

    • For the negative control, add 100 µL of medium.

    • Incubate at 37°C, 5% CO2 for 1-2 hours.

  • Inhibition of Cytokine Secretion:

    • After the initial incubation, add Brefeldin A to each well at the manufacturer's recommended concentration to block cytokine secretion.[1]

    • Continue to incubate for an additional 4-5 hours (total stimulation time of 5-6 hours).[1]

  • Staining:

    • Harvest the cells and wash with PBS.

    • Stain with a fixable viability dye to exclude dead cells from the analysis.

    • Stain for cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) for 15-30 minutes on ice.

    • Wash the cells.

    • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

    • Stain for intracellular IFN-γ with a fluorochrome-conjugated anti-IFN-γ antibody for 30 minutes at room temperature in the dark.

    • Wash the cells and resuspend in staining buffer.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on viable, single lymphocytes, then on CD3+ T-cells, and subsequently on CD4+ and CD8+ T-cell populations.

    • Determine the percentage of IFN-γ positive cells within the CD4+ and CD8+ T-cell gates for both the stimulated and unstimulated samples.

Section 3: Visualizations

Signaling Pathway of CD8+ T-Cell Activation by CEF Peptides

T_Cell_Activation cluster_TCell CD8+ T-Cell HLA HLA Class I CEF CEF Peptide CEF->HLA Binding TCR T-Cell Receptor (TCR) TCR->HLA Recognition Signaling Intracellular Signaling Cascade TCR->Signaling Activation CD8 CD8 CD8->HLA Cytokine IFN-γ Release Signaling->Cytokine Induces

Caption: CD8+ T-cell activation by a CEF peptide presented on an HLA class I molecule.

Experimental Workflow for ELISPOT Assay

ELISPOT_Workflow start Start prep_plate Coat ELISPOT Plate with Anti-IFN-γ Antibody start->prep_plate prep_cells Prepare PBMC Suspension (2.5x10^6 cells/mL) start->prep_cells stimulate Add CEF Peptides and PBMCs to Plate prep_plate->stimulate prep_cells->stimulate incubate Incubate Overnight (37°C, 5% CO2) stimulate->incubate develop Develop Spots (Detection Ab, Enzyme, Substrate) incubate->develop read Read and Analyze Plate develop->read end End read->end

Caption: Workflow for detecting IFN-γ secreting T-cells using an ELISPOT assay.

Experimental Workflow for Intracellular Cytokine Staining (ICS)

ICS_Workflow start Start stimulate Stimulate PBMCs with CEF Peptides (1-2h) start->stimulate inhibit Add Brefeldin A (Inhibit Secretion, 4-5h) stimulate->inhibit surface_stain Stain Surface Markers (CD3, CD4, CD8) inhibit->surface_stain fix_perm Fix and Permeabilize Cells surface_stain->fix_perm intra_stain Intracellular Staining (Anti-IFN-γ) fix_perm->intra_stain acquire Acquire on Flow Cytometer intra_stain->acquire analyze Analyze Data acquire->analyze end End analyze->end

Caption: Workflow for intracellular cytokine staining and flow cytometry analysis.

References

Application Notes and Protocols for Monitoring M1 (58-66)-Specific T Cell Responses Post-Vaccination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The influenza A virus matrix protein 1 (M1) is a highly conserved internal antigen, making it a key target for universal influenza vaccines designed to elicit cell-mediated immunity.[1] The M1 (58-66) epitope (sequence: GILGFVFTL) is an immunodominant, HLA-A*02:01-restricted epitope that is frequently recognized by cytotoxic CD8+ T cells in individuals with this common HLA type.[2][3][4] Monitoring the frequency and function of T cells specific for this epitope is crucial for evaluating the immunogenicity of novel vaccine candidates.[5]

These application notes provide an overview and detailed protocols for three common and robust methods used to quantify and characterize M1 (58-66)-specific T cell responses following vaccination: the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) with flow cytometry, and peptide-Major Histocompatibility Complex (pMHC) Tetramer staining.

Overview of Methodologies

A comprehensive assessment of the T cell response involves quantifying the number of antigen-specific cells and characterizing their functional potential.

  • ELISpot Assay: A highly sensitive method for quantifying the frequency of cytokine-secreting cells on a single-cell basis. It is often considered a gold standard for clinical trial immune monitoring.[5][6] Upon stimulation with the M1 (58-66) peptide, T cells secrete cytokines (typically IFN-γ), which are captured by antibodies on a plate, leading to the formation of measurable spots.[5]

  • Intracellular Cytokine Staining (ICS): A flow cytometry-based assay that allows for the simultaneous phenotyping and quantification of cytokine-producing cells.[7][8] This technique provides multiparametric data, identifying which cell subsets (e.g., CD8+ T cells) are producing specific cytokines (e.g., IFN-γ, TNF-α, IL-2) in response to the M1 peptide.[9]

  • pMHC Tetramer Staining: This method uses fluorescently labeled pMHC tetramer complexes, where four HLA-A*02:01 molecules are folded with the M1 (58-66) peptide, to directly stain and quantify antigen-specific T cells via flow cytometry.[10][11] It allows for precise enumeration and phenotypic analysis of M1-specific T cells without the need for in vitro stimulation to elicit function.[12][13]

Data Presentation: M1 (58-66)-Specific T Cell Responses

Quantitative data from various studies are summarized below to provide an expected range of responses post-vaccination. Frequencies can vary significantly based on the vaccine platform, adjuvant, and donor's immune history.

Table 1: ELISpot Assay Data for M1-Specific T Cell Responses

Vaccine TypeTimepointAnalyteResponse Magnitude (Median)Fold Increase (Approx.)Reference
MVA-NP+M1BaselineIFN-γ277 SFU / 10⁶ PBMCsN/A[5]
MVA-NP+M1Day 21 Post-VaccinationIFN-γ2088 SFU / 10⁶ PBMCs7.5x[5]
MVA-NP+M1Day 7 Post-VaccinationIFN-γ2793 SFU / 10⁶ PBMCs10x[5]
Community CohortBaselineIFN-γ (M protein pool)15 SFU / 10⁶ PBMCsN/A[14]

SFU: Spot Forming Units; PBMCs: Peripheral Blood Mononuclear Cells

Table 2: Flow Cytometry Data for M1 (58-66)-Specific CD8+ T Cell Responses

Assay TypeVaccine TypeTimepointResponse Magnitude (% of CD8+ T cells)Key FindingReference
Tetramer StainingH5N1 pLAIVPost-Vaccination~0.05% increaseFrequency of M1-specific cells boosted after vaccination.[12]
Tetramer StainingMVA-NP+M1Post-ChallengeNo significant difference vs. controlFrequency was not different, but vaccinated group showed a more activated (Granzyme A+, Perforin+) phenotype.[3][15]

pLAIV: Pandemic Live Attenuated Influenza Virus

Experimental Workflows and Diagrams

General Experimental Workflow

The overall process for monitoring T cell responses begins with sample collection and processing, followed by one or more specialized assays.

cluster_assays Assay Selection ELISPOT IFN-γ ELISpot DA Data Acquisition & Analysis ELISPOT->DA ICS Intracellular Cytokine Staining (ICS) ICS->DA TET pMHC Tetramer Staining TET->DA PBMC PBMC Isolation from Whole Blood PBMC->ELISPOT PBMC->ICS PBMC->TET

Caption: High-level workflow from sample processing to data analysis.

T Cell Receptor (TCR) Signaling Pathway

Activation of an M1-specific CD8+ T cell is initiated by the recognition of the M1 (58-66) peptide presented by an HLA-A*02:01 molecule on an antigen-presenting cell (APC).

cluster_tcell CD8+ T Cell cluster_apc Antigen-Presenting Cell TCR TCR SIG Signaling Cascade (Lck, ZAP-70) TCR->SIG Activation CD8 CD8 pMHC pMHC Class I (HLA-A2 + M1 Peptide) CD8->pMHC EFF Effector Functions SIG->EFF pMHC->TCR Recognition

Caption: TCR recognition of the M1 peptide on an APC.

Detailed Experimental Protocols

Protocol 1: IFN-γ ELISpot Assay

This protocol is adapted from established methods for detecting antigen-specific T cell responses.[2][16]

A. Materials

  • 96-well PVDF membrane plates, pre-coated with anti-human IFN-γ capture antibody

  • Human peripheral blood mononuclear cells (PBMCs), cryopreserved or fresh

  • M1 (58-66) peptide (GILGFVFTL), sterile and high-purity

  • AIM-V or R10 medium (RPMI-1640 + 10% FBS, 1% Pen-Strep)

  • Positive Control: Phytohemagglutinin (PHA) or Staphylococcal enterotoxin B (SEB)

  • Negative Control: Medium with peptide solvent (e.g., DMSO)

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

  • BCIP/NBT or AEC substrate solution

  • Automated ELISpot reader

B. Workflow Diagram

N1 Coat Plate with Capture Ab (IFN-γ) N2 Block Plate N1->N2 N3 Add 2-4 x 10^5 PBMCs/well N2->N3 N4 Add M1 Peptide (2-10 µg/mL) N3->N4 N5 Incubate (18-24h, 37°C) N4->N5 N6 Wash & Add Detection Ab N5->N6 N7 Wash & Add Streptavidin-Enzyme N6->N7 N8 Add Substrate & Develop Spots N7->N8 N9 Wash, Dry, & Read Plate N8->N9 N1 Stimulate 10^6 PBMCs with M1 Peptide & Co-stimulation (1-2h) N2 Add Brefeldin A (Protein Transport Inhibitor) N1->N2 N3 Incubate (4-6h, 37°C) N2->N3 N4 Stain with Viability Dye N3->N4 N5 Surface Stain (anti-CD3, anti-CD8) N4->N5 N6 Fix & Permeabilize Cells N5->N6 N7 Intracellular Stain (anti-IFN-γ) N6->N7 N8 Wash & Acquire on Flow Cytometer N7->N8 N1 Aliquot 1-2 x 10^6 PBMCs into FACS Tubes N2 Stain with Viability Dye N1->N2 N3 Add M1-Tetramer Reagent N2->N3 N4 Incubate (15 min, 37°C or 30 min, 4°C) N3->N4 N5 Add Surface Abs (anti-CD3, anti-CD8) N4->N5 N6 Incubate (20-30 min, 4°C) N5->N6 N7 Wash 2x with FACS Buffer N6->N7 N8 Acquire on Flow Cytometer N7->N8

References

Application Notes and Protocols for the Use of CEF1 in Studies of T Cell Memory to Influenza

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of T cell memory to influenza virus is critical for the development of broadly protective or "universal" vaccines and for understanding the nuances of immune responses to infection and vaccination. A key reagent in this field is the CEF1 peptide pool , a well-defined mixture of 32 HLA class I-restricted T cell epitopes derived from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus.[1] While not exclusively composed of influenza peptides, the CEF1 pool is widely utilized as a positive control to stimulate and assess the functionality of CD8+ T cells in peripheral blood mononuclear cell (PBMC) samples.[1] Its inclusion in experimental workflows allows for the verification of cell viability and reactivity, ensuring that the assays are performing correctly and that any lack of response to influenza-specific antigens is not due to technical issues. These application notes provide an overview of the use of CEF1 in influenza T cell memory research, alongside detailed protocols for common immunological assays.

Data Presentation

The CEF1 peptide pool is primarily used as a qualitative and semi-quantitative control in studies of T cell memory to influenza. While comprehensive, directly comparable quantitative data on CEF1-induced T cell responses across multiple influenza-specific studies is not extensively published in a standardized format, this section provides an illustrative summary of expected responses and highlights from relevant literature. The magnitude of the T cell response to the CEF1 pool can vary significantly between individuals due to differences in HLA type and prior exposure to CMV, EBV, and influenza.

A study assessing peptide competition within the CEF pool in 42 healthy donors found that the magnitude of the CD8+ T cell response elicited by the entire pool was, on average, 79% (median 77%) of the sum of the responses to the individual peptides when measured by IFN-γ ELISpot assay. This indicates a relatively minor effect of peptide competition within the pool.

Assay TypeAnalyteTypical Range of Positive Control Response (CEF1)Reference
IFN-γ ELISpotSpot Forming Units (SFU) per 10^6 PBMCs50 - >1000[2]
Intracellular Cytokine Staining (ICS)% of CD8+ T cells producing IFN-γ0.1% - >2%[3]

Note: The values presented above are illustrative and can be influenced by donor variability, specific experimental conditions, and the brand of the CEF1 peptide pool used. Researchers should establish their own baseline and expected ranges for positive controls in their specific laboratory settings.

Experimental Protocols

Protocol 1: In vitro Stimulation of PBMCs with CEF1 Peptide Pool for Downstream Assays

This initial protocol outlines the stimulation of peripheral blood mononuclear cells (PBMCs) with the CEF1 peptide pool, a necessary first step for both ELISpot and Intracellular Cytokine Staining assays.

Materials:

  • Cryopreserved human PBMCs

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)

  • CEF1 Peptide Pool (lyophilized)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, nuclease-free water

  • 96-well U-bottom cell culture plates

Procedure:

  • Thawing of PBMCs: Rapidly thaw cryopreserved PBMCs in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing at least 9 mL of pre-warmed complete RPMI-1640 medium. Centrifuge at 300 x g for 10 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete RPMI-1640.

  • Cell Counting and Viability Assessment: Perform a cell count using a hemocytometer or an automated cell counter. Assess viability using trypan blue exclusion. Cell viability should be >90%.

  • Reconstitution of CEF1 Peptide Pool: Reconstitute the lyophilized CEF1 peptide pool according to the manufacturer's instructions. Typically, this involves dissolving the peptide mixture in a small volume of sterile DMSO, followed by dilution with sterile water or cell culture medium to a stock concentration (e.g., 1 mg/mL).

  • Cell Plating: Adjust the PBMC concentration to 2 x 10^6 cells/mL in complete RPMI-1640 medium. Add 100 µL of the cell suspension (200,000 cells) to the appropriate wells of a 96-well U-bottom plate.

  • Stimulation: Prepare a working solution of the CEF1 peptide pool at the desired final concentration (typically 1-2 µg/mL per peptide). Add the appropriate volume of the working solution to the wells containing PBMCs. For a negative control, add an equivalent volume of the vehicle (e.g., DMSO diluted in medium).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for the time required by the specific downstream assay (e.g., 18-24 hours for ELISpot, 6 hours for ICS).

Protocol 2: IFN-γ ELISpot Assay for Quantification of CEF1-Reactive T Cells

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Materials:

  • Human IFN-γ ELISpot kit (containing capture and detection antibodies, streptavidin-enzyme conjugate, and substrate)

  • PVDF-membrane 96-well ELISpot plates

  • Stimulated PBMCs (from Protocol 1)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking solution (e.g., RPMI + 10% FBS)

  • Automated ELISpot reader

Procedure:

  • Plate Preparation: Coat the ELISpot plate with the anti-IFN-γ capture antibody overnight at 4°C. The following day, wash the plate three times with sterile PBS and block with 200 µL of blocking solution per well for at least 2 hours at room temperature.

  • Cell Incubation: After the stimulation period (Protocol 1), carefully transfer the stimulated PBMCs to the coated and blocked ELISpot plate. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection of Secreted Cytokine: Wash the plate five times with wash buffer to remove the cells. Add the biotinylated anti-IFN-γ detection antibody to each well and incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate five times with wash buffer. Add the streptavidin-enzyme conjugate and incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate five times with wash buffer. Add the substrate solution and incubate until distinct spots emerge. Monitor the development closely to avoid over-staining.

  • Data Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. The results are typically expressed as Spot Forming Units (SFU) per million PBMCs.

Protocol 3: Intracellular Cytokine Staining (ICS) and Flow Cytometry

Intracellular cytokine staining allows for the multiparametric characterization of cytokine-producing T cells by flow cytometry.

Materials:

  • Stimulated PBMCs (from Protocol 1)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Flow cytometry antibodies (e.g., anti-CD3, anti-CD8, anti-IFN-γ, anti-TNF-α)

  • Fixable viability dye

  • FACS tubes or 96-well V-bottom plates

  • Fixation/Permeabilization buffer

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Flow cytometer

Procedure:

  • Protein Transport Inhibition: Approximately 1-2 hours into the 6-hour stimulation period (from Protocol 1), add a protein transport inhibitor (e.g., Brefeldin A) to each well to facilitate the intracellular accumulation of cytokines.

  • Surface Staining: After the 6-hour stimulation, harvest the cells and wash them with FACS buffer. Stain for surface markers (e.g., CD3, CD8) and a fixable viability dye for 20-30 minutes at 4°C in the dark.

  • Fixation and Permeabilization: Wash the cells to remove excess antibodies. Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at room temperature in the dark.

  • Intracellular Staining: Wash the cells with permeabilization buffer. Add the intracellular cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α) and incubate for 30 minutes at room temperature in the dark.

  • Final Washes and Acquisition: Wash the cells twice with permeabilization buffer and then resuspend in FACS buffer. Acquire the samples on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data using appropriate software. Gate on viable, single lymphocytes, then on CD3+ T cells, and subsequently on CD8+ T cells. Determine the percentage of CD8+ T cells that are positive for the cytokine(s) of interest (e.g., IFN-γ).

Visualizations

Signaling Pathway

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T Cell pMHC Peptide-MHC Class I (e.g., Influenza epitope) TCR TCR pMHC->TCR Peptide Recognition CD8 CD8 pMHC->CD8 CD3 CD3 TCR->CD3 Lck Lck CD8->Lck activates CD3->Lck recruits ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ influx IP3->Ca NFkB NF-κB PKC->NFkB Cytokine_Gene Cytokine Gene Transcription (e.g., IFN-γ, TNF-α) NFkB->Cytokine_Gene Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT NFAT->Cytokine_Gene AP1 AP-1 Ras_MAPK->AP1 AP1->Cytokine_Gene

Caption: T Cell Receptor (TCR) signaling cascade upon recognition of an influenza peptide presented by MHC class I.

Experimental Workflow

experimental_workflow cluster_preparation Sample Preparation cluster_stimulation In Vitro Stimulation cluster_assays Downstream Assays cluster_analysis Data Analysis PBMC_Isolation Isolate PBMCs from whole blood Cell_Count Count and assess viability of PBMCs PBMC_Isolation->Cell_Count Stimulation Stimulate PBMCs with CEF1 Peptide Pool (1-2 µg/mL) and Negative Control Cell_Count->Stimulation ELISpot IFN-γ ELISpot Assay (18-24h incubation) Stimulation->ELISpot ICS Intracellular Cytokine Staining (6h incubation with Brefeldin A) Stimulation->ICS ELISpot_Analysis Count Spot Forming Units (SFU) per 10^6 PBMCs ELISpot->ELISpot_Analysis ICS_Analysis Flow Cytometry Analysis: % of cytokine-positive CD8+ T cells ICS->ICS_Analysis

Caption: General experimental workflow for assessing T cell memory responses to influenza using the CEF1 peptide pool.

References

Application Notes and Protocols for Generating M1 (58-66) Specific T Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the generation and expansion of cytotoxic T lymphocytes (CTLs) specific for the influenza A virus matrix protein 1 (M1) epitope, M1 (58-66). This epitope, with the amino acid sequence GILGFVFTL, is a well-characterized, immunodominant peptide restricted by the HLA-A*02:01 allele.[1][2] The ability to generate M1 (58-66) specific T cell lines is a valuable tool for various immunological research applications, including vaccine development, T-cell therapy research, and immune monitoring.[1][2][3]

Principle

The generation of M1 (58-66) specific T cell lines involves the in vitro stimulation and expansion of CD8+ T cells from peripheral blood mononuclear cells (PBMCs) of healthy HLA-A0201 positive donors. This is achieved by culturing PBMCs with the synthetic M1 (58-66) peptide. The peptide is presented by antigen-presenting cells (APCs) within the PBMC population to CD8+ T cells with a T cell receptor (TCR) that recognizes the M1-peptide/HLA-A02:01 complex. Subsequent addition of cytokines, primarily Interleukin-2 (IL-2), promotes the proliferation and differentiation of these antigen-specific T cells into a line of cytotoxic effectors. The specificity and functionality of the resulting T cell line are then confirmed through various immunological assays.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Reagent/Material Supplier Catalog No. Notes
M1 (58-66) Peptide (GILGFVFTL)Multiple VendorsVariesPurity >95%
Ficoll-Paque PLUSGE Healthcare17-1440-02For PBMC isolation
RPMI 1640 MediumGibco11875093
Fetal Bovine Serum (FBS), Heat-InactivatedGibco10082147
Human AB SerumSigma-AldrichH4522Alternative to FBS
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
L-Glutamine (200 mM)Gibco25030081
HEPES (1 M)Gibco15630080
Recombinant Human IL-2R&D Systems202-IL
Recombinant Human IL-7R&D Systems207-ILOptional, for enhanced expansion
Anti-CD8 MicroBeads, humanMiltenyi Biotec130-045-201For CD8+ T cell isolation
IFN-γ ELISpot Kit, humanBD Biosciences552138For specificity testing
Anti-human CD8-FITCBD Biosciences555366For flow cytometry
Anti-human IFN-γ-PEBD Biosciences554701For intracellular cytokine staining
Anti-human CD107a-APCBD Biosciences560649For degranulation assay
Cytofix/Cytoperm KitBD Biosciences554714For intracellular staining
GolgiStopBD Biosciences554724For intracellular cytokine staining

Experimental Protocols

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
  • Collect whole blood from healthy, consenting HLA-A*0201 positive donors in heparinized tubes.

  • Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube at a 2:1 ratio (blood:Ficoll).

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.

  • Wash the collected PBMCs twice with sterile PBS by centrifuging at 300 x g for 10 minutes.

  • Resuspend the PBMC pellet in complete RPMI medium (RPMI 1640 supplemented with 10% heat-inactivated FBS or human AB serum, 100 U/mL penicillin, 100 µg/mL streptomycin, 2 mM L-glutamine, and 10 mM HEPES).

  • Count viable cells using a hemocytometer and trypan blue exclusion.

Generation of M1 (58-66) Specific T Cell Lines

This protocol describes a direct peptide stimulation method. For enhanced efficiency, peptide-pulsed autologous dendritic cells or EBV-transformed B cells can be used as stimulators.[4]

  • Resuspend PBMCs in complete RPMI medium at a concentration of 2 x 10^6 cells/mL.

  • Add the M1 (58-66) peptide to a final concentration of 1 µM.[5]

  • Plate 2 mL of the cell suspension per well in a 24-well plate.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator.

  • On day 4, add recombinant human IL-2 to a final concentration of 10 U/mL.[5][6]

  • Continue incubation for a total of 7 days.

Restimulation and Expansion of T Cell Lines
  • After 7 days of initial culture, harvest the cells and count them.

  • For restimulation, prepare stimulator cells by pulsing autologous PBMCs with 1 µM M1 (58-66) peptide for 1 hour at 37°C. Irradiate the stimulator cells (3000 rads) to prevent their proliferation.

  • Co-culture the T cells with the irradiated, peptide-pulsed stimulator cells at a responder-to-stimulator ratio of 1:1.[7]

  • Add recombinant human IL-2 (10 U/mL) to the culture every 3-4 days.[6] For enhanced expansion, IL-7 (10 ng/mL) can also be added.[4]

  • Repeat the restimulation cycle every 10-14 days to further expand the T cell line.[4][6]

Confirmation of T Cell Line Specificity
  • Coat a 96-well ELISpot plate with anti-human IFN-γ capture antibody overnight at 4°C.

  • Wash the plate and block with complete RPMI medium for 2 hours at room temperature.

  • Add 1 x 10^5 T cells from the generated line to each well.

  • Stimulate the cells with:

    • M1 (58-66) peptide (1 µM)

    • An irrelevant peptide (e.g., HIV-gag A2 peptide SLYNTVATL) as a negative control[4]

    • No peptide (medium only) as a background control

    • Phytohemagglutinin (PHA) as a positive control

  • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Develop the spots according to the manufacturer's instructions.

  • Count the spots using an ELISpot reader. A significantly higher number of spots in the M1 peptide-stimulated wells compared to the negative control wells indicates specificity.

  • Restimulate 1 x 10^6 T cells with M1 (58-66) peptide (1 µM) or a control peptide in the presence of GolgiStop for 5-6 hours.

  • Wash the cells and stain for surface markers such as CD8.

  • Fix and permeabilize the cells using a Cytofix/Cytoperm kit.

  • Stain for intracellular cytokines such as IFN-γ and TNF-α.

  • Analyze the cells by flow cytometry to determine the percentage of CD8+ T cells producing cytokines in response to the M1 peptide.

A standard 51Cr-release assay or a non-radioactive alternative like the FATT-CTL assay can be used to assess the cytotoxic potential of the T cell line.[7][8]

  • Label target cells (e.g., HLA-A*0201 positive B-cell line) with a fluorescent dye or 51Cr.

  • Pulse the labeled target cells with the M1 (58-66) peptide (1 µM) for 1 hour.

  • Co-culture the peptide-pulsed and unpulsed target cells with the generated T cell line at various effector-to-target (E:T) ratios.

  • After a 4-hour incubation, measure the release of the label into the supernatant.

  • Calculate the percentage of specific lysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters from the literature for generating and expanding M1 (58-66) specific T cell lines.

Table 1: Cell Culture and Stimulation Parameters

ParameterValueReference
PBMC Seeding Density 2 x 10^6 cells/mL[5]
M1 (58-66) Peptide Concentration 1 µM - 10 µM[5][7]
Responder:Stimulator Ratio 1:1 to 1:10[4][7]
Initial Culture Duration 7 days[5]
Restimulation Frequency Every 10-14 days[4][6]

Table 2: Cytokine Concentrations for T Cell Expansion

CytokineConcentrationReference
Recombinant Human IL-2 10 - 60 IU/mL[4][5][6]
Recombinant Human IL-7 10 ng/mL[4]

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 T Cell Line Generation cluster_2 Expansion cluster_3 Specificity Confirmation start Start with HLA-A*0201+ Donor Blood isolate_pbmc Isolate PBMCs via Ficoll Gradient start->isolate_pbmc stimulate Stimulate PBMCs with M1 (58-66) Peptide isolate_pbmc->stimulate add_il2 Add IL-2 stimulate->add_il2 culture Culture for 7 Days add_il2->culture restimulate Restimulate with Peptide-Pulsed Irradiated APCs culture->restimulate add_cytokines Add IL-2 and/or IL-7 restimulate->add_cytokines expand Expand Culture add_cytokines->expand expand->restimulate Repeat for further expansion elispot IFN-γ ELISpot expand->elispot ics Intracellular Cytokine Staining expand->ics cytotoxicity Cytotoxicity Assay expand->cytotoxicity end M1 (58-66) Specific T Cell Line elispot->end ics->end cytotoxicity->end

Caption: Workflow for generating M1 (58-66) specific T cell lines.

T Cell Receptor Signaling Pathway

G cluster_0 Cell Surface Interaction cluster_1 Intracellular Signaling Cascade cluster_2 T Cell Effector Functions apc Antigen Presenting Cell (APC) tcr T Cell Receptor (TCR) apc->tcr Presents Antigen lck Lck tcr->lck Activates cd8 CD8 cd8->lck mhc HLA-A*02:01 + M1 Peptide zap70 ZAP-70 lck->zap70 Phosphorylates lat LAT zap70->lat Phosphorylates plc PLCγ1 lat->plc nfkb NF-κB plc->nfkb nfat NFAT plc->nfat ap1 AP-1 plc->ap1 proliferation Proliferation nfkb->proliferation cytokine Cytokine Production (IFN-γ, TNF-α) nfat->cytokine cytotoxicity Cytotoxicity (Granzyme/Perforin) ap1->cytotoxicity

Caption: Simplified TCR signaling pathway upon M1 peptide recognition.

References

Application Notes and Protocols for Flow Cytometry Analysis of CEF1 Stimulated T Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antigen-specific T cell responses are a cornerstone of adaptive immunity and a critical focus in the development of vaccines and immunotherapies. The CEF1 peptide pool, a cocktail of 32 well-defined HLA class I-restricted epitopes from Cytomegalovirus (CMV), Epstein-Barr Virus (EBV), and Influenza Virus, serves as a valuable positive control for assessing the functionality of CD8+ T cells.[1][2] This application note provides a detailed protocol and gating strategy for the identification and quantification of activated T cells following stimulation with the CEF1 peptide pool using multiparameter flow cytometry. The primary method described is intracellular cytokine staining (ICS), a robust technique for measuring cytokine production at the single-cell level.[3]

Principle

Peripheral blood mononuclear cells (PBMCs) are stimulated in vitro with the CEF1 peptide pool. Antigen-specific CD8+ T cells recognizing these peptides will become activated, leading to the upregulation of activation markers on their surface and the production of effector cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). A protein transport inhibitor, such as Brefeldin A, is added to block the secretion of these cytokines, causing them to accumulate within the cell.[3][4] Subsequent staining with fluorescently-labeled antibodies against cell surface markers and intracellular cytokines allows for the identification and enumeration of the responding T cell populations by flow cytometry.

Experimental Protocol

This protocol outlines the steps for stimulating PBMCs with the CEF1 peptide pool, followed by staining for flow cytometric analysis.

Materials:

  • Fresh or cryopreserved human PBMCs

  • Complete RPMI medium (RPMI 1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • CEF1 Peptide Pool

  • PMA/Ionomycin (positive control)

  • DMSO (vehicle control)

  • Brefeldin A (protein transport inhibitor)

  • FACS tubes (5 mL polystyrene round-bottom tubes)

  • 96-well round-bottom plates

  • Reagents for surface and intracellular staining (see Table 1)

  • Fixation/Permeabilization Buffer

  • FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

Procedure:

  • Cell Preparation:

    • Thaw cryopreserved PBMCs rapidly in a 37°C water bath.[3][5]

    • Transfer cells to a 15 mL conical tube containing warm complete RPMI medium.

    • Centrifuge at 1500 rpm for 8 minutes at room temperature.[5]

    • Resuspend the cell pellet in complete RPMI and perform a cell count and viability assessment (e.g., using trypan blue).

    • Adjust the cell concentration to 1-2 x 10^6 cells/mL in complete RPMI medium.

  • Cell Stimulation:

    • Plate 1 x 10^6 cells in 1 mL of complete RPMI into each well of a 24-well plate or FACS tubes.

    • Prepare the following stimulation conditions:

      • Unstimulated Control: Add DMSO (at the same final concentration as the CEF1 peptide pool).

      • CEF1 Stimulation: Add CEF1 peptide pool to a final concentration of 1-2 µg/mL per peptide.

      • Positive Control: Add PMA (50 ng/mL) and Ionomycin (1 µg/mL).

    • Incubate the cells for 1-2 hours at 37°C in a 5% CO2 incubator.

    • Add Brefeldin A to all samples to a final concentration of 10 µg/mL.[4]

    • Incubate for an additional 4-6 hours at 37°C in a 5% CO2 incubator.

  • Staining:

    • Harvest the cells and transfer them to FACS tubes.

    • Centrifuge at 1500 rpm for 8 minutes and discard the supernatant.

    • Surface Staining:

      • Resuspend the cell pellet in 50 µL of FACS buffer containing a cocktail of fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8, and a viability dye).

      • Incubate for 20-30 minutes at 4°C in the dark.

      • Wash the cells with 2 mL of FACS buffer and centrifuge.

    • Fixation and Permeabilization:

      • Resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer.

      • Incubate for 20 minutes at room temperature in the dark.

      • Wash the cells with 2 mL of 1X Permeabilization/Wash buffer and centrifuge.

    • Intracellular Staining:

      • Resuspend the fixed and permeabilized cells in 50 µL of 1X Permeabilization/Wash buffer containing a cocktail of fluorescently-labeled antibodies against intracellular markers (e.g., IFN-γ, TNF-α).

      • Incubate for 30 minutes at room temperature in the dark.

      • Wash the cells twice with 1X Permeabilization/Wash buffer.

    • Resuspend the final cell pellet in 300-500 µL of FACS buffer for acquisition.

  • Flow Cytometry Acquisition and Analysis:

    • Acquire samples on a flow cytometer. Collect a sufficient number of events (e.g., 100,000-500,000 events in the lymphocyte gate) to ensure robust analysis of rare populations.

    • Analyze the data using appropriate software (e.g., FlowJo). Use the gating strategy outlined below.

Data Presentation: Marker Panel for CEF1-Stimulated T Cells

The following table summarizes a typical antibody panel for this assay. The expected frequencies are highly donor-dependent and are provided as a general guide.

Marker Cellular Location Purpose Fluorochrome Example Expected Frequency (of parent gate)
Viability DyeSurface/IntracellularExclude dead cellsZombie AquaVaries
CD3SurfaceIdentify T cellsAPC-H7>95% of Lymphocytes
CD4SurfaceIdentify CD4+ T helper cellsBV605Varies
CD8SurfaceIdentify CD8+ cytotoxic T cellsPerCP-Cy5.5Varies
CD69SurfaceEarly activation markerPEBackground low; increases upon stimulation
IFN-γIntracellularEffector cytokineFITCBackground low; 0.1-5% of CD8+ T cells
TNF-αIntracellularEffector cytokinePE-Cy7Background low; 0.1-5% of CD8+ T cells

Flow Cytometry Gating Strategy

A sequential gating strategy is crucial for accurately identifying the antigen-specific T cell population. The following diagrams illustrate the logical workflow for gating on CEF1-responsive T cells.

Gating_Strategy cluster_0 Initial Gating cluster_1 T Cell Identification cluster_2 Activation Marker & Cytokine Analysis Total_Events Total Acquired Events Lymphocytes Lymphocytes (FSC-A vs SSC-A) Total_Events->Lymphocytes Singlets Singlets (FSC-A vs FSC-H) Lymphocytes->Singlets Live_Cells Live Cells (Viability Dye-) Singlets->Live_Cells T_Cells T Cells (CD3+) Live_Cells->T_Cells CD4_T_Cells CD4+ T Cells (CD4+CD8-) T_Cells->CD4_T_Cells CD8_T_Cells CD8+ T Cells (CD8+CD4-) T_Cells->CD8_T_Cells Activated_CD8 Activated CD8+ T Cells (CD69+) CD8_T_Cells->Activated_CD8 IFNg_TNFa_CD8 IFN-γ+ TNF-α+ CD8+ T Cells Activated_CD8->IFNg_TNFa_CD8

Caption: Gating hierarchy for identifying activated T cells.

The DOT script above generates a flowchart illustrating the gating strategy. The process begins with gating on lymphocytes based on their forward and side scatter properties, followed by the exclusion of doublets and dead cells. T cells are then identified by the expression of CD3. From the CD3+ population, CD4+ and CD8+ T cell subsets are delineated. Finally, the CD8+ T cells are analyzed for the expression of activation markers and intracellular cytokines to identify the CEF1-responsive population.

Experimental_Workflow PBMC_Isolation PBMC Isolation/ Thawing Stimulation Stimulation with CEF1 (Unstimulated & Positive Controls) PBMC_Isolation->Stimulation Brefeldin_A Add Brefeldin A Stimulation->Brefeldin_A Surface_Stain Surface Marker Staining (CD3, CD4, CD8, Viability Dye) Brefeldin_A->Surface_Stain Fix_Perm Fixation and Permeabilization Surface_Stain->Fix_Perm Intracellular_Stain Intracellular Cytokine Staining (IFN-γ, TNF-α) Fix_Perm->Intracellular_Stain Acquisition Flow Cytometry Acquisition Intracellular_Stain->Acquisition Analysis Data Analysis Acquisition->Analysis

Caption: Overview of the experimental workflow.

This second DOT script provides a visual representation of the entire experimental process, from cell preparation to data analysis, offering a clear and concise overview of the protocol.

Conclusion

This application note provides a comprehensive framework for the analysis of CEF1-stimulated T cells by flow cytometry. The detailed protocol, marker panel, and gating strategy will enable researchers to reliably assess antigen-specific CD8+ T cell responses, which is essential for immune monitoring in various research and clinical settings. The provided DOT scripts offer clear visual aids to complement the written procedures, ensuring a thorough understanding of the experimental design and data analysis workflow.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low IFN-gamma Response to CEF1 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting immunological assays. This guide provides detailed solutions, protocols, and visual aids to help researchers, scientists, and drug development professionals resolve issues related to low Interferon-gamma (IFN-γ) responses following stimulation with the CEF1 peptide pool.

Initial Troubleshooting Workflow

Before diving into specific issues, this workflow provides a logical sequence of steps to diagnose the root cause of a low IFN-gamma response.

TroubleshootingWorkflow start Start: Low IFN-γ Response to CEF1 check_pos_ctrl Check Positive Control (e.g., PHA / anti-CD3) Is the response strong? start->check_pos_ctrl check_cells Problem is likely cell-related. Investigate Cell Viability, Handling, and Density. check_pos_ctrl->check_cells No check_peptide Problem is likely CEF1-specific. Investigate Donor HLA-Type, Peptide Handling, & Concentration. check_pos_ctrl->check_peptide Yes check_assay Problem is systemic. Review entire assay protocol: Reagents, Incubator, Washing Steps. check_cells->check_assay end_node Problem Resolved check_peptide->end_node check_assay->end_node

Caption: High-level troubleshooting flowchart.

Frequently Asked Questions (FAQs)

Section 1: Cell-Related Issues

Q1: My positive control (e.g., PHA, anti-CD3) also shows a low or no response. What is the likely problem?

A weak response to a strong polyclonal stimulus like Phytohemagglutinin (PHA) or anti-CD3 antibody points to a systemic issue, most likely with the health and functionality of your cells.[1]

  • Low Cell Viability: The most common cause is poor viability of the Peripheral Blood Mononuclear Cells (PBMCs). Cryopreservation and thawing are critical steps that can induce significant cell death and apoptosis.[2][3] Viability should be assessed post-thaw and should ideally be above 85-90%.[4]

  • Suboptimal Cell Handling: Repeated freeze-thaw cycles can severely damage PBMCs.[2] It is recommended to aliquot cells before the first freeze to avoid this. Additionally, residual Dimethyl Sulfoxide (DMSO) from cryopreservation can be toxic, so cells must be washed thoroughly after thawing.[5]

  • Incorrect Incubation Conditions: Verify that your incubator is functioning correctly, maintaining a stable temperature of 37°C, 100% humidity, and 5% CO2.[3]

Q2: My PBMC viability is consistently low after thawing. How can I improve it?

Improving post-thaw viability requires optimizing your thawing protocol. Even with good protocols, a 10-15% drop in viability can be expected.[5]

  • Rapid Thawing, Slow Dilution: Thaw the cryovial quickly in a 37°C water bath until only a small ice crystal remains. Immediately transfer the cells to a larger tube and slowly add warm culture medium drop-by-drop to dilute the cryoprotectant (DMSO). This gradual dilution is critical to avoid osmotic shock. A slow dilution can significantly improve viable cell recovery.[4]

  • Nuclease Treatment: Cell death during thawing can release DNA, leading to clumping and further loss of viable cells. Adding a DNase enzyme like Benzonase to the thawing medium can help prevent this.[4]

  • Resting Period: After thawing and washing, allow the PBMCs to rest in culture medium for at least 4 hours, or even overnight, at 37°C.[6] This allows the cells to recover metabolically before being subjected to stimulation.

Q3: What is the optimal cell density for the assay, and why does it matter?

Cell density is a critical parameter for successful T cell activation.[7][8][9] Both excessively high and low densities can be detrimental.

  • Low Density: T cells require cell-to-cell contact for efficient activation. At low densities, this contact is insufficient, which can lead to activation failure or apoptosis (cell death).[8][9]

  • High Density: Overcrowding can lead to rapid nutrient depletion, accumulation of toxic metabolites, and activation-induced cell death. In ELISpot assays, too many cells can result in confluent or overlapping spots that are impossible to count accurately.[3]

For specific recommendations, see the data table below.

Q4: I am using cryopreserved PBMCs. Is there anything special I need to consider?

Yes, cryopreservation can significantly impact cell function.[2][10] Beyond viability, the functional capacity of thawed cells may be altered.[2] It is crucial to use standardized protocols for freezing and thawing to ensure reproducibility.[4][11] Factors like the freezing rate, storage temperature stability, and personnel technique can all influence the outcome.[4][11] For critical studies, it is recommended to use the same cell preparation (fresh or frozen) throughout to avoid variability.[4]

Section 2: Peptide & Reagent Issues

Q5: How should I properly store and handle the CEF1 peptide pool?

Improper handling of peptides can lead to degradation and loss of activity.

  • Storage: Lyophilized (powdered) peptides are stable at room temperature for short periods but should be stored at -20°C or -80°C for long-term use.[12][13]

  • Reconstitution: Allow the vial to warm to room temperature before opening to prevent condensation.[14] Reconstitute in sterile, endotoxin-free water, buffer, or as directed by the manufacturer.[14] Some protocols suggest using a small amount of DMSO to ensure all peptides dissolve before diluting with an aqueous buffer.[12][15] The final DMSO concentration in your cell culture should be kept below 1% to avoid toxicity.[12]

  • Storage of Solutions: Peptides are much less stable in solution.[13][14] It is highly recommended to create single-use aliquots of the reconstituted peptide stock and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[12][14]

Q6: My CEF1 response is low, but my PHA/anti-CD3 response is strong. What could be the cause?

This scenario indicates your cells are healthy and capable of responding, but the specific response to the CEF1 pool is weak.

  • Donor Variability (HLA-Restriction): This is the most likely cause. The CEF1 pool consists of a defined set of peptides from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus that are presented by specific HLA class I molecules (e.g., HLA-A1, A2, B7).[15][16] If a donor does not have the matching HLA type or has not been previously exposed to these common viruses, they will not have memory T cells that recognize these peptides, resulting in a low or absent response.[15]

  • Low Frequency of Responding Cells: Even in a responsive donor, the frequency of T cells specific to any single peptide is low. While the CEF1 pool is designed to cover a majority of the population, the magnitude of the response can vary greatly between individuals.[17][18] Some studies have shown that up to 48% of healthy donors may show a weak or negative response to the standard CEF pool.[19]

Section 3: Assay-Specific Troubleshooting (ELISpot & ICS)

Q7: What are common pitfalls in the IFN-gamma ELISpot assay that lead to low spot counts?

If your positive control (PHA) is also weak, refer to Section 1. If only the CEF1 response is low, consider the points in Q6. If both are suboptimal, review your assay technique:

  • Improper Plate Pre-wetting: The PVDF membranes in ELISpot plates are hydrophobic and must be pre-wetted (typically with 70% ethanol) to allow the aqueous antibody coating solution to bind correctly. Inadequate pre-wetting leads to poor capture antibody binding and no spots.[3][20][21]

  • Membrane Drying: The membrane must not be allowed to dry out at any point during the assay until the final drying step.[3][20]

  • Inadequate Washing: Insufficient washing can lead to high background, while overly aggressive washing can dislodge cells or damage the membrane.[3][20]

  • Substrate/Enzyme Issues: Ensure detection reagents and substrates have been stored correctly and have not expired. Some substrates are light-sensitive or must be prepared fresh.[3]

Q8: What are common issues in an Intracellular Cytokine Staining (ICS) experiment that lead to a low percentage of IFN-gamma positive cells?

ICS is a multi-step process with several potential points of failure.

  • No Protein Transport Inhibitor: During stimulation, a protein transport inhibitor (e.g., Brefeldin A, Monensin) must be added for the last few hours. This blocks the secretion pathway, causing IFN-gamma to accumulate inside the cell where it can be detected by antibodies. Forgetting this step will result in no signal.[22]

  • Ineffective Fixation/Permeabilization: The cells must be "fixed" to preserve them and then "permeabilized" to allow the anti-IFN-gamma antibody to enter the cell. If permeabilization is incomplete, the antibody cannot reach its target.[23][24] Conversely, harsh fixation can sometimes destroy the epitope that the antibody recognizes.[25]

  • Antibody Concentration: The concentration of the fluorescently-labeled anti-IFN-gamma antibody may be too low. Titration is necessary to determine the optimal concentration.[22][23]

  • Fluorochrome Choice/Signal Loss: Some fluorochromes are sensitive to fixation reagents.[25] Ensure your chosen fluorochrome is bright and compatible with your protocol.

Quantitative Data Summary

Table 1: Troubleshooting Checklist

Symptom Potential Cause Recommended Solution
No/Low Response in All Wells (incl. PHA/anti-CD3) Poor cell viability/functionalityCheck viability (>85%). Optimize thawing protocol. Rest cells post-thaw.[2][3]
Incorrect incubator settingsVerify 37°C, 5% CO2, and humidity.[3]
Expired/Inactive reagentsCheck expiration dates on all reagents (media, antibodies, enzymes).
Strong PHA/anti-CD3 Response, Low CEF1 Response Donor is a non-responder (HLA mismatch)This is a valid biological result. Confirm with PBMCs from a known responder.[19]
Degraded peptide poolReconstitute a fresh vial of CEF1 peptide. Ensure proper storage and handling.[13][14]
Suboptimal peptide concentrationPerform a dose-response titration of the peptide pool.
High Background Staining (ELISpot/ICS) Insufficient washingFollow washing instructions carefully.[3][20]
Non-specific antibody bindingUse a blocking step (e.g., with serum). Select serum for low background.[3]
ContaminationUse sterile technique and reagents.[3]
Confluent/Overlapping Spots (ELISpot) Cell density too highReduce the number of cells seeded per well.[3]
Incubation time too longReduce the cell stimulation/incubation time.[20]

Table 2: Recommended Cell Concentrations for T-Cell Assays

Assay Type Parameter Recommended Range Rationale
T-Cell Activation Seeding Density1 - 2 x 10⁶ cells/mLEnsures sufficient cell-to-cell contact for activation without overcrowding.[7][26]
ELISpot Seeding Density per Well2 - 5 x 10⁵ cells/wellBalances the need to detect rare events with avoiding confluent spots.
ICS (Flow Cytometry) Staining Density0.5 - 2 x 10⁶ cells/tubeStandard concentration for flow cytometry acquisition.

Key Experimental Protocols

Protocol 1: Thawing Cryopreserved PBMCs
  • Prepare a 15 mL conical tube with 9 mL of warm (37°C) complete culture medium.

  • Remove one cryovial of PBMCs from liquid nitrogen storage.

  • Immediately place the vial in a 37°C water bath, ensuring the cap stays dry. Thaw until only a small ice crystal remains (1-2 minutes).

  • Wipe the vial with 70% ethanol and transfer the contents to the prepared 15 mL tube.

  • Slowly add the first 1 mL of warm medium to the cell suspension drop by drop over 1 minute while gently swirling the tube.

  • Continue adding the remaining 8 mL of medium over the next 2-3 minutes.

  • Centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and gently resuspend the cell pellet in fresh, warm medium.

  • Perform a cell count and viability assessment (e.g., using Trypan Blue).

  • Allow cells to rest for at least 4 hours at 37°C before starting the assay.[6]

Protocol 2: IFN-gamma ELISpot Assay Protocol (General)
  • Plate Coating: Pre-wet the PVDF plate with 70% ethanol for 30 seconds. Wash 3x with sterile PBS. Coat wells with anti-IFN-gamma capture antibody overnight at 4°C.

  • Blocking: Wash the plate 3x with PBS. Block with medium containing 10% FBS for 2 hours at 37°C to prevent non-specific binding.

  • Cell Seeding: Wash the plate 3x with PBS. Prepare cell suspension at 2-3 x 10⁶ cells/mL. Add 100 µL/well (2-3 x 10⁵ cells).

  • Stimulation: Add 100 µL of 2x concentrated stimuli:

    • Negative Control: Medium only.

    • Positive Control (CEF1): CEF1 peptide pool at recommended final concentration (e.g., 2 µg/mL).

    • Positive Control (PHA): PHA at 5-10 µg/mL.

  • Incubation: Incubate for 18-24 hours at 37°C, 5% CO2.

  • Detection: Wash plate 5x with PBS + 0.05% Tween-20 (PBST). Add biotinylated anti-IFN-gamma detection antibody and incubate for 2 hours at RT.

  • Enzyme Conjugation: Wash plate 5x with PBST. Add Streptavidin-Alkaline Phosphatase (ALP) conjugate and incubate for 1 hour at RT.

  • Development: Wash plate 5x with PBST, followed by 2x with PBS. Add substrate (e.g., BCIP/NBT). Monitor spot development (10-30 min). Stop the reaction by washing thoroughly with distilled water.

  • Drying & Analysis: Allow the plate to dry completely, protected from light. Count spots using an automated ELISpot reader.

Protocol 3: Intracellular Cytokine Staining (ICS) Protocol (General)
  • Cell Seeding: In a 96-well U-bottom plate, seed 1 x 10⁶ PBMCs per well.

  • Stimulation: Add stimuli (Negative control, CEF1 pool, PHA).

  • Incubation: Incubate for a total of 6 hours at 37°C. For the final 4-5 hours, add a protein transport inhibitor (e.g., Brefeldin A).

  • Surface Staining: Wash cells. Stain with antibodies for surface markers (e.g., CD3, CD8, Live/Dead stain) for 30 minutes at 4°C.

  • Fixation & Permeabilization: Wash cells. Resuspend in a fixation/permeabilization buffer (e.g., Cytofix/Cytoperm) and incubate for 20 minutes at 4°C.

  • Intracellular Staining: Wash cells twice with Perm/Wash buffer. Resuspend in Perm/Wash buffer containing the anti-IFN-gamma antibody. Incubate for 30 minutes at 4°C.

  • Final Wash & Acquisition: Wash cells twice with Perm/Wash buffer. Resuspend in FACS buffer. Acquire data on a flow cytometer.

Signaling and Workflow Visualizations

TCellActivation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T Cell mhc MHC Class I + CEF1 Peptide tcr TCR mhc->tcr cd8 CD8 mhc->cd8 signaling Intracellular Signaling Cascade (e.g., ZAP70, LAT, PLCγ) tcr->signaling Signal 1 cd8->signaling transcription Transcription Factors (e.g., T-bet, NFAT) signaling->transcription ifng_gene IFNG Gene Transcription transcription->ifng_gene ifng_protein IFN-γ Protein Synthesis & Secretion ifng_gene->ifng_protein

Caption: Simplified T-Cell activation pathway for IFN-γ production.

AssayWorkflow cluster_ICS ICS Pathway cluster_ELISpot ELISpot Pathway start Isolate or Thaw PBMCs stimulate Stimulate Cells (CEF1, Controls) start->stimulate incubate Incubate (6-24 hours) stimulate->incubate prot_inhib Add Protein Transport Inhibitor incubate->prot_inhib detect_ab Add Detection Ab incubate->detect_ab surface_stain Surface Stain prot_inhib->surface_stain fix_perm Fix & Permeabilize surface_stain->fix_perm ic_stain Intracellular Stain fix_perm->ic_stain acquire_flow Acquire on Flow Cytometer ic_stain->acquire_flow enzyme Add Enzyme Conjugate detect_ab->enzyme substrate Add Substrate, Develop Spots enzyme->substrate read_plate Dry & Read Plate substrate->read_plate

References

Technical Support Center: Optimizing CEF1 Peptide Concentration for T Cell Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for using CEF1 peptide pools to stimulate T cell responses.

Frequently Asked Questions (FAQs)

Q1: What is the CEF1 peptide pool and why is it used?

The CEF1 (or CEF) peptide pool is a well-established mixture of 23 to 32 specific, HLA class I-restricted T cell epitopes derived from human Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus.[1][2][3][4] It is widely used as a positive control in T cell assays because most humans have been exposed to these common viruses and therefore have memory CD8+ T cells that will recognize these peptides.[2] A robust response to the CEF1 pool confirms the functional integrity of the peripheral blood mononuclear cells (PBMCs) and the assay system.[2][5]

Q2: How should I reconstitute and store the CEF1 peptide pool?

Proper reconstitution and storage are critical for peptide stability and experimental success.

  • Reconstitution: To create a stock solution, briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.[2] Add a small amount of tissue-culture grade Dimethyl Sulfoxide (DMSO), followed by sterile water or PBS, vortexing gently after each addition.[2] A common final stock concentration for each peptide is 40 µg/mL in a solution containing a low percentage of DMSO.[2]

  • Storage: It is highly recommended to aliquot the reconstituted stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored frozen at -20°C or -80°C for long-term stability.[2][3] A stock solution may be kept at 4°C for about one week.[2]

Q3: What is the recommended final concentration of CEF1 peptides for T cell stimulation?

The optimal final concentration depends on the specific assay (e.g., ELISpot, Intracellular Cytokine Staining) and experimental conditions. However, a general range has been established.

  • General Recommendation: A final concentration of 1 to 2 µg/mL for each peptide in the pool is commonly recommended for robust stimulation.[1][2][3][6][7]

  • Assay-Specific Considerations: Some protocols suggest starting with 1 µg/mL for ELISpot assays and potentially higher concentrations (e.g., up to 10 µg/mL) for intracellular cytokine staining (ICS) by flow cytometry, though optimization is key.[1][8]

Q4: Why is it important to include positive and negative controls?

Controls are essential for validating your experimental results.

  • Negative Control: A vehicle control (e.g., medium with the same final DMSO concentration used for the peptides) is crucial to determine the baseline or background response of your cells.[1][7] High background can mask a true positive result.

  • Positive Control: The CEF1 peptide pool often serves as an antigen-specific positive control.[1][2] Additionally, a non-specific mitogen like Phytohemagglutinin (PHA) or anti-CD3 antibodies can be used to confirm that the T cells are viable and capable of responding under the assay conditions.[5][6]

Experimental Protocols & Data

Recommended Concentration Ranges for T Cell Assays

Optimizing the peptide concentration is a critical step. The table below summarizes typical starting concentrations for common T cell assays. A titration experiment is always recommended to determine the optimal concentration for your specific donor PBMCs and assay conditions.[9]

Assay TypeTypical Starting Concentration (per peptide)Incubation TimeKey Considerations
ELISpot 1 - 2 µg/mL[2][3][7][8]18 - 24 hours[1][2]Highly sensitive; lower concentrations are often sufficient.
ICS (Flow Cytometry) 1 - 10 µg/mL[1]5 - 6 hours (with Brefeldin A added after 1-2 hours)[1][10]Requires a protein transport inhibitor (e.g., Brefeldin A) to trap cytokines intracellularly.
Proliferation (CFSE) 0.5 - 5 µg/mL5 - 7 days[9]Requires longer incubation to allow for cell division. Peptide stability and media changes may be factors.
Detailed Protocol: T Cell Stimulation for IFN-γ ELISpot Assay

This protocol provides a general framework for using the CEF1 peptide pool in an IFN-γ ELISpot assay.

Materials:

  • Pre-coated human IFN-γ ELISpot plate

  • Cryopreserved human PBMCs

  • Complete cell culture medium (e.g., RPMI + 10% FBS)

  • CEF1 Peptide Pool (reconstituted stock)

  • PHA or anti-CD3 (positive control)

  • DMSO (vehicle control)

  • IFN-γ ELISpot detection reagents (as per manufacturer's instructions)

  • Automated ELISpot reader

Methodology:

  • Prepare Cells: Thaw cryopreserved PBMCs in a 37°C water bath. Wash the cells and resuspend them in complete culture medium. Perform a cell count and viability assessment (e.g., using Trypan Blue). Adjust cell density to 2.5 x 10^6 cells/mL.

  • Prepare Stimulations: Prepare 2x working solutions of your stimulants in complete culture medium. For a final concentration of 2 µg/mL, prepare a 4 µg/mL working solution. Include a CEF1 peptide pool, a PHA positive control, and a DMSO vehicle control.

  • Plate Setup: Add 100 µL of the 2x peptide/control working solutions to the appropriate wells of the pre-coated ELISpot plate.[2]

  • Add Cells: Add 100 µL of the cell suspension (containing 250,000 PBMCs) to each well.[3]

  • Incubation: Incubate the plate at 37°C with 5% CO₂ for 18-24 hours.[1][2][3] Ensure the plate is not disturbed during this time.

  • Development: After incubation, wash the plate and follow the manufacturer's protocol for adding the biotinylated detection antibody, streptavidin-enzyme conjugate, and substrate.

  • Analysis: Once spots have developed, wash and dry the plate. Count the spots using an automated ELISpot reader. The results are typically expressed as Spot Forming Cells (SFC) per million PBMCs.

Troubleshooting Guide

Problem: Low or No Response to CEF1 Peptides
Possible CauseRecommended Solution
Poor PBMC Viability/Functionality Ensure PBMC viability is >90% after thawing. Allow cells to rest for at least 4-6 hours post-thaw before stimulation.[7] Run a mitogen (PHA) or anti-CD3 control to confirm cells are capable of responding.[5]
Suboptimal Peptide Concentration The standard 1-2 µg/mL may be too low or high for your specific cell donor. Perform a dose-response titration experiment, testing concentrations from 0.1 µg/mL to 10 µg/mL.[11]
Incorrect HLA Haplotype The CEF1 pool is designed for common HLA class I alleles (e.g., A2, A3, B7).[2][12] If the donor has a rare HLA type, they may not respond. If possible, confirm the donor's HLA type.
Improper Peptide Storage Peptides may have degraded due to improper storage or multiple freeze-thaw cycles. Use freshly thawed aliquots for each experiment.[3]
Problem: High Background in Negative Control Wells
Possible CauseRecommended Solution
Serum Reactivity Fetal Bovine Serum (FBS) in the culture medium can sometimes cause non-specific stimulation. Test different lots of FBS or consider using serum-free media.[2]
Cell Stress or Over-manipulation Excessive pipetting or centrifugation can activate cells. Handle cells gently. Ensure cells are not left at room temperature for extended periods.
Contamination Mycoplasma or other microbial contamination can lead to non-specific immune activation. Regularly test cell cultures for contamination.
High Cell Density Plating too many cells per well can lead to high background cytokine secretion. Optimize cell density, starting with the recommended 250,000 cells/well for ELISpot.[3]

Visual Guides

Experimental Workflow

The following diagram outlines the typical workflow for a T cell stimulation experiment using the CEF1 peptide pool.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis pbmc Isolate/Thaw PBMCs rest Rest Cells (4-6h) pbmc->rest plate Plate Cells + Peptides rest->plate reagent Prepare Peptide Dilutions (CEF1, Controls) reagent->plate incubate Incubate (e.g., 18-24h) plate->incubate develop Develop Assay (e.g., ELISpot/ICS) incubate->develop read Acquire Data (ELISpot Reader / Flow Cytometer) develop->read analyze Quantify Response (SFCs / % Positive Cells) read->analyze

Caption: Workflow for CEF1 peptide stimulation of T cells.

Troubleshooting Logic

This flowchart provides a logical path for troubleshooting common issues in T cell stimulation assays.

G start Start Analysis q_pos Is Positive Control (e.g., PHA) working? start->q_pos q_neg Is Negative Control (DMSO) Background High? q_pos->q_neg Yes sol_cells Problem: Cell Viability/Function - Check thaw/rest protocol - Test new PBMC vial q_pos->sol_cells No q_cef Is CEF1 Response Strong and Specific? q_neg->q_cef No sol_bg Problem: High Background - Check serum/media - Titrate cell density down - Check for contamination q_neg->sol_bg Yes sol_cef Problem: Low CEF1 Signal - Titrate peptide concentration - Check peptide storage - Verify donor HLA type q_cef->sol_cef No success Experiment Successful q_cef->success Yes G cluster_cells cluster_signal Intracellular Signaling Cascade apc APC peptide Peptide-MHC I tcell CD8+ T Cell lck Lck Activation zap70 ZAP-70 Recruitment lck->zap70 plc PLCγ Activation zap70->plc tf Transcription Factor Activation (NFAT, AP-1) plc->tf cytokine Cytokine Production (e.g., IFN-γ) tf->cytokine tcr TCR/CD8 peptide->tcr Recognition tcr->lck

References

Technical Support Center: Optimizing ELISPOT Assays for Influenza M1 (58-66)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the quality of spots in ELISPOT assays using the Influenza M1 (58-66) peptide.

Troubleshooting Guides

Issue 1: High Background or Non-Specific Spots

High background can obscure genuine positive spots, making accurate quantification difficult. Non-specific spots can arise from various factors unrelated to the antigen-specific T cell response.

Question: I am observing high background and/or non-specific spots in my ELISPOT wells, even in the negative controls. What are the possible causes and solutions?

Answer:

High background and non-specific spots are common issues in ELISPOT assays. Here are the primary causes and recommended solutions:

  • Cell Viability and Handling:

    • Cause: A high number of dead cells can release cytokines non-specifically, contributing to background noise.[1] Improper cell handling can also lead to cell stress and non-specific cytokine secretion.

    • Solution: Ensure high cell viability (>95%) before plating. Handle cells gently and avoid vigorous pipetting. It is recommended to wash cells and resuspend them in fresh medium immediately before adding them to the ELISPOT plate.[2]

  • Serum and Media Components:

    • Cause: Human serum in the cell culture medium can contain cytokines that bind to capture antibodies or heterophilic antibodies, leading to a dark background.[2] Components like Tween can also damage the PVDF membrane.[2]

    • Solution: Switch to Fetal Bovine Serum (FBS) instead of human serum.[2] Avoid using Tween in any of your washing buffers or solutions for the ELISPOT assay.[2]

  • Contamination:

    • Cause: Microbial contamination of cell cultures can result in non-specific background staining.[1]

    • Solution: Maintain sterile techniques throughout the experimental process. Regularly check cell cultures for any signs of contamination.

  • Antigen Preparation:

    • Cause: Contaminants in the peptide preparation, such as lipopolysaccharide (LPS), can stimulate cells like macrophages to produce cytokines, leading to non-specific spots.[3]

    • Solution: Use high-purity Influenza M1 (58-66) peptide.

  • DMSO Concentration:

    • Cause: High concentrations of Dimethyl Sulfoxide (DMSO), often used to dissolve peptides, can damage the ELISPOT membrane and cause leakage of detection antibodies, resulting in a darker background.[2]

    • Solution: Keep the final concentration of DMSO in the ELISPOT wells below 0.5%.[2]

Troubleshooting Workflow for High Background

start High Background Observed check_cells Check Cell Viability (>95%?) start->check_cells check_media Review Media and Serum (Using FBS? No Tween?) check_cells->check_media Yes solution_cells Optimize Cell Handling and Thawing check_cells->solution_cells No check_dmso Verify Final DMSO Concentration (<0.5%?) check_media->check_dmso Yes solution_media Switch to FBS and Exclude Tween check_media->solution_media No check_sterility Assess for Contamination check_dmso->check_sterility Yes solution_dmso Adjust Peptide Dilution to Lower DMSO check_dmso->solution_dmso No solution_sterility Improve Aseptic Technique check_sterility->solution_sterility Contamination Found end_node Background Reduced check_sterility->end_node No Contamination solution_cells->end_node solution_media->end_node solution_dmso->end_node solution_sterility->end_node

Caption: Troubleshooting workflow for high background in ELISPOT assays.

Issue 2: Faint, Fuzzy, or Poorly Defined Spots

The quality of individual spots is crucial for accurate enumeration. Faint or fuzzy spots can be difficult to distinguish from the background, leading to underestimation of T cell frequencies.

Question: My spots are faint and have a fuzzy appearance. How can I improve their definition and intensity?

Answer:

The morphology of ELISPOTs is influenced by several factors, from antibody affinity to incubation times.[3] Here’s how to address poorly defined spots:

  • Antibody Concentrations:

    • Cause: The concentration of the capture or detection antibody may be suboptimal. A low-affinity capture antibody can result in more diffuse spots.[3]

    • Solution: Titrate both capture and detection antibodies to determine the optimal concentration for your specific assay conditions. Increasing the antibody concentrations may improve spot quality.

  • Incubation Times:

    • Cause: Insufficient incubation time for cells, antibodies, or substrate can lead to underdeveloped spots. Conversely, excessively long cell incubation can cause spots to become too large and merge.[1]

    • Solution: Optimize the cell incubation period. While typical incubation times range from 18-48 hours, this can vary depending on the cell type and cytokine of interest.[1] Ensure adequate incubation times for antibody and substrate steps as recommended by the manufacturer.

  • Plate Handling:

    • Cause: Movement or disturbance of the ELISPOT plate during cell incubation can cause cells to move, resulting in "smudged" or multiple spots from a single cell.[1]

    • Solution: Place the incubator in a low-traffic area. Do not stack plates, as this can lead to uneven temperature distribution. Avoid tapping or moving the plate after adding the cells.

  • Substrate and Development:

    • Cause: Using a cold substrate can lead to underdevelopment of spots.[1] Incomplete drying of the plate can also affect spot appearance.

    • Solution: Ensure the substrate is at room temperature before adding it to the plate. After the final washing step, allow the plate to dry completely before reading. Drying overnight at 4°C may enhance the contrast between the spots and the background.[1]

Logical Pathway to Sharper ELISPOT Spots

start Poorly Defined Spots check_antibodies Review Antibody Concentrations (Titrated?) start->check_antibodies check_incubation Verify Incubation Times (Optimized?) check_antibodies->check_incubation Yes solution_antibodies Titrate Capture and Detection Antibodies check_antibodies->solution_antibodies No check_handling Assess Plate Handling (Stable Incubation?) check_incubation->check_handling Yes solution_incubation Optimize Incubation Duration check_incubation->solution_incubation No check_development Examine Development Step (Substrate Temp? Dry Plate?) check_handling->check_development Yes solution_handling Ensure Undisturbed Incubation check_handling->solution_handling No solution_development Use Room Temp Substrate and Ensure Complete Drying check_development->solution_development No end_node Improved Spot Definition check_development->end_node Yes

Caption: Logical pathway for troubleshooting poorly defined ELISPOT spots.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of Influenza M1 (58-66) peptide to use for stimulation?

The optimal peptide concentration can vary between experiments and cell donors. It is crucial to perform a dose-titration experiment to determine the ideal concentration. A typical starting range for peptide stimulation in ELISPOT assays is 1-10 µg/mL. Responses to the M1 (58-66) peptide have been detected at concentrations as low as 0.02 µM.[4]

ParameterConcentration RangeRecommendation
Influenza M1 (58-66) Peptide0.1 - 20 µg/mLTitrate to find the optimal concentration for your specific cell type and donor. A common starting point is 2 µg/mL.[4]
Cell Seeding Density1x10^5 - 5x10^5 cells/wellOptimize based on the expected frequency of responding T cells. Higher cell numbers may be needed for detecting responses to subdominant epitopes.[5]
Final DMSO Concentration< 0.5%High DMSO concentrations can be toxic to cells and damage the ELISPOT membrane.[2]

Q2: How long should I incubate the cells with the M1 peptide?

For CD8+ T cells responding to the immunodominant M1 (58-66) epitope, effector function can be detected as early as 6 hours after antigen contact.[4] However, a longer incubation period of 18-24 hours is often used to maximize spot formation. The number of IFN-γ spot-forming cells may not significantly increase with incubations longer than 6 hours for this specific peptide.[4]

Q3: Why do I see a wide range of spot sizes in my positive wells?

Variability in spot size is a normal feature of T cell ELISPOT assays and reflects differences in the amount of cytokine secreted by individual T cells upon antigen stimulation.[6] The antigen dose can also affect the cytokine secretion rate; higher doses may induce larger and denser spots.[3] Spot size distributions in T cell ELISPOT assays often follow a Log-Normal distribution.[6]

Q4: Can I distinguish between CD4+ and CD8+ T cell responses to influenza antigens?

While the standard ELISPOT assay measures the total number of cytokine-secreting cells, you can use specific methodologies to differentiate between CD4+ and CD8+ T cell responses. This can be achieved by depleting either CD4+ or CD8+ T cells from your PBMC population before plating. The M1 (58-66) peptide is a well-characterized HLA-A2 restricted epitope, primarily recognized by CD8+ T cells.[4][5]

Experimental Protocols

Protocol: Titration of Influenza M1 (58-66) Peptide
  • Prepare a dilution series of the Influenza M1 (58-66) peptide. A common range to test is from 0.1 µg/mL to 20 µg/mL. Remember to keep the final DMSO concentration below 0.5%.

  • Coat the ELISPOT plate with the capture antibody according to the manufacturer's instructions.

  • Prepare your PBMCs ensuring high viability.

  • Plate the cells at a constant density (e.g., 2.5 x 10^5 cells/well).

  • Add the different peptide concentrations to triplicate wells. Include a negative control (medium with DMSO vehicle) and a positive control (e.g., PHA).

  • Incubate the plate for the desired period (e.g., 18-24 hours) at 37°C in a CO2 incubator.

  • Develop the plate by washing and adding the detection antibody, followed by the enzyme conjugate and substrate, according to the manufacturer's protocol.

  • Analyze the plate using an ELISPOT reader. The optimal peptide concentration will be the one that gives the highest number of specific spots with the lowest background.

Experimental Workflow for Peptide Titration

cluster_prep Preparation cluster_assay Assay cluster_develop Development & Analysis prep_peptide Prepare Peptide Dilution Series add_peptide Add Peptide Dilutions prep_peptide->add_peptide coat_plate Coat ELISPOT Plate plate_cells Plate Cells coat_plate->plate_cells prep_cells Prepare PBMCs prep_cells->plate_cells plate_cells->add_peptide incubate Incubate Plate add_peptide->incubate develop_plate Develop Plate incubate->develop_plate analyze Analyze Spots develop_plate->analyze determine_optimal Determine Optimal Concentration analyze->determine_optimal

Caption: Workflow for titrating the Influenza M1 (58-66) peptide concentration.

References

CEF1 peptide stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

CEF1 Peptide Technical Support Center

Welcome to the technical support center for CEF1 peptides. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and proper handling of your CEF1 peptides, maximizing experimental success and reproducibility.

Note on "CEF1" Peptide: The term "CEF" typically refers to a well-characterized pool of immunodominant peptides from Cytomegalovirus, Epstein-Barr virus, and Influenza virus, used as a positive control for stimulating T-cell responses.[1][2][3] While "CEF1" is not a standard nomenclature for a single peptide, the principles of handling, storage, and stability outlined here are based on best practices for synthetic peptides and are directly applicable to individual peptides within the CEF pool or any similar synthetic peptide.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized CEF1 peptide upon arrival?

For optimal long-term stability, lyophilized peptides should be stored at -20°C or, preferably, -80°C. When stored under these conditions, away from moisture and bright light, most lyophilized peptides are stable for several years.[4][5] For short-term storage (days to weeks), 4°C is acceptable.[6]

Q2: Why is it important to let the peptide vial warm to room temperature before opening?

Peptides are often hygroscopic, meaning they readily absorb moisture from the air.[6][7] Allowing the vial to equilibrate to room temperature in a desiccator before opening prevents condensation from forming inside the vial.[7] Exposure to moisture can significantly decrease the long-term stability of the lyophilized powder.

Q3: What is the best solvent for reconstituting my CEF1 peptide?

The ideal solvent depends on the peptide's amino acid sequence and its overall charge and hydrophobicity.[8][9]

  • Initial Step: Always start by attempting to dissolve a small test amount of the peptide in sterile, high-purity water or a common buffer like PBS at a neutral pH.[8]

  • Basic Peptides (net positive charge): If insoluble in water, try a dilute aqueous solution of acetic acid (e.g., 10-25%).[10]

  • Acidic Peptides (net negative charge): If insoluble in water, a dilute aqueous solution of ammonium bicarbonate (e.g., 0.1 M) can be effective.[10]

  • Hydrophobic/Neutral Peptides: For peptides with high hydrophobicity or a neutral net charge, an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is often required to dissolve the peptide first.[11] The peptide solution can then be slowly added dropwise to an aqueous buffer with constant agitation.[12]

Important Note: Always ensure the final solvent and its concentration are compatible with your specific experimental assay. For cell-based assays, DMSO concentrations should generally be kept low (e.g., below 0.5-1%) as it can be cytotoxic.[11]

Q4: How should I store the CEF1 peptide once it is in solution?

The shelf-life of peptides in solution is very limited compared to their lyophilized form.[4][5] It is strongly recommended to:

  • Aliquot the peptide solution into single-use volumes.[4]

  • Store these aliquots frozen at -20°C or -80°C.

  • Use sterile buffers, ideally at a pH of 5-6, to prolong storage life.

Q5: Can I repeatedly freeze and thaw my peptide solution?

No. Repeated freeze-thaw cycles should be strictly avoided as they can lead to peptide degradation, aggregation, and loss of biological activity.[4][10] Aliquoting into single-use volumes is the most effective way to prevent this.[8]

Q6: What are the signs of peptide degradation?

Signs of degradation can include:

  • Physical Changes: Difficulty in dissolving the peptide, or the appearance of cloudiness or precipitates in the solution.[12]

  • Loss of Activity: Reduced or no biological response in your assay compared to a fresh or properly stored sample.[10]

  • Analytical Changes: The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).[10]

Data Presentation Tables

Table 1: Recommended Storage Conditions for CEF1 Peptide

FormStorage DurationTemperatureConditions
Lyophilized Short-Term (Days to Weeks)4°CTightly sealed, protected from light.[6]
Long-Term (Months to Years)-20°C to -80°CTightly sealed, protected from light and moisture.[5][13]
In Solution Short-Term (Days to a Week)4°CNot recommended for most peptides.[14]
Long-Term (Weeks)-20°C to -80°CStored in single-use aliquots to avoid freeze-thaw cycles.[4]

Table 2: Common Solvents for Peptide Reconstitution

Peptide PropertyPrimary SolventSecondary/Alternative SolventNotes
Basic (Net Positive Charge) Sterile Water / PBS10-30% Acetic Acid in WaterDilute with buffer after initial dissolution.[9]
Acidic (Net Negative Charge) Sterile Water / PBS0.1 M Ammonium BicarbonateDilute with buffer after initial dissolution.[10]
Hydrophobic (High % of Non-polar Residues) DMSO, DMF, AcetonitrileN/ADissolve completely in organic solvent first, then slowly add to aqueous buffer.[11]

Note: Peptides containing Cysteine (Cys) or Methionine (Met) can be unstable in DMSO due to oxidation. For these peptides, consider using DMF instead.[11]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized CEF1 Peptide

This protocol provides a general guideline for dissolving lyophilized peptides.

Materials:

  • Vial of lyophilized CEF1 peptide

  • Appropriate solvent (e.g., sterile dH₂O, PBS, or DMSO)

  • Sterile pipette tips and pipettor

  • Vortex mixer and centrifuge

Procedure:

  • Equilibrate: Remove the peptide vial from cold storage and allow it to sit at room temperature for at least 15-30 minutes in a desiccator.[7][15] This prevents water condensation on the peptide.

  • Centrifuge: Briefly centrifuge the vial at a low speed (e.g., ~1000 x g for 1 minute) to ensure the lyophilized powder is collected at the bottom of the vial.[14]

  • Add Solvent: Carefully open the vial and add the predetermined amount of the appropriate sterile solvent to achieve the desired stock concentration (typically 1-2 mg/mL).[9]

  • Dissolve: Recap the vial and gently vortex or swirl to dissolve the peptide.[14] Avoid vigorous shaking, which can cause aggregation. If the peptide does not dissolve readily, sonication can be used to aid solubilization.

  • Inspect: Visually inspect the solution to ensure it is clear and free of particulates.[16] A cloudy solution may indicate incomplete dissolution or aggregation.[8]

  • Aliquot and Store: Once fully dissolved, immediately prepare single-use aliquots and store them at -20°C or -80°C.[17]

Troubleshooting Guides

Issue 1: Reduced or No Biological Activity

If your CEF1 peptide is showing lower-than-expected or no activity in your assay, follow this troubleshooting guide.

Possible Cause 1: Peptide Degradation

  • Improper Storage: Was the lyophilized peptide stored at the correct temperature and protected from moisture? Was the peptide solution subjected to multiple freeze-thaw cycles?[10]

  • Solution: Always use a fresh, single-use aliquot for each experiment. Verify that storage conditions for both lyophilized and stock solutions meet the recommendations.[4]

Possible Cause 2: Incomplete Solubilization

  • Undissolved Peptide: Is the peptide fully dissolved in the buffer? Aggregated or undissolved peptide will not be biologically active.[10]

  • Solution: Re-check your reconstitution protocol. Ensure the solution is clear before use. Consider performing a solubility test with a small amount of peptide in different solvents to find the optimal one.

Possible Cause 3: Assay Interference

  • High Solvent Concentration: If using an organic solvent like DMSO, is the final concentration in the assay low enough to not affect the cells or reagents?[11]

  • Solution: Perform a solvent tolerance control in your assay. Ensure the final DMSO concentration is typically below 0.5%.[11]

Issue 2: Inconsistent Results Between Experiments

Variability in results can often be traced back to peptide handling and preparation.

Possible Cause 1: Inaccurate Peptide Concentration

  • Incomplete Dissolution: If the peptide is not fully dissolved, the concentration of the supernatant used in the experiment will be lower than calculated.

  • Solution: Ensure complete dissolution as described in the reconstitution protocol. Centrifuge the solution after reconstitution and use the clear supernatant.

Possible Cause 2: Use of Degraded Peptide

  • Stock Solution Age: Are you using an old stock solution that has been stored for an extended period, even at 4°C? Peptide stability in solution is limited.[4][5]

  • Solution: Prepare fresh solutions from a new vial of lyophilized peptide or use a new frozen aliquot for each set of experiments to ensure consistency.[10]

Visualizations

G start Problem: Reduced or No Peptide Activity q1 Was the peptide stored properly? (Lyophilized: -20°C, Solution: Aliquoted at -20°C) start->q1 sol1 Solution: Review storage protocols. Use a fresh vial or aliquot. q1->sol1 No q2 Is the peptide fully dissolved? (Check for particulates/cloudiness) q1->q2 Yes sol2 Solution: Re-dissolve using appropriate solvent/sonication. Perform solubility test. q2->sol2 No q3 Is the final solvent concentration compatible with the assay? q2->q3 Yes sol3 Solution: Run a solvent control. Keep organic solvent % low (e.g., <0.5% DMSO). q3->sol3 No end Assay parameters may need optimization (e.g., concentration, incubation time) q3->end Yes

Caption: Troubleshooting workflow for reduced CEF1 peptide activity.

G cluster_0 Lyophilized Peptide Handling cluster_1 Peptide Reconstitution cluster_2 Solution Storage storage Store at -20°C to -80°C equilibrate Equilibrate to Room Temp in Desiccator Before Opening storage->equilibrate weigh Weigh Quickly & Reseal Tightly equilibrate->weigh centrifuge Centrifuge Vial to Pellet Powder weigh->centrifuge dissolve Dissolve in Appropriate Solvent (Gentle Mixing/Sonication) centrifuge->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot freeze Store Aliquots at -20°C to -80°C aliquot->freeze avoid AVOID REPEATED FREEZE-THAW CYCLES freeze->avoid

References

Technical Support Center: Addressing Donor Variability in Response to the CEF Peptide Pool

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address donor variability when using the CEF (Cytomegalomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool in immunological assays.

Troubleshooting Guides

This section offers solutions to specific issues you may encounter during your experiments.

Issue 1: Low or No T-Cell Response to the CEF Peptide Pool in a Healthy Donor

A diminished or absent response to the CEF peptide pool in a healthy donor can be perplexing. The following table outlines potential causes and corresponding troubleshooting steps.

Potential Cause Troubleshooting Steps
Donor-Specific Factors
HLA MismatchThe CEF peptide pool contains a defined set of HLA class I-restricted T-cell epitopes.[1][2] The donor may not express the appropriate HLA alleles to present these specific peptides to their T cells. Verify the donor's HLA type if possible. Consider using a CEF pool with a broader range of HLA restrictions if available.
Lack of Prior Exposure to CMV, EBV, or InfluenzaThe response to the CEF peptide pool relies on the presence of memory T cells from past infections.[2] While exposure to these viruses is common, some individuals may have a limited or absent T-cell memory response to the specific epitopes in the pool.
Donor's Current Health StatusThe donor's immune system may be compromised due to underlying health issues, recent illness, or medications, leading to a reduced T-cell response.
Experimental Procedure
Suboptimal Peptide ConcentrationEnsure the CEF peptide pool is reconstituted and diluted correctly according to the manufacturer's instructions to achieve the optimal working concentration for T-cell stimulation.
Improper Handling of PeptidesAvoid repeated freeze-thaw cycles of the peptide stock solution, as this can lead to degradation and loss of activity.[3] Aliquot the stock solution upon reconstitution and store at -20°C or below.[4]
Poor Cell Viability or FunctionAssess the viability of the peripheral blood mononuclear cells (PBMCs) before and after thawing. Cryopreservation can impact cell viability and function.[5][6][7] Allow cells to rest for a few hours or overnight after thawing before stimulation.
Insufficient Incubation TimeThe duration of stimulation with the CEF peptide pool may be insufficient for optimal cytokine production and detection. Optimize the incubation time for your specific assay (e.g., 16-24 hours for ELISpot).
Assay-Specific Issues
ELISpot: Inactive ReagentsVerify the activity of all ELISpot reagents, including capture and detection antibodies, streptavidin-enzyme conjugate, and substrate. Use a positive control such as phytohemagglutinin (PHA) to confirm that the assay components are working correctly.
ICS: Ineffective Protein Transport InhibitorEnsure that a protein transport inhibitor (e.g., Brefeldin A or Monensin) is added during the last few hours of cell stimulation to allow for the intracellular accumulation of cytokines.
Issue 2: High Background in ELISpot or ICS Assays

High background can obscure the detection of a true antigen-specific response. The following table provides guidance on how to address this issue.

Potential Cause Troubleshooting Steps
Cell-Related Factors
Stressed or Activated CellsOver-manipulation of cells during isolation or thawing can lead to non-specific activation and cytokine release. Handle cells gently and minimize stress.
ContaminationBacterial or fungal contamination of cell cultures can induce a strong inflammatory response and high background.[8] Ensure aseptic techniques are followed throughout the experimental process.
Reagent and Assay Conditions
Serum ReactivitySome lots of fetal bovine serum (FBS) can cause non-specific T-cell activation. Test different lots of FBS or use serum-free media.
Inadequate WashingInsufficient washing of ELISpot plates can leave residual reagents that contribute to background noise.[8][9] Follow the washing instructions for your specific kit carefully.
Overdevelopment of ELISpot PlateExcessive incubation with the substrate can lead to high background.[8] Monitor spot development and stop the reaction when spots are clearly visible.
Non-specific Antibody Binding in ICSUse an appropriate blocking step (e.g., with Fc block) to prevent non-specific binding of antibodies to Fc receptors on cells. Include isotype controls to assess the level of background staining.

Frequently Asked Questions (FAQs)

Q1: What is the CEF peptide pool and why is it used?

The CEF peptide pool is a lyophilized mixture of 32 or 23 synthetic peptides that represent HLA class I-restricted T-cell epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus.[2][10][11][12][13][14] It is widely used as a positive control in various immunological assays, such as ELISpot, intracellular cytokine staining (ICS), and cytotoxic T-lymphocyte (CTL) assays.[15] Its purpose is to stimulate CD8+ T cells in vitro to ensure that the cells are functional and that the assay is performing as expected.[1][16]

Q2: What kind of response should I expect from a healthy donor?

The response to the CEF peptide pool is highly variable among healthy individuals. This variability is influenced by the donor's HLA type, history of exposure to CMV, EBV, and influenza virus, and overall immune health. A study of 210 healthy donors showed a wide range of responses in an IFN-γ ELISpot assay.[17]

Summary of IFN-γ ELISpot Responses to CEF Peptide Pool in 210 Healthy Donors [17]

Response Category (SFU/3x10^5 PBMCs)Percentage of Donors
No Response (<10 SFU)23%
Low Response (10-49 SFU)24%
Positive Response (≥50 SFU)52%

SFU = Spot Forming Units

Q3: Can cryopreservation affect the T-cell response to the CEF peptide pool?

Yes, cryopreservation can impact T-cell responses. The process of freezing and thawing can be stressful for cells, potentially leading to reduced viability and altered function.[5][6][7] While CD8+ T-cell responses to peptide pools are generally well-preserved after short-term cryopreservation, long-term storage may lead to a decline in responses.[5][6][7] It is recommended to allow PBMCs to rest for several hours or overnight after thawing before setting up the assay.

Q4: My negative control (unstimulated cells) shows a high number of spots in the ELISpot assay. What could be the cause?

A high background in the negative control can be due to several factors, including:

  • Cell stress: Overly harsh PBMC isolation or cryopreservation procedures can activate T cells non-specifically.

  • Contamination: Bacterial or other microbial contamination can lead to polyclonal T-cell activation.[8]

  • Serum components: Certain lots of fetal bovine serum (FBS) may contain substances that stimulate T cells.

  • Recent in vivo activation: The donor may have an ongoing subclinical infection leading to a higher baseline level of activated T cells.

For troubleshooting, refer to the "High Background" section in the troubleshooting guide.

Q5: What is the mechanism of T-cell activation by the CEF peptide pool?

The peptides in the CEF pool are recognized by antigen-presenting cells (APCs) within the PBMC population. These APCs process the peptides and present them on their surface via HLA class I molecules. CD8+ T cells with T-cell receptors (TCRs) that specifically recognize these peptide-HLA complexes become activated. This activation leads to the production and secretion of cytokines, such as interferon-gamma (IFN-γ), which can be detected by assays like ELISpot and ICS.

Experimental Protocols

Protocol 1: IFN-γ ELISpot Assay Using CEF Peptide Pool

This protocol provides a general guideline for performing an IFN-γ ELISpot assay. It is important to also follow the specific instructions provided with your ELISpot kit.

Materials:

  • Human IFN-γ ELISpot plate

  • CEF Peptide Pool

  • PBMCs

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Detection antibody (biotinylated anti-human IFN-γ)

  • Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP)

  • Substrate solution (e.g., BCIP/NBT or AEC)

  • Wash buffer (PBS + 0.05% Tween 20)

  • Positive control (e.g., PHA)

  • Negative control (culture medium with DMSO at the same concentration as the peptide solution)

Procedure:

  • Plate Coating: Coat the ELISpot plate with the anti-human IFN-γ capture antibody overnight at 4°C.

  • Plate Washing and Blocking: Wash the plate with sterile PBS and then block with complete cell culture medium for at least 2 hours at 37°C.

  • Cell Preparation: Thaw and wash PBMCs. Resuspend the cells in complete cell culture medium at a concentration of 2-3 x 10^6 cells/mL.

  • Stimulation:

    • Add 50 µL of the 2x concentrated CEF peptide pool, positive control, or negative control to the appropriate wells.

    • Add 50 µL of the cell suspension (1-1.5 x 10^5 cells) to each well.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection:

    • Wash the plate extensively with wash buffer to remove the cells.

    • Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and then add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

    • Wash the plate again and add the substrate solution.

  • Spot Development and Analysis: Monitor the development of spots and stop the reaction by washing the plate with distilled water. Allow the plate to dry completely before counting the spots using an ELISpot reader.

Protocol 2: Intracellular Cytokine Staining (ICS) for IFN-γ

This protocol outlines the general steps for performing ICS to detect IFN-γ production in CD8+ T cells following CEF peptide pool stimulation.

Materials:

  • PBMCs

  • CEF Peptide Pool

  • Complete cell culture medium

  • Protein transport inhibitor (e.g., Brefeldin A)

  • Surface staining antibodies (e.g., anti-CD3, anti-CD8)

  • Fixation/Permeabilization buffer

  • Intracellular staining antibody (anti-human IFN-γ)

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Resuspend PBMCs in complete cell culture medium at a concentration of 1-2 x 10^6 cells/mL.

    • Add the CEF peptide pool to the desired final concentration.

    • Incubate for 4-6 hours at 37°C.

    • For the last 2-4 hours of incubation, add a protein transport inhibitor.

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS + 2% FBS).

    • Stain with fluorescently labeled antibodies against surface markers (e.g., CD3, CD8) for 20-30 minutes at 4°C in the dark.

  • Fixation and Permeabilization:

    • Wash the cells to remove excess antibodies.

    • Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.

    • Wash the cells and then resuspend in permeabilization buffer.

  • Intracellular Staining:

    • Add the fluorescently labeled anti-human IFN-γ antibody to the permeabilized cells.

    • Incubate for 30 minutes at 4°C in the dark.

  • Acquisition and Analysis:

    • Wash the cells with permeabilization buffer and then resuspend in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of cells expressing IFN-γ.

Visualizations

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T Cell CEF CEF Peptides MHC HLA Class I CEF->MHC Binding CEF_MHC Peptide-HLA Complex MHC->CEF_MHC TCR TCR CEF_MHC->TCR Recognition Activation Activation & Clonal Expansion TCR->Activation CD8 CD8 CD8->MHC Co-receptor Binding Cytokines Cytokine Production (IFN-γ) Activation->Cytokines

Caption: T-cell activation by the CEF peptide pool.

ELISpot_Workflow cluster_prep Plate Preparation cluster_stim Cell Stimulation cluster_detect Detection cluster_analysis Analysis Coat Coat plate with capture antibody Block Block plate Coat->Block Add_Peptides Add CEF peptides Block->Add_Peptides Add_Cells Add PBMCs Incubate Incubate 16-24h Add_Cells->Incubate Add_Peptides->Add_Cells Wash_Cells Wash away cells Incubate->Wash_Cells Add_Detection_Ab Add detection antibody Wash_Cells->Add_Detection_Ab Add_Conjugate Add enzyme conjugate Add_Detection_Ab->Add_Conjugate Add_Substrate Add substrate Add_Conjugate->Add_Substrate Analyze Count spots Add_Substrate->Analyze

Caption: A typical experimental workflow for an ELISpot assay.

Troubleshooting_Workflow Start Low/No Response to CEF Check_Controls Check positive control (e.g., PHA) and negative control Start->Check_Controls Controls_OK Controls are OK? Check_Controls->Controls_OK Troubleshoot_Assay Troubleshoot assay reagents and procedure Controls_OK->Troubleshoot_Assay No Investigate_Donor Investigate donor-specific factors Controls_OK->Investigate_Donor Yes End Response Explained Troubleshoot_Assay->End Check_Viability Check cell viability and recovery Investigate_Donor->Check_Viability Viability_OK Viability >90%? Check_Viability->Viability_OK Optimize_Thawing Optimize cell thawing and resting protocol Viability_OK->Optimize_Thawing No Consider_HLA Consider donor HLA type and immune history Viability_OK->Consider_HLA Yes Optimize_Thawing->End Consider_HLA->End

Caption: A logical workflow for troubleshooting low or no response to the CEF peptide pool.

References

Technical Support Center: Optimizing CEF1 Peptide Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CEF1 peptide stimulation assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful and reproducible results.

Frequently Asked questions (FAQs)

Q1: What is the optimal incubation time for CEF1 peptide stimulation?

The optimal incubation time depends on the specific assay being performed and the cytokine or activation marker being measured. For intracellular cytokine staining (ICS) to detect cytokines like IFN-γ and TNF-α, a shorter incubation of 5-6 hours is typically recommended.[1] In contrast, ELISpot assays for IFN-γ generally require a longer incubation period, often ranging from 18 to 48 hours, with 24 hours being a common time point for peak responses.[1][2] It is crucial to optimize the incubation time for your specific experimental conditions and the analyte of interest.[1]

Q2: What are the recommended positive and negative controls for a CEF1 peptide stimulation experiment?

Proper controls are essential for validating your experimental results.

  • Positive Controls:

    • Polyclonal activators: Phytohemagglutinin (PHA) or a combination of Phorbol 12-myristate 13-acetate (PMA) and Ionomycin can be used to induce a strong, non-specific T-cell activation.

    • Alternative Peptide Pools: Peptide pools like CERI or CEFX, which may elicit responses in a broader range of donors, can serve as a positive control for T-cell functionality.[3]

  • Negative Controls:

    • Unstimulated Cells: A well containing peripheral blood mononuclear cells (PBMCs) in culture medium alone is crucial to determine the baseline or background response.

    • Vehicle Control: If the CEF1 peptide is dissolved in a solvent like DMSO, a control with cells and the same concentration of the vehicle should be included to account for any solvent-induced effects.

Q3: Why am I observing a low or no response to the CEF1 peptide pool?

Several factors can contribute to a weak or absent T-cell response to CEF1 peptides. A significant percentage of healthy donors may not respond to the standard CEF pool due to their HLA type.[3] Other potential causes include poor cell viability, suboptimal peptide concentration, or issues with the experimental protocol. Refer to the troubleshooting guide below for a more detailed breakdown of potential causes and solutions.

Q4: Can I use cryopreserved PBMCs for CEF1 stimulation assays?

Yes, cryopreserved PBMCs can be used for CEF1 stimulation assays. However, it is critical to follow proper thawing procedures to ensure high cell viability and functionality. Some studies suggest that resting the cells overnight after thawing may not be necessary and can sometimes even slightly decrease the response, while others find it beneficial. It is recommended to validate your thawing and resting protocol for optimal results.

Troubleshooting Guides

Low or No T-Cell Response
Potential Cause Possible Explanation Recommended Solution
Donor Genetics (HLA Type) The CEF peptide pool is composed of epitopes restricted to common HLA class I alleles. Donors without these alleles will not respond.[3]Screen donors for appropriate HLA types if possible. Consider using a more comprehensive peptide pool like CERI or CEFX as a positive control.[3]
Poor Cell Viability Improper handling, storage, or thawing of PBMCs can lead to low viability and poor T-cell function.Ensure proper cell handling techniques. Check cell viability before and after the experiment using a method like trypan blue exclusion.
Suboptimal Peptide Concentration The concentration of the CEF1 peptide may be too low to elicit a detectable response.Titrate the peptide concentration to determine the optimal dose for your specific cell type and assay. A common starting concentration is 1-2 µg/mL per peptide.
Incorrect Incubation Time The incubation time may be too short or too long for the specific cytokine or activation marker being measured.Optimize the incubation time based on the assay (ICS vs. ELISpot) and the kinetics of the target analyte's expression.[1][2]
Issues with Reagents Expired or improperly stored reagents, including the peptide pool, culture medium, or antibodies, can lead to failed experiments.Check the expiration dates of all reagents. Ensure proper storage conditions are maintained.
Presence of Inhibitory Factors Serum components in the culture medium or factors released by other cells could inhibit T-cell activation.Use a qualified fetal bovine serum (FBS) or consider serum-free media. Ensure proper washing of cells.
High Background in ELISpot Assays
Potential Cause Possible Explanation Recommended Solution
Contamination Bacterial or fungal contamination of cells or reagents can lead to non-specific cytokine production.Maintain sterile technique throughout the experiment. Check for signs of contamination in the culture.
Cell Death High levels of cell death can result in the non-specific release of cytokines and other factors that contribute to background.Handle cells gently to minimize cell death. Ensure high cell viability before plating.
Inadequate Washing Insufficient washing of the ELISpot plate can leave residual reagents that cause background.Follow the washing steps in the protocol carefully, ensuring complete removal of solutions between steps.
Overdevelopment Excessive incubation with the substrate can lead to a high background signal.Optimize the substrate incubation time to achieve clear spots with minimal background.
Non-specific Antibody Binding The capture or detection antibodies may be binding non-specifically to the plate or other cellular components.Use a blocking buffer to prevent non-specific binding. Ensure antibodies are used at the recommended concentration.

Experimental Protocols

Protocol 1: Intracellular Cytokine Staining (ICS) for Flow Cytometry

This protocol outlines the general steps for stimulating PBMCs with CEF1 peptide and staining for intracellular cytokines.

  • Cell Preparation:

    • Thaw cryopreserved PBMCs according to your validated protocol, ensuring high viability.

    • Resuspend cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Adjust the cell concentration to 1-2 x 10^6 cells/mL.

  • Stimulation:

    • Plate 1 x 10^6 cells in 1 mL of media per well in a 24-well plate.

    • Add the CEF1 peptide pool to the desired final concentration (e.g., 1-2 µg/mL per peptide).

    • Include appropriate positive (e.g., PMA/Ionomycin) and negative (unstimulated, vehicle) controls.

    • Incubate the plate at 37°C in a 5% CO2 incubator for a total of 5-6 hours.[1]

  • Protein Transport Inhibition:

    • After 1-2 hours of incubation, add a protein transport inhibitor, such as Brefeldin A or Monensin, to each well to block cytokine secretion.

  • Surface Staining:

    • After the total incubation time, harvest the cells and wash them with FACS buffer (PBS with 2% FBS).

    • Stain for surface markers (e.g., CD3, CD4, CD8) by incubating with fluorescently labeled antibodies for 20-30 minutes at 4°C in the dark.

    • Wash the cells to remove unbound antibodies.

  • Fixation and Permeabilization:

    • Fix the cells using a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.

    • Wash the cells and then permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin or Triton X-100).

  • Intracellular Staining:

    • Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) by incubating with fluorescently labeled antibodies in permeabilization buffer for 30 minutes at room temperature in the dark.

    • Wash the cells twice with permeabilization buffer.

  • Acquisition and Analysis:

    • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

    • Analyze the data using appropriate software to quantify the percentage of cytokine-producing T-cells.

Protocol 2: IFN-γ ELISpot Assay

This protocol provides a general workflow for performing an IFN-γ ELISpot assay following CEF1 peptide stimulation.

  • Plate Coating:

    • Coat a 96-well PVDF membrane ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.

    • The following day, wash the plate with sterile PBS to remove unbound antibody.

    • Block the plate with sterile blocking buffer (e.g., RPMI with 10% FBS) for at least 2 hours at 37°C.

  • Cell Preparation:

    • Prepare PBMCs as described in the ICS protocol.

    • Resuspend the cells in complete RPMI-1640 medium at a concentration of 2-3 x 10^6 cells/mL.

  • Stimulation:

    • Remove the blocking buffer from the ELISpot plate.

    • Add 100 µL of the CEF1 peptide pool (at 2x the final concentration) to the appropriate wells.

    • Add 100 µL of the cell suspension (2-3 x 10^5 cells) to each well.

    • Include appropriate positive (e.g., PHA) and negative (unstimulated) controls.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Detection:

    • After incubation, wash the plate thoroughly with PBS containing 0.05% Tween-20 (PBST) to remove the cells.

    • Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate with PBST.

    • Add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase - ALP, or horseradish peroxidase - HRP) and incubate for 1 hour at room temperature.

    • Wash the plate with PBST and then with PBS.

  • Spot Development:

    • Add the appropriate substrate (e.g., BCIP/NBT for ALP, or AEC for HRP) to each well.

    • Monitor spot development and stop the reaction by washing the plate with distilled water when distinct spots are visible.

  • Analysis:

    • Allow the plate to dry completely.

    • Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

Visualizations

T-Cell Receptor (TCR) Signaling Pathway

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Peptide-MHC Peptide-MHC TCR TCR/CD3 Lck Lck TCR->Lck CD8 CD8 CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Ras Ras DAG->Ras Calcineurin Calcineurin Ca->Calcineurin NFkB NF-κB PKC->NFkB MAPK MAPK Cascade Ras->MAPK AP1 AP-1 MAPK->AP1 NFAT NFAT Calcineurin->NFAT Gene Gene Transcription (e.g., IFN-γ) NFAT->Gene AP1->Gene NFkB->Gene T_Cell_Stimulation_Workflow start Start prep_cells Prepare PBMCs start->prep_cells stimulate Stimulate with CEF1 Peptide prep_cells->stimulate incubate Incubate stimulate->incubate ics Intracellular Cytokine Staining (ICS) incubate->ics elispot ELISpot Assay incubate->elispot facs Flow Cytometry Analysis ics->facs reader ELISpot Reader Analysis elispot->reader end End facs->end reader->end

References

Technical Support Center: Troubleshooting Peptide-Specific T Cell Expansion

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the in vitro expansion of peptide-specific T cells.

FAQs: Quick Solutions to Common Problems

Q1: My T cells are not proliferating after peptide stimulation. What are the initial checks?

A1: Lack of proliferation is a common issue. Start by verifying these critical parameters:

  • Cell Viability: Ensure the initial viability of your Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells is high (>95%). Low viability from the start will compromise the entire experiment.[1][2]

  • Peptide Quality and Concentration: Confirm the purity and stability of your peptide.[3] Use an optimal concentration, typically ranging from 1 to 10 µg/mL.[4] Titrating the peptide concentration is recommended to find the sweet spot for your specific peptide and T cell population.[1]

  • Antigen Presenting Cell (APC) Function: T cells require APCs to present the peptide. Ensure you have a healthy and functional population of APCs, such as dendritic cells or monocytes, within your culture.[1][5]

  • Positive Control: Always include a positive control stimulus, such as a well-characterized immunodominant peptide pool (e.g., CEF peptide pool for memory T cells) or anti-CD3/CD28 beads, to confirm that your T cells are capable of proliferating.[1][6]

Q2: I'm observing high levels of cell death in my T cell culture. What could be the cause?

A2: High cell death can be attributed to several factors:

  • Restimulation-Induced Cell Death (RICD): Repetitive or premature restimulation of activated T cells can lead to apoptosis.[7][8] It is crucial to allow T cells to rest for an adequate period (e.g., 8-10 days) between stimulations.[9]

  • Cytokine Deprivation: T cells require specific cytokines for survival and proliferation. The absence or low concentration of key cytokines like IL-2 can lead to cell death.[10]

  • Culture Conditions: Suboptimal culture conditions such as incorrect pH, nutrient depletion, or high cell density can induce apoptosis.[2][11] Regularly change the media and split the cultures to maintain optimal conditions.

  • Contamination: Bacterial or fungal contamination can rapidly lead to cell death.[4] Regularly inspect your cultures for any signs of contamination.

Q3: My peptide-specific T cells are showing signs of exhaustion. How can I prevent this?

A3: T cell exhaustion is characterized by a progressive loss of effector functions. To mitigate this:

  • Optimize Stimulation Strength and Duration: Chronic or overly strong stimulation is a primary driver of exhaustion.[12][13] Use the lowest effective peptide concentration and limit the duration of stimulation.

  • Provide Appropriate Cytokine Support: A combination of cytokines such as IL-2, IL-7, and IL-15 can promote the survival and function of T cells and may counteract exhaustion.[14][15]

  • Incorporate "Rest" Periods: As mentioned for preventing RICD, allowing T cells to rest between stimulations is critical for maintaining their functionality.[9]

  • Consider Checkpoint Inhibitors: In some experimental setups, the addition of checkpoint inhibitors like anti-PD-1 antibodies may help to reverse or prevent T cell exhaustion.[16]

Troubleshooting Guides

Guide 1: Low or No T Cell Expansion

This guide provides a systematic approach to troubleshooting failed T cell expansion experiments.

Problem: After the planned culture period, the number of peptide-specific T cells has not increased, or the overall cell viability is very low.

Troubleshooting Workflow:

G start Start: No T Cell Expansion check_viability Check Initial Cell Viability start->check_viability Is initial viability >95%? check_peptide Verify Peptide Quality & Concentration check_viability->check_peptide Yes solution_viability Solution: Use fresh, healthy cells. Optimize isolation protocol. check_viability->solution_viability No check_apc Assess APC Function check_peptide->check_apc Yes solution_peptide Solution: Titrate peptide concentration. Use a new batch of peptide. Confirm HLA restriction. check_peptide->solution_peptide No check_culture Review Culture Conditions check_apc->check_culture Yes solution_apc Solution: Use professional APCs (e.g., DCs). Check co-stimulatory molecule expression. check_apc->solution_apc No check_donor Consider Donor Variability check_culture->check_donor Yes solution_culture Solution: Optimize media, cytokines, and cell density. Check for contamination. check_culture->solution_culture No solution_donor Solution: Screen multiple donors. Confirm HLA type. check_donor->solution_donor

Caption: Troubleshooting workflow for low T cell expansion.

Detailed Steps & Solutions:

Parameter Common Issues Recommended Actions & Solutions
Initial Cell Population Low viability of PBMCs or isolated T cells post-thawing or isolation.- Use fresh blood whenever possible.- Optimize cryopreservation and thawing protocols.- Assess viability with Trypan Blue or a viability dye for flow cytometry immediately after isolation.
Peptide Stimulus - Incorrect peptide concentration (too low for activation, too high causing toxicity).- Peptide degradation due to improper storage.[17]- Peptide is not immunogenic for the donor's HLA type.[4]- Perform a dose-response curve for the peptide (e.g., 0.1, 1, 10 µg/mL).[1]- Store peptides lyophilized at -20°C or -80°C and avoid multiple freeze-thaw cycles.[17]- Ensure the donor has the correct HLA allele for the peptide of interest.
Antigen Presenting Cells (APCs) - Low frequency or poor function of APCs in the culture.[18]- Insufficient expression of co-stimulatory molecules (e.g., CD80, CD86).[1]- Use enriched APC populations like monocyte-derived dendritic cells (DCs).- Co-culture with irradiated autologous PBMCs as a source of APCs.- Assess the expression of CD80 and CD86 on APCs via flow cytometry.
Culture Conditions - Suboptimal media composition.[19]- Inappropriate cytokine cocktail.[14]- Incorrect cell density.[1]- Use a specialized T cell culture medium (e.g., RPMI-1640 or IMDM) with 10% FBS, L-glutamine, and beta-mercaptoethanol.[19]- Supplement with an optimized cytokine cocktail (see Table 1).- Maintain an optimal T cell to APC ratio (e.g., 10:1).[1]
Donor Variability - Low precursor frequency of peptide-specific T cells in the donor.- Screen multiple healthy donors.- Confirm the presence of peptide-specific T cells at baseline using sensitive methods like ELISpot if possible.
Guide 2: Poor T Cell Viability and Function

Problem: T cells initially proliferate but then undergo significant apoptosis or show poor effector function (e.g., low cytokine production).

Underlying Mechanisms: This is often linked to T cell activation-induced cell death (AICD), exhaustion, or suboptimal culture conditions.

T Cell Activation and Apoptosis Pathways:

G cluster_0 T Cell Activation cluster_1 Apoptosis Pathways TCR TCR Activation Activation & Proliferation TCR->Activation CD28 CD28 CD28->Activation Peptide_MHC Peptide-MHC Peptide_MHC->TCR Signal 1 B7 CD80/CD86 (B7) B7->CD28 Signal 2 Chronic_Stim Chronic Stimulation Activation->Chronic_Stim FasL FasL Expression Chronic_Stim->FasL RICD Cytokine_Dep Cytokine Deprivation Bcl2 Bcl-2 Downregulation Cytokine_Dep->Bcl2 Apoptosis Apoptosis FasL->Apoptosis Bcl2->Apoptosis G start Day 0: Isolate/Thaw PBMCs stimulate Stimulate with Peptide start->stimulate cytokines Day 3: Add Cytokines (IL-2, IL-7, IL-15) stimulate->cytokines culture Day 6+: Maintain Culture (Split & Add Cytokines) cytokines->culture analyze Day 10-14: Analyze T Cell Expansion culture->analyze

References

Preventing T cell exhaustion during in vitro culture with CEF1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for preventing T cell exhaustion during in vitro culture with the CEF1 peptide pool.

Frequently Asked Questions (FAQs)

Q1: What is the CEF1 peptide pool and why is it used in T cell assays?

The CEF (or CEF1) peptide pool is a well-defined mixture of 32 HLA class I-restricted T cell epitopes from human Cytomegalovirus (CMV), Epstein-Barr Virus (EBV), and Influenza Virus. It is frequently used as a positive control to stimulate and activate antigen-specific CD8+ T cells in peripheral blood mononuclear cell (PBMC) samples.[1][2] Because most individuals have been exposed to these common viruses, their T cells will recognize these peptides and elicit a measurable immune response, such as cytokine production or proliferation.[3][4]

Q2: What is T cell exhaustion and why is it a concern in vitro?

T cell exhaustion is a state of T cell dysfunction that can arise from chronic or persistent antigen stimulation.[5][6] In this state, T cells progressively lose their effector functions, such as the ability to produce cytokines (e.g., IFN-γ, TNF-α, IL-2), proliferate, and exert cytotoxic activity.[7][8] Exhausted T cells are characterized by the sustained high expression of inhibitory receptors, including PD-1, TIM-3, and LAG-3.[7] In vitro, prolonged or repeated stimulation of T cells with antigens like the CEF1 peptide pool can induce a state that mimics in vivo T cell exhaustion, which can interfere with experimental outcomes and the assessment of T cell functionality.[7][8]

Q3: What are the key markers to identify exhausted T cells in my culture?

The hallmark of exhausted T cells is the high and co-expression of multiple inhibitory receptors. Key markers to identify exhausted T cells by flow cytometry include:

  • Programmed cell death protein 1 (PD-1): A central regulator of T cell exhaustion.[5][6]

  • T cell immunoglobulin and mucin-domain containing-3 (TIM-3): Often co-expressed with PD-1 on severely exhausted T cells.

  • Lymphocyte-activation gene 3 (LAG-3): Another key inhibitory receptor associated with T cell exhaustion.[7]

In addition to surface markers, functional assays can confirm exhaustion, such as reduced production of IFN-γ and TNF-α upon restimulation.

Q4: How can I prevent T cell exhaustion during long-term in vitro culture with CEF1?

Preventing T cell exhaustion in vitro involves several strategies aimed at modulating T cell signaling and providing survival signals. Key approaches include:

  • Immune Checkpoint Blockade: Incorporating antibodies that block inhibitory receptors like PD-1 (e.g., nivolumab, pembrolizumab) can prevent the negative signaling that drives exhaustion.[9][10][11][12]

  • Cytokine Supplementation: The addition of common gamma chain (γc) cytokines such as IL-2, IL-7, and IL-15 can promote T cell survival, proliferation, and functional longevity.[9][12][13][14][15] IL-7 and IL-15 are particularly noted for promoting the development of memory-like T cells with better long-term function compared to IL-2 alone.[12][14]

  • Optimizing Restimulation Protocols: Providing periods of rest between antigen stimulations can help prevent the overstimulation that leads to exhaustion. Research suggests that restimulating T cells every 8-10 days can be more effective than continuous stimulation.[16]

Troubleshooting Guides

Problem 1: Low T cell viability after CEF1 stimulation.

  • Possible Cause: High concentration of DMSO in the peptide pool stock.

    • Solution: Ensure the final concentration of DMSO in the cell culture medium is below 1% (v/v) to avoid toxicity.[1]

  • Possible Cause: Suboptimal cryopreservation and thawing of PBMCs.

    • Solution: Use a controlled-rate freezer or a freezing container for cryopreservation. Thaw cells rapidly in a 37°C water bath and dilute them slowly into pre-warmed culture medium to minimize osmotic stress. Poor post-thaw viability can impact T cell function.

  • Possible Cause: Nutrient depletion in the culture medium.

    • Solution: For longer-term cultures, perform partial media changes every 2-3 days to replenish nutrients and remove metabolic waste.

Problem 2: High background in ELISPOT or intracellular cytokine staining (ICS) assays.

  • Possible Cause: Non-specific T cell activation.

    • Solution: Include a vehicle control (e.g., DMSO alone) to assess the level of background activation. Ensure that the CEF1 peptide pool is used at the recommended concentration (typically around 1 µg/mL per peptide).[1]

  • Possible Cause: Over-stimulation with cytokines.

    • Solution: High concentrations of IL-2 can lead to non-specific cytokine production. Titrate the concentration of cytokines to find the optimal balance between supporting antigen-specific responses and minimizing background.[17]

  • Possible Cause: Contamination of the cell culture.

    • Solution: Regularly check cultures for signs of bacterial or fungal contamination. Use sterile techniques and consider adding penicillin-streptomycin to the culture medium.

Problem 3: T cells are not proliferating or showing signs of exhaustion despite CEF1 stimulation.

  • Possible Cause: Low frequency of CEF1-responsive T cells in the donor sample.

    • Solution: Not all donors will have a high frequency of T cells that respond to the CEF1 peptides. It is advisable to screen multiple donors to find one with a robust response.

  • Possible Cause: Inadequate antigen presentation.

    • Solution: Ensure a sufficient number of antigen-presenting cells (APCs), such as monocytes, are present in the PBMC culture. For purified T cell cultures, co-culture with irradiated autologous PBMCs or other suitable APCs is necessary.

  • Possible Cause: T cells have become terminally exhausted.

    • Solution: If T cells have been stimulated for an extended period, they may have reached a state of terminal exhaustion that is difficult to reverse. At this stage, even checkpoint blockade may not restore function. Consider shortening the culture duration or providing rest periods between stimulations.[16]

Data Presentation

Table 1: Effect of Checkpoint Inhibition and Cytokine Supplementation on T Cell Exhaustion Markers

Treatment Condition% PD-1+ CD8+ T cells% TIM-3+ CD8+ T cells% LAG-3+ CD8+ T cells
Unstimulated Control5%2%1%
CEF1 Stimulation (7 days)60%45%30%
CEF1 + Anti-PD-1 Ab (10 µg/mL)25%30%25%
CEF1 + IL-7 (10 ng/mL) + IL-15 (10 ng/mL)40%35%28%
CEF1 + Anti-PD-1 + IL-7/IL-1515%20%18%

Note: The data presented in this table is a synthesis of expected results based on published literature and is for illustrative purposes.

Table 2: Functional Outcomes of T Cell Exhaustion Prevention Strategies

Treatment ConditionIFN-γ Production (pg/mL)TNF-α Production (pg/mL)Proliferation Index (CFSE)
Unstimulated Control< 50< 201.0
CEF1 Stimulation (7 days)5002002.5
CEF1 + Anti-PD-1 Ab (10 µg/mL)15008004.0
CEF1 + IL-7 (10 ng/mL) + IL-15 (10 ng/mL)12006005.5
CEF1 + Anti-PD-1 + IL-7/IL-15250012006.0

Note: The data presented in this table is a synthesis of expected results based on published literature and is for illustrative purposes.

Experimental Protocols

Protocol 1: In Vitro Induction of T Cell Exhaustion with CEF1 Peptide Pool

  • Cell Preparation: Thaw cryopreserved human PBMCs and resuspend them in complete RPMI medium (supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin) at a concentration of 2 x 10^6 cells/mL.

  • Initial Stimulation: Plate the cells in a 24-well plate. Add the CEF1 peptide pool to a final concentration of 1 µg/mL for each peptide.

  • Culture and Restimulation: Incubate the cells at 37°C and 5% CO2. Every 3-4 days, gently aspirate half of the medium and replace it with fresh medium containing the CEF1 peptide pool at the same concentration.

  • Assessment of Exhaustion: After 7-10 days, harvest the cells and assess for markers of exhaustion (PD-1, TIM-3, LAG-3) by flow cytometry. Functional exhaustion can be confirmed by restimulating the cells with CEF1 and measuring cytokine production (e.g., by ICS or ELISA).

Protocol 2: Prevention of T Cell Exhaustion with Checkpoint Blockade and Cytokines

  • Cell Preparation: Prepare PBMCs as described in Protocol 1.

  • Treatment Setup: Prepare the following conditions in a 24-well plate:

    • CEF1 Control: PBMCs + CEF1 peptide pool (1 µg/mL).

    • Checkpoint Blockade: PBMCs + CEF1 peptide pool + anti-PD-1 antibody (e.g., nivolumab at 10 µg/mL).[10][18]

    • Cytokine Support: PBMCs + CEF1 peptide pool + IL-7 (10 ng/mL) and IL-15 (10 ng/mL).[9][13][15]

    • Combination Treatment: PBMCs + CEF1 peptide pool + anti-PD-1 antibody + IL-7 and IL-15.

  • Culture and Maintenance: Incubate the cells at 37°C and 5% CO2. Every 2-3 days, perform a half-media change with fresh medium containing the respective treatments.

  • Analysis: After 7-10 days, harvest the cells for analysis of exhaustion markers and function as described in Protocol 1.

Visualizations

T_Cell_Exhaustion_Workflow Experimental Workflow for Inducing T Cell Exhaustion cluster_start Start cluster_culture In Vitro Culture cluster_analysis Analysis start Isolate PBMCs from Donor Blood stimulate Stimulate with CEF1 Peptide Pool start->stimulate culture Culture for 7-10 Days with Periodic Restimulation stimulate->culture flow Flow Cytometry for Exhaustion Markers (PD-1, TIM-3, LAG-3) culture->flow functional Functional Assays (ICS, ELISPOT) culture->functional T_Cell_Exhaustion_Prevention_Workflow Experimental Workflow for Preventing T Cell Exhaustion cluster_start Start cluster_treatment Treatment Conditions cluster_culture Culture cluster_analysis Analysis start Isolate PBMCs control CEF1 Stimulation Only start->control anti_pd1 CEF1 + Anti-PD-1 start->anti_pd1 cytokines CEF1 + IL-7/IL-15 start->cytokines combo CEF1 + Anti-PD-1 + IL-7/IL-15 start->combo culture_cells Culture for 7-10 Days with Media Changes control->culture_cells anti_pd1->culture_cells cytokines->culture_cells combo->culture_cells analysis Assess Exhaustion Markers and Function culture_cells->analysis PD1_Signaling_Pathway PD-1 Signaling Pathway in T Cell Exhaustion cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR ZAP70 ZAP70 TCR->ZAP70 Activates CD28 CD28 PI3K PI3K CD28->PI3K Activates PD1 PD-1 SHP2 SHP-2 PD1->SHP2 Recruits & Activates PDL1 PD-L1 (on APC/Tumor Cell) PDL1->PD1 Binds to Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Effector_Function Effector Function (Cytokine Production, Proliferation) mTOR->Effector_Function Promotes SHP2->PI3K Inhibits SHP2->ZAP70 Inhibits ZAP70->PI3K Activates

References

Technical Support Center: Best Practices for CEF Peptide Pools

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper dissolution, handling, and application of CEF (Cytomegalovirus, Epstein-Barr Virus, and Influenza Virus) peptide pools.

Frequently Asked Questions (FAQs)

Q1: What is a CEF peptide pool?

A CEF peptide pool is a mixture of synthetic peptides that represent well-defined HLA class I-restricted T-cell epitopes from human Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus.[1][2][3] These pools are widely used as a positive control for assays that measure antigen-specific CD8+ T-cell responses, such as ELISpot, intracellular cytokine staining (ICS), and cytotoxicity assays.[1][2][4] The peptides are designed to stimulate T cells in individuals with a broad range of common HLA types.[2][4]

Q2: How should I dissolve the lyophilized CEF peptide pool?

Before opening, it is crucial to allow the vial of lyophilized peptide to warm to room temperature, preferably in a desiccator, to prevent condensation and moisture contamination.[5][6] The choice of solvent can vary depending on the specific product and experimental needs.

  • For many CEF peptide pools: Sterile, endotoxin-free water or a buffer such as PBS, Tris, or phosphate at a pH of 7 is sufficient for complete dissolution.[5]

  • For more hydrophobic peptides or as a general practice: High-purity dimethyl sulfoxide (DMSO) is often recommended as the initial solvent, followed by dilution with an aqueous buffer or cell culture medium.[7][8]

Always refer to the manufacturer's product data sheet for specific instructions. When using DMSO, ensure the final concentration in your cell culture is below 1% (v/v) to avoid cytotoxicity.[9]

Q3: What is the recommended concentration for my experiments?

The optimal concentration of the CEF peptide pool will depend on the specific assay and cell type. However, general recommendations are available:

  • ELISpot and FluoroSpot Assays: A final concentration of 1-2 µg/mL per peptide is commonly used.[2][10]

  • Intracellular Cytokine Staining (ICS): A final concentration of approximately 1 µg/mL per peptide is generally recommended for stimulation.[9]

It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q4: How should I store the CEF peptide pool?

Proper storage is critical to maintain the stability and activity of the CEF peptide pool.

  • Lyophilized Powder: Store at -20°C or colder for long-term stability.[5][7] When stored correctly, the lyophilized powder is stable for several years.[5]

  • Reconstituted Solutions: Peptide solutions are less stable.[5] For short-term storage (up to one week), 4°C may be acceptable for some formulations.[2][8] However, for long-term storage, it is highly recommended to create single-use aliquots of the stock solution and store them at -20°C or -80°C.[2][5][8] Avoid repeated freeze-thaw cycles as this can degrade the peptides.[5]

Q5: Are there any special handling precautions I should take?

Yes, to ensure the integrity of your experiments and for your safety, please adhere to the following precautions:

  • Always wear gloves to prevent contamination from enzymes and bacteria.[5]

  • Handle the peptides under sterile conditions, especially when preparing solutions for cell-based assays.[2]

  • Protect the peptides from direct light, as some peptides are light-sensitive.[5]

  • The toxicological properties of many peptides are not fully known, so they should be handled by technically qualified individuals with appropriate care.[5]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Peptide precipitation upon dilution in aqueous buffer The peptide pool contains hydrophobic peptides.Dissolve the peptide pool in a small amount of 100% DMSO first, then slowly add the aqueous buffer while vortexing to the desired final concentration.
Low or no T-cell stimulation - Improper storage leading to peptide degradation.- Suboptimal peptide concentration.- Low frequency of responding T-cells in the donor sample.- Incorrect HLA type of the donor.- Ensure proper storage of lyophilized and reconstituted peptides.- Perform a dose-response titration to find the optimal concentration.- Verify the viability and functionality of the PBMCs.- Confirm that the donor's HLA type is covered by the epitopes in the CEF pool.
High background in ELISpot or ICS assays - Contamination of the peptide stock solution.- High concentration of DMSO in the final culture.- Non-specific stimulation.- Use sterile reagents and techniques for reconstitution.- Ensure the final DMSO concentration is below 1%.- Include a vehicle control (e.g., DMSO in media) to assess background levels.
Inconsistent results between experiments - Repeated freeze-thaw cycles of the peptide stock.- Inaccurate pipetting or dilution.- Variation in cell viability or donor response.- Prepare and use single-use aliquots of the peptide stock.- Calibrate pipettes and double-check calculations.- Standardize cell handling procedures and use a consistent source of PBMCs.

Quantitative Data Summary

ParameterRecommended ValueNotes
Lyophilized Storage Temperature -20°C or -80°CProtect from moisture and light.[5]
Reconstituted Solution Storage (Short-term) 4°C (up to 1 week)Aliquoting is still recommended.[2][8]
Reconstituted Solution Storage (Long-term) -20°C or -80°CAvoid repeated freeze-thaw cycles.[2][5][8]
Initial Solvent Sterile Water, PBS (pH 7), or high-purity DMSOCheck manufacturer's recommendation.
Final DMSO Concentration in Culture < 1% (v/v)To avoid cytotoxicity.[9]
Working Concentration (ELISpot) 1-2 µg/mL per peptideTitration is recommended.[2][10]
Working Concentration (ICS) ~1 µg/mL per peptideTitration is recommended.[9]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized CEF Peptide Pool
  • Equilibration: Allow the vial of lyophilized CEF peptide pool to reach room temperature before opening to prevent moisture condensation.[5][7]

  • Initial Dissolution (DMSO Method): a. Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom. b. Add a small volume of high-purity DMSO (e.g., 10-40 µL) to the vial.[7][8] c. Vortex briefly to dissolve the peptide pellet.[8]

  • Preparation of Stock Solution: a. Slowly add a sterile, endotoxin-free aqueous buffer (e.g., PBS or sterile water) to the dissolved peptide to achieve the desired stock concentration (e.g., 1 mg/mL).[8] b. Vortex gently to ensure the solution is homogeneous.

  • Aliquoting and Storage: a. Dispense the stock solution into single-use, sterile microcentrifuge tubes. b. Store the aliquots at -20°C or -80°C until use.[2][8]

Protocol 2: T-Cell Stimulation for ELISpot Assay
  • Plate Preparation: Prepare a commercially available ELISpot plate according to the manufacturer's instructions (e.g., coating with an anti-IFN-γ antibody).

  • Preparation of Working Solution: a. Thaw a single-use aliquot of the CEF peptide pool stock solution. b. Dilute the stock solution in complete cell culture medium to a working concentration that is 2-3 times the final desired concentration (e.g., prepare a 3X solution of 3 µg/mL for a final concentration of 1 µg/mL).[9]

  • Cell Stimulation: a. Add 50 µL of the 3X peptide working solution to each well of the ELISpot plate.[9] b. Prepare a suspension of peripheral blood mononuclear cells (PBMCs) at a concentration of 2.5 x 10^6 cells/mL in complete culture medium. c. Add 100 µL of the cell suspension (containing 2.5 x 10^5 PBMCs) to each well.[2][9]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired duration (typically 18-24 hours), ensuring the plate is not disturbed.[2][9]

  • Assay Development: Develop the ELISpot plate according to the manufacturer's protocol to visualize the spots, where each spot represents a cytokine-secreting T-cell.

Visualizations

G cluster_prep Peptide Preparation cluster_assay Cellular Assay Workflow lyophilized Lyophilized Peptide (Store at -20°C) warm Warm to Room Temp lyophilized->warm 1. dissolve Dissolve in DMSO warm->dissolve 2. dilute Dilute with Buffer (Stock Solution) dissolve->dilute 3. aliquot Aliquot for Single Use dilute->aliquot 4. store Store at -80°C aliquot->store 5. thaw_aliquot Thaw Aliquot store->thaw_aliquot Begin Experiment prepare_working Prepare Working Solution (Dilute in Media) thaw_aliquot->prepare_working A. add_to_plate Add to Assay Plate prepare_working->add_to_plate B. add_cells Add PBMCs add_to_plate->add_cells C. incubate Incubate (37°C) add_cells->incubate D. analyze Analyze Response (e.g., ELISpot Reader) incubate->analyze E.

Caption: Workflow for CEF peptide reconstitution and use in a cellular assay.

G cluster_APC Antigen Presentation cluster_TCell T-Cell Activation APC Antigen Presenting Cell (APC) T_Cell CD8+ T-Cell Peptide CEF Peptide MHC MHC Class I Peptide->MHC Peptide_MHC Peptide-MHC Complex MHC->Peptide_MHC TCR T-Cell Receptor (TCR) Peptide_MHC->TCR Recognition Signaling Intracellular Signaling Cascade TCR->Signaling Activation T-Cell Activation Signaling->Activation Cytokines Cytokine Release (e.g., IFN-γ) Activation->Cytokines

Caption: Simplified pathway of CD8+ T-cell activation by a CEF peptide.

References

Validation & Comparative

Validating CD8+ T Cell Responses to Influenza M1 (58-66): A Comparative Guide to Key Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying the cytotoxic T lymphocyte (CTL) response to specific viral epitopes is paramount. The Influenza A matrix protein 1 (M1) peptide spanning amino acids 58-66 (GILGFVFTL) is a highly conserved and immunodominant epitope, particularly in HLA-A*02:01 individuals, making it a key target for universal influenza vaccine strategies. This guide provides a detailed comparison of the most common methods used to validate CD8+ T cell responses to the M1 (58-66) epitope, supported by experimental data and protocols.

This guide will objectively compare the performance of four principal assays: the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) with flow cytometry, MHC Class I Tetramer staining, and the Chromium-51 release cytotoxicity assay. Each method offers unique insights into the frequency and function of M1 (58-66)-specific CD8+ T cells.

Comparative Analysis of Assays

The choice of assay depends on the specific question being addressed, sample availability, and the desired balance between functional information and direct quantification.

Assay Principle Primary Output Advantages Disadvantages
ELISpot Captures cytokines secreted by individual T cells upon antigen stimulation.Number of cytokine-producing cells (Spot Forming Units - SFUs).Highly sensitive for detecting low-frequency responses.[1] Measures a functional output (cytokine secretion). Relatively high throughput.Provides limited information on the phenotype of the responding cells. Indirect measure of cell frequency.
Intracellular Cytokine Staining (ICS) Detects cytokines produced within T cells after stimulation, analyzed by flow cytometry.Percentage of cytokine-positive cells within the CD8+ T cell population.Allows for multi-parameter analysis (phenotype, multiple cytokines). Provides data on a per-cell basis.Less sensitive than ELISpot for low-frequency responses.[1] Requires cell permeabilization, which can affect cell viability and staining of other markers.
MHC Class I Tetramer Staining Directly labels T cells with specific T cell receptors (TCRs) using fluorescently-labeled MHC-peptide complexes.Percentage of antigen-specific T cells within the CD8+ population.Directly quantifies the number of antigen-specific T cells, regardless of their functional state.[2] High specificity and sensitivity. Can be combined with phenotypic markers.Does not provide direct information on T cell function. Requires knowledge of the subject's HLA type. Tetramers can be expensive to produce.
Chromium-51 Release Assay Measures the ability of CTLs to lyse target cells loaded with the specific peptide and radioactive chromium-51.Percentage of specific lysis of target cells.Directly measures the cytotoxic function of T cells. Considered a "gold standard" for assessing cytotoxicity.Uses radioactive materials. Labor-intensive and has lower throughput. Indirectly measures T cell frequency.

Quantitative Data Summary

The following table summarizes typical quantitative readouts from the compared assays when analyzing CD8+ T cell responses to Influenza M1 (58-66). Note that absolute values can vary significantly based on donor immune status, experimental conditions, and the specific influenza strain used for stimulation.

Assay Metric Typical Range for Positive Response Reference
ELISpot SFU per 10^6 PBMCs>50 SFU/10^6 cells is often considered a positive response for influenza-specific T cells.[3][3]
Intracellular Cytokine Staining (ICS) % of IFN-γ+ cells in CD8+ population0.1% - 2% in healthy, previously exposed individuals.[4]
MHC Class I Tetramer Staining % of Tetramer+ cells in CD8+ population0.05% - 1% in peripheral blood of healthy donors.[5]
Chromium-51 Release Assay % Specific Lysis>10% specific lysis at a 25:1 Effector:Target ratio is typically considered positive.[6]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures is crucial for understanding and implementing these assays.

CD8+ T Cell Activation by Influenza M1 (58-66)

CD8_T_Cell_Activation CD8+ T Cell Activation Pathway for Influenza M1 (58-66) cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T Cell MHC_Peptide HLA-A*02:01 + M1 (58-66) TCR T Cell Receptor (TCR) MHC_Peptide->TCR Recognition Lck Lck TCR->Lck CD8 CD8 CD8->MHC_Peptide Co-receptor Binding ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg IP3_DAG IP3 & DAG PLCg->IP3_DAG NFAT_AP1_NFkB NFAT, AP-1, NF-κB IP3_DAG->NFAT_AP1_NFkB Activation of Transcription Factors Cytokine_Production Cytokine Production (IFN-γ, TNF-α) NFAT_AP1_NFkB->Cytokine_Production Cytotoxicity Cytotoxicity (Granzyme, Perforin) NFAT_AP1_NFkB->Cytotoxicity ELISpot_Workflow ELISpot Assay Workflow PBMC_Isolation Isolate PBMCs Cell_Plating Add PBMCs to wells PBMC_Isolation->Cell_Plating Plate_Coating Coat 96-well plate with anti-cytokine antibody (e.g., anti-IFN-γ) Plate_Coating->Cell_Plating Stimulation Stimulate with M1 (58-66) peptide Cell_Plating->Stimulation Incubation Incubate (18-24h) Stimulation->Incubation Washing_1 Wash plate to remove cells Incubation->Washing_1 Detection_Ab Add biotinylated anti-cytokine detection antibody Washing_1->Detection_Ab Enzyme_Conjugate Add enzyme-conjugate (e.g., Streptavidin-ALP) Detection_Ab->Enzyme_Conjugate Substrate Add substrate to develop spots Enzyme_Conjugate->Substrate Analysis Analyze spots with an ELISpot reader Substrate->Analysis ICS_Workflow Intracellular Cytokine Staining (ICS) Workflow PBMC_Isolation Isolate PBMCs Stimulation Stimulate with M1 (58-66) peptide + Protein transport inhibitor (e.g., Brefeldin A) PBMC_Isolation->Stimulation Incubation Incubate (4-6h) Stimulation->Incubation Surface_Staining Stain for surface markers (e.g., CD3, CD8) Incubation->Surface_Staining Fix_Perm Fix and permeabilize cells Surface_Staining->Fix_Perm Intracellular_Staining Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) Fix_Perm->Intracellular_Staining Flow_Cytometry Acquire and analyze data on a flow cytometer Intracellular_Staining->Flow_Cytometry Tetramer_Workflow MHC Class I Tetramer Staining Workflow PBMC_Isolation Isolate PBMCs Tetramer_Staining Incubate cells with fluorescently-labeled M1 (58-66)-HLA-A*02:01 tetramer PBMC_Isolation->Tetramer_Staining Surface_Staining Stain for surface markers (e.g., CD3, CD8) Tetramer_Staining->Surface_Staining Washing Wash cells Surface_Staining->Washing Flow_Cytometry Acquire and analyze data on a flow cytometer Washing->Flow_Cytometry Chromium_Release_Workflow Chromium-51 Release Assay Workflow cluster_Target Target Cells cluster_Effector Effector Cells Target_Cell_Prep Prepare target cells (e.g., T2 cells) Peptide_Loading Pulse with M1 (58-66) peptide Target_Cell_Prep->Peptide_Loading Chromium_Labeling Label with 51Cr Peptide_Loading->Chromium_Labeling Co_incubation Co-incubate effector and target cells at various E:T ratios (4-6h) Chromium_Labeling->Co_incubation Effector_Cell_Prep Prepare effector cells (CD8+ T cells) Effector_Cell_Prep->Co_incubation Supernatant_Collection Collect supernatant Co_incubation->Supernatant_Collection Radioactivity_Measurement Measure 51Cr release in a gamma counter Supernatant_Collection->Radioactivity_Measurement

References

Cross-Reactivity of M1 (58-66)-Specific T Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of T cell responses is paramount for designing effective vaccines and immunotherapies. This guide provides a comparative analysis of the cross-reactivity of T cells specific for the influenza A virus matrix protein 1 (M1) peptide, amino acids 58-66 (GILGFVFTL), with a focus on supporting experimental data, detailed protocols, and the underlying signaling pathways.

The M1 (58-66) epitope is a well-characterized, immunodominant peptide presented by HLA-A*02:01, a common human leukocyte antigen allele.[1] T cells that recognize this conserved epitope can offer protection against various influenza A strains.[1] However, the specificity of this recognition is not absolute, and M1 (58-66)-specific T cells can also recognize other, structurally similar peptides. This cross-reactivity has significant implications for both natural immunity and vaccine development.

Quantitative Analysis of Cross-Reactivity

Studies have demonstrated that a significant fraction of the T cell repertoire responding to the M1 (58-66) epitope is cross-reactive with peptides containing single amino acid substitutions at T cell receptor (TCR) contact residues.[1][2][3] This cross-reactivity is not uniform and varies depending on the specific amino acid substitution and the individual donor.[1]

Table 1: Cross-Reactivity of M1 (58-66)-Specific T Cell Clonotypes with Substituted Peptides

DonorFraction of Cross-Reactive Clonotypes in M1 (58-66) RepertoireMaximum Number of Additional Peptides Recognized by a Single Clonotype
Donor A45% - 58%6
Donor B45% - 58%5
Donor C45% - 58%5

Data synthesized from studies on HLA-A2 positive adult subjects. The substituted peptides had single amino acid changes at TCR contact positions 63 or 65 of the M1 (58-66) peptide.[1][3]

Table 2: Recognition of Substituted M1 Peptides by M1 (58-66)-Specific T Cell Clonotypes

Substituted Peptide (Position 65)Percentage of M1 (58-66) Cross-Reactive Clonotypes Responding
A6522.7% - 36.2%
S6529.5% - 34.5%

This table highlights the variable recognition of two specific substituted peptides across three donors.[1]

Beyond substituted influenza peptides, cross-reactivity of M1 (58-66)-specific T cells has also been observed with a peptide from the HIV-1 Gag protein. This finding suggests that prior influenza infection could potentially influence the immune response to HIV-1.

Experimental Protocols

To assess the cross-reactivity of M1 (58-66)-specific T cells, several key in vitro assays are employed. The following are detailed methodologies for two common and critical experimental procedures.

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion

The ELISPOT assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level. In this context, it is used to measure the number of M1 (58-66)-specific T cells that produce Interferon-gamma (IFN-γ) upon stimulation with the target peptide or its variants.

Materials:

  • PVDF-membrane 96-well ELISPOT plates

  • Sterile PBS

  • 70% Ethanol

  • Capture antibody (anti-human IFN-γ)

  • Blocking solution (e.g., RPMI 1640 with 10% fetal bovine serum)

  • Effector cells (Peripheral Blood Mononuclear Cells - PBMCs)

  • Peptides (M1 58-66, substituted peptides, negative control)

  • Recombinant human IL-2

  • Biotinylated detection antibody (anti-human IFN-γ)

  • Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)

  • Substrate (e.g., BCIP/NBT for ALP or AEC for HRP)

Procedure:

  • Plate Coating:

    • Pre-wet the ELISPOT plate wells with 15 µL of 70% ethanol for 1 minute.

    • Wash the wells three times with 200 µL of sterile PBS.

    • Add 100 µL of capture antibody diluted in PBS to each well.

    • Incubate the plate overnight at 4°C.

  • Cell Stimulation:

    • The next day, wash the wells three times with 200 µL of sterile PBS.

    • Block the membrane by adding 200 µL of blocking solution to each well and incubate for at least 2 hours at 37°C.

    • Prepare effector cells (PBMCs) and resuspend them in culture medium.

    • Add 1 x 10^5 to 3 x 10^5 PBMCs to each well.

    • Add peptides to the designated wells at a final concentration of 10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin). Add recombinant human IL-2 to a final concentration of 30 U/mL.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection and Development:

    • Wash the wells four times with PBS containing 0.05% Tween-20 (PBST).

    • Add 100 µL of biotinylated detection antibody diluted in PBST to each well.

    • Incubate for 2 hours at 37°C.

    • Wash the wells six times with PBST.

    • Add 100 µL of streptavidin-ALP or -HRP to each well and incubate for 1 hour at room temperature.

    • Wash the wells six times with PBST, followed by three washes with PBS.

    • Add 100 µL of the substrate solution and monitor for spot development (typically 5-30 minutes).

    • Stop the reaction by washing thoroughly with deionized water.

    • Allow the plate to dry completely before counting the spots using an ELISPOT reader.

Cytotoxicity Assay (Chromium-51 Release Assay)

This assay measures the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells presenting the specific peptide-MHC complex.

Materials:

  • Effector cells (M1 58-66-specific CTL line)

  • Target cells (e.g., T2 cells, which are HLA-A*02:01 positive and deficient in TAP, allowing for efficient loading of exogenous peptides)

  • Chromium-51 (51Cr)

  • Peptides (M1 58-66, substituted peptides, negative control)

  • Fetal bovine serum (FBS)

  • Complete culture medium

  • Gamma counter

Procedure:

  • Target Cell Labeling:

    • Resuspend 1 x 10^6 target cells in 100 µL of FBS.

    • Add 100 µCi of 51Cr and incubate for 1 hour at 37°C, mixing every 15 minutes.

    • Wash the labeled target cells three times with complete culture medium to remove excess 51Cr.

    • Resuspend the cells at 1 x 10^5 cells/mL.

  • Peptide Pulsing:

    • Incubate the labeled target cells with 10 µg/mL of the respective peptides for 1 hour at 37°C.

  • Co-culture and Lysis:

    • Plate 1 x 10^4 peptide-pulsed target cells per well in a 96-well U-bottom plate.

    • Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

    • For spontaneous release control, add medium instead of effector cells.

    • For maximum release control, add 1% Triton X-100 to lyse all target cells.

    • Centrifuge the plate at 200 x g for 3 minutes and incubate for 4 hours at 37°C in a 5% CO2 incubator.

  • Measurement of 51Cr Release:

    • After incubation, centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect 100 µL of the supernatant from each well.

    • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation of Specific Lysis:

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Signaling Pathways and Experimental Workflows

The recognition of the M1 (58-66) peptide by a specific T cell receptor initiates a complex signaling cascade, leading to T cell activation, proliferation, and effector functions such as cytokine release and cytotoxicity.

T_Cell_Activation_Workflow cluster_0 Antigen Presentation cluster_1 T Cell Recognition & Activation cluster_2 Downstream Signaling Cascades cluster_3 Effector Functions APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) MHC HLA-A*02:01 + M1 (58-66) Peptide APC->MHC Presents TCR T Cell Receptor (TCR) MHC->TCR Binds to T_Cell CD8+ T Cell T_Cell->TCR CD8 CD8 Co-receptor T_Cell->CD8 Lck Lck TCR->Lck Recruits & Activates CD8->Lck ZAP70 ZAP70 Lck->ZAP70 Phosphorylates ITAMs Recruits & Activates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 Pathway LAT_SLP76->PLCg1 Activate Ras_MAPK Ras-MAPK Pathway LAT_SLP76->Ras_MAPK Activate NFAT_Activation NFAT Activation PLCg1->NFAT_Activation Leads to AP1_Activation AP-1 Activation Ras_MAPK->AP1_Activation Leads to Effector_Functions T Cell Effector Functions NFAT_Activation->Effector_Functions AP1_Activation->Effector_Functions Cytokine_Release IFN-γ Release (Measured by ELISPOT) Effector_Functions->Cytokine_Release e.g. Cytotoxicity Target Cell Lysis (Measured by Cytotoxicity Assay) Effector_Functions->Cytotoxicity e.g.

Caption: T Cell Activation by M1 (58-66) Peptide.

The diagram above illustrates the key steps from antigen presentation to the execution of T cell effector functions. The binding of the TCR and CD8 co-receptor to the peptide-MHC complex on an antigen-presenting cell initiates a signaling cascade involving key molecules like Lck, ZAP-70, LAT, and SLP-76. This leads to the activation of downstream pathways such as the PLCγ1 and Ras-MAPK pathways, culminating in the activation of transcription factors like NFAT and AP-1. These transcription factors drive the expression of genes responsible for T cell proliferation, cytokine production (e.g., IFN-γ), and cytotoxic activity.

Cross_Reactivity_Workflow cluster_0 T Cell Population cluster_1 In Vitro Stimulation & Expansion cluster_2 Cross-Reactivity Assessment cluster_3 Data Analysis PBMCs Isolate PBMCs from Influenza-Experienced Donor Stimulation Stimulate PBMCs with M1 (58-66) Peptide PBMCs->Stimulation Expansion Expand M1 (58-66)-Specific T Cell Line/Clones Stimulation->Expansion ELISPOT ELISPOT Assay (Measure IFN-γ production) Expansion->ELISPOT Cytotoxicity_Assay Cytotoxicity Assay (Measure Target Cell Lysis) Expansion->Cytotoxicity_Assay Peptide_Panel Panel of Peptides: - M1 (58-66) (Positive Control) - Substituted Peptides - Unrelated Peptides (Negative Control) Peptide_Panel->ELISPOT Peptide_Panel->Cytotoxicity_Assay Analysis Compare responses to substituted peptides with the response to the index M1 (58-66) peptide. ELISPOT->Analysis Cytotoxicity_Assay->Analysis

References

Choosing Your Positive Control: A Comparative Guide to CEF1 and CEF2 Peptide Pools

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of immunological research, particularly in the development of vaccines and immunotherapies, the use of reliable positive controls is paramount for the validation of T-cell assays. Among the most widely utilized controls are the CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pools, which are designed to elicit recall responses in CD8+ T cells from most of the human population. Over time, two main versions of this essential tool have become commercially available: the "classic" CEF1 pool, comprising 23 peptides, and the "extended" CEF2 pool, containing 32 peptides. This guide provides a detailed comparison of these two peptide pools, supported by their composition and the scientific rationale for their evolution, to assist researchers in selecting the optimal control for their experimental needs.

At a Glance: Key Differences Between CEF1 and CEF2

The primary distinction between the CEF1 and CEF2 peptide pools lies in their composition and, consequently, their intended population coverage. The CEF2 pool is an expanded version of the original CEF1 pool, designed to improve the frequency of positive responses across a broader range of HLA types.

FeatureCEF1 Peptide PoolCEF2 Peptide Pool
Number of Peptides 2332
Antigenic Source Cytomegalovirus (CMV), Epstein-Barr Virus (EBV), Influenza VirusCytomegalovirus (CMV), Epstein-Barr Virus (EBV), Influenza Virus
Design Rationale Contains a selection of well-characterized HLA class I-restricted T-cell epitopes.An extended version of CEF1 with additional epitopes to increase the probability of eliciting a response in a wider donor population.[1][2]
Primary Application Positive control for CD8+ T-cell stimulation in functional assays (e.g., ELISpot, intracellular cytokine staining).[3][4][5]Positive control for CD8+ T-cell stimulation in functional assays, with broader HLA coverage.[6][7][8][9]

Performance Insights: Why the Expansion to CEF2?

The transition from the 23-peptide CEF1 pool to the 32-peptide CEF2 pool was driven by the observation that the original formulation was insufficient to elicit a CD8+ T-cell recall response in a significant portion of subjects.[1][2] This highlighted the need for a more comprehensive set of epitopes to account for the vast diversity of HLA class I alleles within the human population.

Compositional Analysis: A Deeper Dive into the Peptides

The following tables detail the specific peptide compositions of the CEF1 and CEF2 pools, derived from publicly available datasheets from various suppliers. This allows for a direct comparison of the epitopes included in each.

Table 1: Peptide Composition of CEF1 (23 Peptides)
VirusProteinSequenceHLA Restriction
Influenza AVSDGGPNLYA1
Influenza ACTELKLSDYA1
Influenza AGILGFVFTLA2
EBVGLCTLVAMLA2
HCMVNLVPMVATVA2
Influenza AILRGSVAHKA3
EBVRVRAYTYSKA3
EBVRLRAEAQVKA3
EBVIVTDFSVIKA11
EBVATIGTAMYKA11
EBVDYCNVLNKEFA24
Influenza AKTGKPIYKRA68
EBVRPPIFIRRLB7
HCMVTPRVTGGGAMB7
Influenza AELRSRYWAIB8
EBVRAKFKQLLB8
EBVFLRGRAYGLB8
EBVQAKWRLQTLB8
Influenza ASRYWAIRTRB27
EBVRRIYDLIELB27
EBVYPLHEQHGMB35
EBVEENLLDFVRFB44
HCMVEFFWDANDIYB44

Source: Compiled from multiple vendor datasheets.[3][4]

Table 2: Additional Peptides in CEF2 (9 Peptides)

The CEF2 pool includes all 23 peptides from the CEF1 pool plus the following nine:

VirusProteinSequenceHLA Restriction
Influenza AFMYSDFHFIA2
Influenza AKTGGPIYKRA3/A11
EBVTPGPGVRYPLB7
HCMVYSEHPTFTSQYB7
EBVIEDPPFNSLB14
HCMVSDEEEAIVAYTLB18
Influenza AASCMGLIYB27
EBVLPFADAVLB35
EBVEPLPQGQLTAYB35

Note: The complete CEF2 pool contains 32 peptides in total. Source: Compiled from multiple vendor datasheets.[11][12]

Experimental Protocols

The following are generalized protocols for using CEF peptide pools as positive controls in ELISpot and Intracellular Cytokine Staining (ICS) assays. These should be adapted based on specific laboratory conditions and manufacturer recommendations.

ELISpot Assay Protocol
  • Plate Coating : Coat a 96-well PVDF plate with an anti-cytokine (e.g., IFN-γ) capture antibody overnight at 4°C.

  • Cell Preparation : Thaw and wash cryopreserved Peripheral Blood Mononuclear Cells (PBMCs). Resuspend the cells in complete RPMI medium.

  • Stimulation :

    • Add 2-3 x 10^5 PBMCs per well.

    • Add the CEF1 or CEF2 peptide pool to the designated wells at a final concentration of 1-2 µg/mL per peptide.

    • Include a negative control (medium + DMSO) and a positive mitogen control (e.g., PHA).

  • Incubation : Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection :

    • Wash the plate and add a biotinylated anti-cytokine detection antibody.

    • Incubate, wash, and then add streptavidin-alkaline phosphatase.

    • After a final wash, add a substrate solution (e.g., BCIP/NBT) to develop the spots.

  • Analysis : Wash the plate with distilled water, allow it to dry, and count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS) Protocol
  • Cell Preparation : Thaw and wash cryopreserved PBMCs. Resuspend in complete RPMI medium.

  • Stimulation :

    • In a 96-well U-bottom plate, add 1-2 x 10^6 PBMCs per well.

    • Add the CEF1 or CEF2 peptide pool at a final concentration of 1-2 µg/mL per peptide.

    • Add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of incubation.

    • Include negative and positive controls.

  • Incubation : Incubate for 6-12 hours at 37°C in a 5% CO2 incubator.

  • Staining :

    • Wash the cells and stain for surface markers (e.g., CD3, CD8).

    • Fix and permeabilize the cells using a commercial kit.

    • Stain for intracellular cytokines (e.g., IFN-γ, TNF-α).

  • Acquisition : Wash the cells and acquire the data on a flow cytometer.

  • Analysis : Analyze the data using flow cytometry software to determine the percentage of cytokine-positive CD8+ T cells.

Visualizing the Workflow and Underlying Biology

To further clarify the experimental process and the biological mechanisms at play, the following diagrams are provided.

G cluster_0 Experimental Workflow: T-Cell Stimulation PBMCs Isolate PBMCs from Blood Sample Stimulation Stimulate with CEF1 or CEF2 Peptide Pool PBMCs->Stimulation Incubation Incubate (with Brefeldin A for ICS) Stimulation->Incubation Assay Perform ELISpot or ICS Assay Incubation->Assay Analysis Analyze Data (Spot Counting or Flow Cytometry) Assay->Analysis

Caption: A simplified workflow for T-cell stimulation using CEF peptide pools.

G cluster_1 T-Cell Activation Signaling Pathway APC Antigen Presenting Cell (APC) T_Cell CD8+ T-Cell Peptide CEF Peptide MHC MHC Class I Peptide->MHC Binds to MHC->APC Presented on TCR T-Cell Receptor (TCR) TCR->T_Cell Activation T-Cell Activation TCR->Activation Signal 1 CD8 CD8 Co-receptor CD8->T_Cell CD8->Activation Signal 2 Cytokines Cytokine Secretion (e.g., IFN-γ) Activation->Cytokines

Caption: Simplified signaling pathway of CD8+ T-cell activation by CEF peptides.

Conclusion

The choice between CEF1 and CEF2 peptide pools should be guided by the specific requirements of the study. For researchers aiming to maximize the probability of observing a positive control response across a diverse donor cohort, the CEF2 (extended) peptide pool is the recommended choice. Its expanded repertoire of 32 epitopes provides broader HLA coverage compared to the 23 epitopes in the CEF1 pool. While CEF1 can still serve as a valid positive control, particularly in more homogenous study populations or when historical data relies on this formulation, CEF2 represents a more robust and inclusive option for ensuring the integrity of T-cell functionality assays in contemporary research.

References

A Comparative Analysis of T Cell Functional Avidity for Influenza M1 (58-66) and Other Viral Epitopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional avidity of T cells targeting the immunodominant influenza A virus (IAV) matrix protein 1 epitope, M1 (58-66), against other viral epitopes. Functional avidity, the sensitivity of a T cell to a specific amount of antigen, is a critical determinant of the efficacy of an immune response and a key consideration in the development of T cell-based vaccines and immunotherapies.

The M1 (58-66) epitope (sequence: GILGFVFTL) is a highly conserved peptide among various IAV strains and is presented by the common HLA-A*02:01 allele, making it a frequent target of cytotoxic T lymphocyte (CTL) responses in a large portion of the human population.[1][2][3] However, its role in protective immunity is complex, with conflicting reports on the functional avidity of T cells that recognize it.

Quantitative Comparison of T Cell Functional Avidity

Functional avidity is typically determined by measuring the T cell response to decreasing concentrations of a specific peptide. The effective concentration at which 50% of the maximal response is achieved (EC50) is a standard metric; a lower EC50 value indicates higher functional avidity.[4]

The data below summarizes findings from studies comparing the functional avidity of M1 (58-66)-specific T cells with those recognizing other epitopes. It is important to note that experimental conditions, such as the method of T cell stimulation (e.g., peptide vs. live virus), can significantly influence the results.[5]

Target EpitopeVirus of OriginT Cell Response MeasuredFunctional Avidity (EC50)Key FindingsReference
M1 (58-66) Influenza A VirusCytotoxicity (Lysis)High Avidity (EC50 not specified)M1 (58-66)-specific CTLs showed the highest functional avidity among nine conserved IAV epitopes when stimulated with live virus.[5]
M1 (58-66) Influenza A VirusGranular Exocytosis (CD107a/b)Poor Avidity (EC50 not specified)Peptide-stimulated T cell lines specific for M1 (58-66) were unable to effectively recognize IAV-infected epithelial cells.[6]
M1 (58-66) (Vβ17+ TCR) Influenza A VirusCytotoxicity (Lysis)Higher Avidity (EC50 not specified)CTL clones expressing the dominant Vβ17 TCR demonstrated higher functional avidity than clones with subdominant TCRs (Vβ8.1, Vβ13.6, Vβ23).[7]
M1 (58-66) (non-Vβ17 TCR) Influenza A VirusCytotoxicity (Lysis)Lower Avidity (EC50 not specified)Subdominant TCR-expressing clones required higher peptide concentrations for equivalent lysis compared to Vβ17+ clones.[7]
NP (383–391) Influenza A VirusLytic ActivitySimilar to M1 (58-66)The functional avidity of CTLs specific for the NP (383–391) epitope was found to be similar to that of M1 (58-66)-specific CTLs.[8]
EBV-BMLF1 (280–288) Epstein-Barr VirusIFN-γ ProductionVaries by donorMethod established for comparing functional avidity against various viral epitopes. Direct comparative EC50 values with M1 were donor-dependent.[9]
CMV-pp65 (495–503) CytomegalovirusIFN-γ ProductionVaries by donorMethod established for comparing functional avidity against various viral epitopes. Direct comparative EC50 values with M1 were donor-dependent.[9]

Table 1: Summary of Experimental Data on T Cell Functional Avidity. This table highlights the variability in reported functional avidity for the M1 (58-66) epitope, which can be influenced by the experimental setup and the specific T cell receptor (TCR) repertoire.

Signaling and Experimental Frameworks

T Cell Receptor (TCR) Signaling Pathway

The initial recognition of an epitope like M1 (58-66), presented by an MHC molecule on an antigen-presenting cell (APC), triggers a cascade of intracellular signals within the T cell. This pathway, depicted below, integrates signals from the TCR and co-stimulatory molecules (like CD28) to orchestrate T cell activation, proliferation, and effector functions. The strength and duration of this signaling are influenced by the avidity of the TCR-pMHC interaction.

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm T Cell Cytoplasm cluster_nucleus Nucleus APC APC T_Cell T Cell pMHC pMHC (M1 58-66) TCR TCR pMHC->TCR Recognition Lck Lck TCR->Lck CD28 CD28 PI3K PI3K CD28->PI3K CD80_86 CD80/86 CD80_86->CD28 Co-stimulation ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 PLCg1 PLC-γ1 LAT_SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Calcium Ca²⁺ Flux IP3->Calcium PKC PKCθ DAG->PKC RasGRP RasGRP DAG->RasGRP Akt_mTOR Akt/mTOR PI3K->Akt_mTOR Calcineurin Calcineurin Calcium->Calcineurin NFAT NFAT Calcineurin->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 RasGRP->AP1 Gene Gene Transcription (Cytokines, Proliferation) Akt_mTOR->Gene NFAT->Gene NFkB->Gene AP1->Gene

TCR Signaling Cascade. A diagram of the major pathways activated upon T cell recognition of a peptide-MHC complex.

Experimental Workflow for Determining Functional Avidity

Measuring functional avidity involves a standardized workflow to assess T cell sensitivity. The process, outlined below, begins with isolating immune cells and culminates in the calculation of an EC50 value from a dose-response curve.

Functional_Avidity_Workflow cluster_prep 1. Preparation cluster_stim 2. Stimulation cluster_assay 3. Assay cluster_analysis 4. Analysis isolate_pbmc Isolate PBMCs from Blood Sample coculture Co-culture PBMCs with Pulsed Target Cells isolate_pbmc->coculture prep_targets Prepare Target Cells (e.g., T2 cells) pulse_targets Pulse Target Cells with Peptide Dilutions prep_targets->pulse_targets peptide_titration Create Serial Dilutions of Epitope Peptide (e.g., M1 58-66) peptide_titration->pulse_targets pulse_targets->coculture assay_choice Select Readout coculture->assay_choice elispot IFN-γ ELISPOT read_plate Read Plate / Acquire Data on Flow Cytometer elispot->read_plate ics Intracellular Cytokine Staining (ICS) ics->read_plate degran Degranulation Assay (CD107a/b) degran->read_plate assay_choice->elispot Secretion assay_choice->ics Intracellular assay_choice->degran Cytotoxicity plot_curve Plot Dose-Response Curve (% Max Response vs. [Peptide]) read_plate->plot_curve calc_ec50 Calculate EC50 Value plot_curve->calc_ec50

References

A Comparative Guide to M1 (58-66) Immunodominance Across Diverse HLA Backgrounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The influenza A virus matrix protein 1 (M1) contains a highly conserved epitope, M1 (58-66), with the amino acid sequence GILGFVFTL. This peptide is a critical target for the cellular immune response, particularly cytotoxic T lymphocytes (CTLs), which are essential for clearing viral infections. The effectiveness of this immune response is largely dictated by an individual's Human Leukocyte Antigen (HLA) background, as different HLA molecules vary in their ability to present this peptide to T cells. This guide provides a comparative analysis of M1 (58-66) immunodominance in the context of different HLA alleles, supported by experimental data, to aid in vaccine design and immunotherapy development.

Quantitative Analysis of M1 (58-66)-Specific T Cell Responses

The immunodominance of the M1 (58-66) epitope is most prominently observed in individuals expressing the HLA-A*02:01 allele.[1][2] However, research has revealed that this peptide can also be presented by other HLA alleles, leading to a broader potential for immune recognition across the human population. The following tables summarize the quantitative data from studies investigating the frequency of M1 (58-66)-specific CD8+ T cells in various HLA contexts.

HLA AlleleFrequency of Responding DonorsPercentage of CD107a+ CD8+ T cells (Range)Percentage of IFN-γ+ CD8+ T cells (Range)Reference
HLA-A02:01100% (8/8)14.3% - 45.7%8.3% - 25.3%[1]
HLA-A02-negative (HLA-C*08 positive)57% (4/7)1.2% - 5%1.9% - 4.8%[1]

Table 1: Comparison of M1 (58-66)-Specific CD8+ T Cell Responses in HLA-A02:01 Positive vs. HLA-A02-Negative Donors. Data shows a significantly higher frequency and magnitude of response in HLA-A*02:01 positive individuals.

The presence of other HLA alleles can significantly influence the immunodominance hierarchy of the M1 (58-66) response, even in individuals positive for HLA-A*02:01. This phenomenon, known as immunodomination, can result in a diminished response to an otherwise dominant epitope.

Co-expressed HLA Allele(s) with HLA-A02:01Effect on M1 (58-66) ResponseQuantitative ObservationReference
HLA-A01:01, HLA-B08:01, HLA-B15:01, HLA-B18:01, HLA-B35:03Subdominant ResponseThe M1 (58-66) response is not immunodominant in individuals co-expressing these alleles.[3]
HLA-A01, HLA-A02, HLA-B08, HLA-B35Increased precursor CTL frequency for another epitope (NP 44-52)A threefold increase in CTLp frequency for the HLA-A1-restricted epitope NP 44–52 was observed.[4]
HLA-B*27Subdominant ResponseThe precursor frequency of CTLs for the HLA-B8-restricted epitope NP(380-388) was threefold lower in HLA-B27-positive donors.[4]

Table 2: Influence of Co-expressed HLA Alleles on the Immunodominance of the M1 (58-66) Epitope in HLA-A*02:01 Positive Individuals.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays used to quantify M1 (58-66) immunodominance.

Intracellular Cytokine Staining (ICS) for IFN-γ and CD107a

This assay is used to identify and quantify antigen-specific T cells based on their production of cytokines (e.g., IFN-γ) and degranulation (measured by surface expression of CD107a) upon stimulation.

Protocol Summary:

  • Cell Stimulation: Peripheral blood mononuclear cells (PBMCs) are stimulated with the M1 (58-66) peptide (typically at 1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours at 37°C. A positive control (e.g., PMA/Ionomycin) and a negative control (no peptide) are included.

  • Surface Staining: Cells are washed and stained with fluorescently labeled antibodies against surface markers, including CD8 and CD107a.

  • Fixation and Permeabilization: Cells are fixed with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilized using a permeabilization buffer (e.g., containing saponin).

  • Intracellular Staining: Permeabilized cells are stained with a fluorescently labeled antibody against IFN-γ.

  • Flow Cytometry Analysis: Cells are acquired on a flow cytometer, and the percentage of CD8+ T cells that are positive for IFN-γ and/or CD107a is determined.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ

The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.

Protocol Summary:

  • Plate Coating: An ELISpot plate is coated with a capture antibody specific for IFN-γ and incubated overnight at 4°C.

  • Blocking: The plate is washed and blocked with a blocking buffer (e.g., RPMI with 10% FBS) to prevent non-specific binding.

  • Cell Incubation: PBMCs are added to the wells along with the M1 (58-66) peptide (typically 1-10 µg/mL). A positive control (e.g., phytohemagglutinin) and a negative control (no peptide) are included. The plate is incubated for 18-24 hours at 37°C in a CO2 incubator.

  • Detection: Cells are removed, and a biotinylated detection antibody specific for IFN-γ is added to the wells.

  • Enzyme Conjugation: After washing, a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase) is added.

  • Spot Development: A substrate is added that is converted by the enzyme into a colored, insoluble spot at the location of each cytokine-secreting cell.

  • Analysis: The spots are counted using an automated ELISpot reader, and the results are expressed as spot-forming units (SFU) per million cells.

Peptide-HLA Binding Assay

These assays measure the affinity of a peptide for a specific HLA molecule, which is a key determinant of its immunogenicity.

Protocol Summary (Competition-based Cellular Assay):

  • Cell Line: A cell line expressing the HLA allele of interest (e.g., T2 cells for HLA-A*02:01, which are TAP-deficient and have "empty" HLA molecules on their surface) is used.

  • Peptide Incubation: The cells are incubated with a known high-affinity, fluorescently labeled reference peptide and varying concentrations of the unlabeled test peptide (M1 58-66).

  • Stabilization: The binding of the peptides stabilizes the HLA molecules on the cell surface.

  • Staining: The cells are stained with a fluorescently labeled antibody that recognizes the specific HLA molecule.

  • Flow Cytometry Analysis: The mean fluorescence intensity (MFI) of the HLA staining is measured by flow cytometry. The ability of the test peptide to compete with the reference peptide for binding is determined by the reduction in MFI. The concentration of the test peptide that results in 50% inhibition of the reference peptide binding (IC50) is calculated as a measure of binding affinity.

Visualizing the Landscape of M1 (58-66) Immunodominance

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex relationships governing M1 (58-66) immunodominance.

M1_Presentation_Pathway cluster_AntigenProcessing Antigen Processing cluster_MHC_Presentation MHC Class I Presentation cluster_TCell_Response CD8+ T Cell Response Influenza A Virus Influenza A Virus M1 Protein M1 Protein Influenza A Virus->M1 Protein Proteasome Proteasome M1 Protein->Proteasome Degradation M1 (58-66) Peptide M1 (58-66) Peptide Proteasome->M1 (58-66) Peptide Generation Other HLA Alleles Other HLA Alleles M1 (58-66) Peptide->Other HLA Alleles Weak/No Binding HLA-A*02:01 HLA-A*02:01 M1 (58-66) Peptide->HLA-A*02:01 High Affinity Binding HLA-C*08 HLA-C*08 M1 (58-66) Peptide->HLA-C*08 Lower Affinity Binding HLA-A02:01 HLA-A02:01 HLA-C08 HLA-C08 No/Weak Response No/Weak Response Other HLA Alleles->No/Weak Response Peptide-HLA Complex Peptide-HLA Complex Immunodominant Response Immunodominant Response Peptide-HLA Complex->Immunodominant Response HLA-A*02:01 Restricted Subdominant Response Subdominant Response Peptide-HLA Complex->Subdominant Response HLA-C*08 Restricted HLA-A*02:01->Peptide-HLA Complex HLA-C*08->Peptide-HLA Complex

Caption: Antigen processing and presentation pathway for the influenza M1 (58-66) epitope.

Experimental_Workflow PBMCs from Donor PBMCs from Donor M1 (58-66) Peptide Stimulation M1 (58-66) Peptide Stimulation PBMCs from Donor->M1 (58-66) Peptide Stimulation Intracellular Cytokine Staining (ICS) Intracellular Cytokine Staining (ICS) M1 (58-66) Peptide Stimulation->Intracellular Cytokine Staining (ICS) ELISpot Assay ELISpot Assay M1 (58-66) Peptide Stimulation->ELISpot Assay Flow Cytometry Analysis Flow Cytometry Analysis Intracellular Cytokine Staining (ICS)->Flow Cytometry Analysis Quantification of IFN-g Secreting Cells Quantification of IFN-g Secreting Cells ELISpot Assay->Quantification of IFN-g Secreting Cells Quantification of IFN-g+ and CD107a+ CD8+ T cells Quantification of IFN-g+ and CD107a+ CD8+ T cells Flow Cytometry Analysis->Quantification of IFN-g+ and CD107a+ CD8+ T cells

Caption: Experimental workflow for assessing M1 (58-66)-specific T cell responses.

HLA_Influence M1 (58-66) Response M1 (58-66) Response Immunodominant Immunodominant M1 (58-66) Response->Immunodominant Subdominant Subdominant M1 (58-66) Response->Subdominant HLA-A02:01 HLA-A02:01 Modulated (Subdominant) Modulated (Subdominant) HLA-A02:01->Modulated (Subdominant) Leads to HLA-C08 HLA-C08 Other HLA-A/B Alleles Other HLA-A/B Alleles Other HLA-A/B Alleles->HLA-A02:01 Influences HLA-A*02:01 HLA-A*02:01 HLA-A*02:01->M1 (58-66) Response Drives HLA-C*08 HLA-C*08 HLA-C*08->M1 (58-66) Response Drives

Caption: Logical relationship of HLA alleles influencing M1 (58-66) immunodominance.

Conclusion

The immunodominance of the influenza M1 (58-66) epitope is a complex trait heavily influenced by an individual's HLA background. While HLA-A02:01 is the primary restricting allele associated with a strong and frequent CTL response, the ability of other alleles, such as HLA-C08, to present this peptide should not be overlooked.[1] Furthermore, the interplay between different HLA alleles within an individual can significantly alter the immunodominance hierarchy. These findings have important implications for the design of T-cell based "universal" influenza vaccines, suggesting that targeting a broader range of HLA restrictions and considering the impact of HLA haplotypes will be crucial for inducing protective immunity across a diverse population. For drug development professionals, understanding these nuances is key to designing effective immunotherapies that leverage the cellular immune response to combat influenza infection. Overall, the IAV-specific CTL response is smaller in individuals who do not express HLA-A*02:01.[5]

References

A Comparative Analysis of M1 (58-66) T-Cell Responses: Vaccination vs. Natural Influenza Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the cellular immune response to the conserved influenza A matrix protein 1 epitope, M1 (58-66), reveals distinct characteristics in individuals who have been vaccinated compared to those with immunity from natural infection. This guide synthesizes key experimental findings, offering a comparative overview for researchers, scientists, and professionals in drug development. The data underscores the nuanced differences in T-cell activation, functionality, and memory phenotype between these two cohorts, providing critical insights for the development of next-generation, broadly protective influenza vaccines.

Quantitative Comparison of M1 (58-66) Specific T-Cell Responses

The following table summarizes the key quantitative differences in M1 (58-66) specific CD8+ T-cell responses observed in vaccinated individuals versus those with immunity established through natural infection. Data is compiled from multiple studies investigating various influenza vaccine formulations.

MetricVaccinated IndividualsNaturally Infected Individuals (Pre-existing Immunity)Key Findings
Frequency of M1 (58-66) Specific CD8+ T-Cells Modest increases observed post-vaccination in a subset of individuals. For example, trivalent inactivated vaccine (TIV) increased responses in 12-25% of HLA-A2+ individuals.[1][2] Live attenuated influenza vaccine (LAIV) also showed the potential to boost these cells.[3]Generally higher and more variable baseline frequencies due to repeated exposure to seasonal influenza.[4] These memory CTLs established by seasonal flu can cross-react with pandemic strains.[1]Vaccination can boost pre-existing M1-specific T-cell populations, but the response is not as consistently high as that seen from the cumulative effect of natural infections.
Functional Profile (Cytokine Production) IFN-γ production is a key measure of functionality. ELISPOT assays show an increase in IFN-γ producing cells post-vaccination in some individuals.[2]Memory T-cells from naturally infected individuals readily produce IFN-γ and TNF-α upon re-exposure to the M1 epitope.[1]Both vaccinated and naturally infected individuals mount a functional response, characterized by IFN-γ production.
Cytotoxic Potential Vaccination with novel candidates like MVA-NP+M1 has been shown to increase the expression of cytotoxic markers such as Perforin and Granzyme A in M1 (58-66) specific T-cells.[5][6]M1 (58-66) specific CTLs from naturally infected individuals demonstrate the ability to lyse target cells infected with influenza virus.[1]Vaccination can enhance the cytotoxic phenotype of M1-specific T-cells, suggesting a qualitative improvement in the immune response.
Activation and Memory Phenotype Post-vaccination, an increase in activation markers like CD38 and HLA-DR has been observed on M1 (58-66) specific T-cells.[3] These cells often display an effector memory phenotype.[1]Individuals with a history of natural infection possess a pool of M1 (58-66) specific memory T-cells that can be rapidly activated upon re-exposure.[4]Both scenarios lead to the presence of M1-specific memory T-cells, but vaccination can shift the population towards a more activated, effector-like state.

Experimental Methodologies

The characterization of M1 (58-66) specific T-cell responses relies on a set of established immunological assays. The following protocols are representative of the methods used in the cited studies.

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion
  • Objective: To quantify the frequency of M1 (58-66) specific, IFN-γ producing T-cells.

  • Methodology:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.

    • ELISPOT plates pre-coated with anti-IFN-γ antibody are seeded with PBMCs.

    • Cells are stimulated with the M1 (58-66) peptide (GILGFVFTL) at a final concentration of 2 µg/ml. A negative control (medium alone) and a positive control (phytohemagglutinin) are included.[2]

    • Plates are incubated for 15-20 hours at 37°C in a 5% CO2 incubator.[2]

    • After incubation, cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added.

    • Streptavidin-alkaline phosphatase and a substrate are subsequently added to develop colored spots, each representing an individual IFN-γ secreting cell.

    • Spots are counted using an automated ELISPOT reader. The frequency of peptide-specific cells is calculated by subtracting the average number of spots in the negative control wells from the average number of spots in the peptide-stimulated wells.[2]

Flow Cytometry with Tetramer Staining and Intracellular Cytokine Staining
  • Objective: To determine the frequency, phenotype, and functional profile of M1 (58-66) specific CD8+ T-cells.

  • Methodology:

    • Cryopreserved PBMCs are thawed and rested.

    • For tetramer staining, cells are incubated with a PE-labeled HLA-A*0201 tetramer complexed with the M1 (58-66) peptide for 15 minutes at 37°C.[3]

    • Surface staining is performed using fluorochrome-conjugated antibodies against CD8, as well as markers for memory (e.g., CD45RO, CCR7), activation (e.g., CD38, HLA-DR), and cytotoxicity (e.g., CD107a).[3]

    • For intracellular cytokine staining, cells are stimulated with the M1 (58-66) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) for several hours.

    • Following stimulation, cells are surface stained, then fixed and permeabilized.

    • Intracellular staining is performed with antibodies against IFN-γ, TNF-α, and cytotoxic molecules like Perforin and Granzyme A.[6]

    • Cells are acquired on a flow cytometer and the data is analyzed using appropriate software.

Cytotoxicity Assay
  • Objective: To measure the ability of M1 (58-66) specific CTLs to kill target cells presenting the M1 epitope.

  • Methodology:

    • Target cells (e.g., autologous B-lymphoblastoid cell lines - BLCLs) are labeled with a release agent, such as 51Cr.

    • A portion of the labeled target cells are pulsed with the M1 (58-66) peptide. Unpulsed cells serve as a negative control.

    • Effector cells (PBMCs or isolated CD8+ T-cells) are co-cultured with the labeled target cells at various effector-to-target ratios.

    • After a 4-6 hour incubation, the supernatant is harvested, and the amount of 51Cr released from lysed cells is measured using a gamma counter.

    • The percentage of specific lysis is calculated as: [(experimental release - spontaneous release) / (maximum release - spontaneous release)] x 100.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in the analysis and activation of M1 (58-66) specific T-cells, the following diagrams are provided.

G cluster_sample Sample Preparation cluster_assays T-Cell Assays cluster_analysis Data Analysis blood Whole Blood Sample pbmc PBMC Isolation (Ficoll Gradient) blood->pbmc stim Peptide Stimulation (M1 58-66) pbmc->stim cyto Cytotoxicity Assay pbmc->cyto elispot ELISPOT Assay stim->elispot flow Flow Cytometry stim->flow freq Frequency of IFN-γ+ Cells elispot->freq pheno Phenotype & Function (Tetramer+, Cytokines) flow->pheno lysis Specific Lysis (%) cyto->lysis T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell MHC MHC class I + M1 (58-66) peptide TCR T-Cell Receptor (TCR) MHC->TCR CD8 CD8 MHC->CD8 Lck Lck TCR->Lck Engagement CD8->Lck ZAP70 ZAP70 Lck->ZAP70 Phosphorylates PLCg PLCγ ZAP70->PLCg Activates NFAT NFAT PLCg->NFAT NFkB NF-κB PLCg->NFkB AP1 AP-1 PLCg->AP1 Cytokines Cytokine Production (IFN-γ, TNF-α) NFAT->Cytokines Proliferation Clonal Expansion NFAT->Proliferation Cytotoxicity Cytotoxicity (Perforin, Granzyme) NFAT->Cytotoxicity NFkB->Cytokines NFkB->Proliferation NFkB->Cytotoxicity AP1->Cytokines AP1->Proliferation AP1->Cytotoxicity

References

A Comparative Guide to Alternative Positive Control Peptides for HLA-A2 Individuals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In immunological research, particularly in the development of T-cell-based immunotherapies and vaccines, the use of a reliable positive control is paramount for the validation of experimental assays. The CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool has long been the gold standard for eliciting recall T-cell responses, especially in HLA-A2 positive individuals, who represent a significant portion of the global population. However, the reliance on a peptide pool can sometimes mask the individual potency of its constituent peptides and may not be the most suitable control for all experimental contexts, particularly in cancer immunotherapy research where tumor-associated antigens (TAAs) are the primary focus.

This guide provides an objective comparison of alternative positive control peptides to the CEF pool for HLA-A2 individuals. We present a selection of well-characterized viral and tumor-associated antigen-derived peptides, summarize available quantitative data on their immunogenicity, and provide detailed experimental protocols for their evaluation.

Alternative Positive Control Peptides: An Overview

A variety of HLA-A2 restricted peptides derived from viral and tumor-associated antigens have demonstrated the ability to elicit robust CD8+ T-cell responses. These peptides can serve as effective positive controls in a range of immunological assays, including ELISpot, intracellular cytokine staining (ICS), and cytotoxicity assays.

Viral Antigens:

  • CMV pp65 (NLVPMVATV): A highly immunogenic peptide from the human Cytomegalomegalovirus phosphoprotein 65, known to elicit strong memory T-cell responses in a large proportion of the HLA-A2 positive population.

  • Influenza A M1 (GILGFVFTL): A conserved epitope from the matrix protein 1 of Influenza A virus, which is a common target of the cellular immune response following natural infection or vaccination.

  • EBV BMLF1 (GLCTLVAML): An immunodominant peptide from the BMLF1 protein of the Epstein-Barr virus, capable of inducing potent CD8+ T-cell responses.

Tumor-Associated Antigens (TAAs):

  • Melan-A/MART-1 (ELAGIGILTV): An analogue of the native Melan-A/MART-1 peptide with enhanced HLA-A2 binding affinity, frequently used in melanoma immunotherapy studies.

  • NY-ESO-1 (SLLMWITQC): A cancer-testis antigen expressed in a variety of tumors, making its corresponding peptide a relevant positive control in cancer vaccine trials.

  • Survivin (LMLGEFLKL): A modified peptide from the anti-apoptosis protein survivin, which is overexpressed in many cancers.

Quantitative Comparison of T-Cell Responses

The following tables summarize the quantitative data on the immunogenicity of these alternative peptides in HLA-A2 positive individuals, primarily focusing on Interferon-gamma (IFN-γ) production as a key indicator of T-cell activation.

Table 1: Comparison of IFN-γ Responses to Individual HLA-A2 Restricted Viral Peptides from the CEF Pool

Peptide AntigenSequenceMean IFN-γ SFU/10^6 PBMC (± SD) in Responding DonorsReference
CMV pp65NLVPMVATV250 (± 150)[1][2]
Influenza A M1GILGFVFTL180 (± 120)[1][2]
EBV BMLF1GLCTLVAML150 (± 100)[1][2]
EBV BRLF1YVLDHLIVV80 (± 60)[1][2]
EBV LMP2FLYALALLL50 (± 40)[1][2]

Data represents a summary of responses observed in multiple HLA-A2 positive healthy donors. SFU = Spot Forming Units.

Table 2: Immunogenicity of Tumor-Associated Antigen Peptides in HLA-A2 Individuals

Peptide AntigenSequenceAssay TypeReadoutKey FindingsReference(s)
Melan-A/MART-1 (analogue)ELAGIGILTVCTL Assay% Specific LysisAnalogue peptide showed more efficient in vitro generation of tumor-reactive CTLs compared to the native peptide.[3]
NY-ESO-1SLLMWITQCFluoroSpotIFN-γ spots/2x10^5 cellsThe NY-ESO-1 peptide pool induced IFN-γ responses in healthy donors, with the CEF pool used as a positive control.[4]
NY-ESO-1SLLMWITQCELISAIFN-γ (pg/mL)TCR-T cells recognized and secreted IFN-γ in response to the peptide presented by HLA-A2.[5][6]
Survivin (modified)LMLGEFLKLCTL Assay% Specific LysisThe modified peptide induced stronger T-cell responses compared to its wild-type counterpart in normal donors.[7]

Note: Direct head-to-head comparisons of these TAAs with the CEF pool in the same donor cohort are limited in the publicly available literature. The provided data demonstrates their individual immunogenic potential.

Signaling Pathways and Experimental Workflows

T-Cell Activation Signaling Pathway

The recognition of a peptide-MHC class I complex by the T-cell receptor (TCR) on a CD8+ T-cell initiates a complex signaling cascade, leading to T-cell activation, proliferation, and effector functions.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell MHC MHC-I + Peptide TCR TCR MHC->TCR Recognition CD8 CD8 MHC->CD8 CD3 CD3 Lck Lck CD8->Lck Activates CD3->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Activates IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca²⁺ influx IP3->Ca PKC PKC DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK NFAT NFAT Ca->NFAT Activation T-Cell Activation (Cytokine production, Proliferation, Cytotoxicity) NFAT->Activation NFkB NF-κB PKC->NFkB NFkB->Activation AP1 AP-1 Ras_MAPK->AP1 AP1->Activation

Caption: TCR signaling cascade upon peptide-MHC I recognition.

Experimental Workflow for Peptide Comparison

A standardized workflow is crucial for the objective comparison of T-cell responses to different peptides.

Experimental_Workflow cluster_preparation Sample Preparation cluster_stimulation In Vitro Stimulation cluster_assay T-Cell Response Assays cluster_analysis Data Analysis PBMC Isolate PBMCs from HLA-A2+ Donors Peptide_Stim Stimulate PBMCs with: - CEF1 Pool (Control) - Alternative Peptide 1 - Alternative Peptide 2 - ... - No Peptide (Negative Control) PBMC->Peptide_Stim ELISpot IFN-γ ELISpot Peptide_Stim->ELISpot ICS Intracellular Cytokine Staining (ICS) for IFN-γ, TNF-α, IL-2 Peptide_Stim->ICS Cytotoxicity Cytotoxicity Assay (e.g., Cr-51 release) Peptide_Stim->Cytotoxicity Data Quantify: - Spot Forming Units (SFU) - % Cytokine+ Cells - % Specific Lysis ELISpot->Data ICS->Data Cytotoxicity->Data Comparison Compare Responses and Determine Peptide Immunogenicity Data->Comparison

Caption: Workflow for comparing T-cell responses to peptides.

Experimental Protocols

1. IFN-γ ELISpot Assay

This assay quantifies the number of IFN-γ secreting T-cells upon peptide stimulation.

  • Materials:

    • 96-well PVDF membrane plates pre-coated with anti-human IFN-γ capture antibody.

    • Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A2 positive donors.

    • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin.

    • Peptides (CEF pool and alternatives) at a working concentration of 1-10 µg/mL.

    • Phytohemagglutinin (PHA) as a positive control.

    • Biotinylated anti-human IFN-γ detection antibody.

    • Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP).

    • BCIP/NBT or AEC substrate.

    • ELISpot plate reader.

  • Protocol:

    • Thaw cryopreserved PBMCs and resuspend in complete RPMI medium.

    • Add 2-3 x 10^5 PBMCs per well to the pre-coated ELISpot plate.

    • Add peptides to the respective wells at the final desired concentration. Include a negative control (medium only) and a positive control (PHA).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

    • Wash the plate with PBS containing 0.05% Tween-20 (PBST).

    • Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate with PBST.

    • Add streptavidin-ALP or -HRP and incubate for 1 hour at room temperature.

    • Wash the plate with PBST and then with PBS.

    • Add the substrate and incubate until distinct spots emerge.

    • Stop the reaction by washing with distilled water.

    • Allow the plate to dry completely and count the spots using an ELISpot reader.

2. Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the multiparametric analysis of cytokine production at the single-cell level.

  • Materials:

    • PBMCs from HLA-A2 positive donors.

    • Complete RPMI medium.

    • Peptides, PHA (positive control).

    • Brefeldin A and Monensin (protein transport inhibitors).

    • Anti-CD3, Anti-CD8, and other surface marker antibodies conjugated to fluorochromes.

    • Fixation/Permeabilization buffer.

    • Anti-IFN-γ, anti-TNF-α, anti-IL-2 antibodies conjugated to different fluorochromes.

    • Flow cytometer.

  • Protocol:

    • Stimulate 1-2 x 10^6 PBMCs/mL with peptides or PHA for 6-16 hours in the presence of Brefeldin A and Monensin.

    • Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

    • Stain for surface markers (e.g., CD3, CD8) for 30 minutes at 4°C.

    • Wash the cells with FACS buffer.

    • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

    • Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) for 30 minutes at 4°C.

    • Wash the cells with permeabilization buffer.

    • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

    • Analyze the data to determine the percentage of cytokine-producing CD8+ T-cells.

3. Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay

This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells presenting the specific peptide.

  • Materials:

    • Effector cells: Peptide-specific CTLs generated by in vitro stimulation of PBMCs.

    • Target cells: T2 cells (HLA-A2+, TAP-deficient) or another HLA-A2+ cell line.

    • Sodium Chromate (⁵¹Cr).

    • Peptides.

    • Lysis buffer (e.g., 1% Triton X-100).

    • 96-well V-bottom plates.

    • Gamma counter.

  • Protocol:

    • Label target cells with ⁵¹Cr for 1-2 hours at 37°C.

    • Wash the labeled target cells to remove excess ⁵¹Cr.

    • Pulse the labeled target cells with the respective peptides for 1 hour at 37°C.

    • Plate the peptide-pulsed target cells in a 96-well V-bottom plate.

    • Add effector CTLs at various effector-to-target (E:T) ratios.

    • Include control wells for spontaneous release (target cells + medium) and maximum release (target cells + lysis buffer).

    • Incubate the plate for 4-6 hours at 37°C.

    • Centrifuge the plate and collect the supernatant.

    • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Conclusion

While the CEF peptide pool remains a valuable tool, the use of individual, well-characterized peptides from viral or tumor-associated antigens can offer a more defined and context-specific positive control for immunological assays in HLA-A2 individuals. The data presented in this guide demonstrates that peptides from CMV pp65, Influenza A M1, and EBV BMLF1 are potent inducers of T-cell responses and serve as excellent alternatives. For researchers in the field of oncology, the inclusion of TAA-derived peptides such as Melan-A/MART-1, NY-ESO-1, and Survivin can provide a more relevant positive control. The choice of the most appropriate positive control will ultimately depend on the specific research question and the experimental context. The provided protocols offer a standardized framework for the evaluation and comparison of these alternative peptides.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of CEF1, Influenza Matrix Protein M1 (58-66)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety and logistical information for the proper disposal of the synthetic peptide CEF1, Influenza Matrix Protein M1 (58-66). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and compliance with standard regulations.

While this specific peptide is not classified as a hazardous substance, good laboratory practice dictates that all chemicals should be handled with caution.[1] The toxicological properties of this material have not been thoroughly investigated, and it may be harmful if swallowed, inhaled, or in contact with skin.[1] Therefore, adherence to the following disposal protocol is essential for maintaining a safe research environment.

Immediate Safety and Handling Protocols

Before beginning any disposal procedures, ensure you are familiar with the material's Safety Data Sheet (SDS) and are wearing the appropriate Personal Protective Equipment (PPE).[2]

ItemSpecificationRationale
Personal Protective Equipment (PPE) Chemical-resistant nitrile gloves, safety glasses or goggles, and a laboratory coat.[1][2]To prevent accidental skin and eye contact with the peptide.[1][2]
Respiratory Protection A fume hood or biosafety cabinet should be used when handling the lyophilized powder form.[2]The fine powder can be easily aerosolized and inhaled.[2]
Storage Store the lyophilized peptide at -20°C or colder in a tightly sealed container, away from bright light.[1][3] For solutions, store aliquots at -20°C to avoid freeze-thaw cycles.[3]To ensure long-term stability and prevent degradation from moisture and oxidation.[3]
Spill Response Absorb spills with an inert material and place the contaminated material in a sealed container for disposal.[4] Ventilate the area and wash it thoroughly after cleanup.[4]To safely contain and remove any accidental releases of the peptide.

Step-by-Step Disposal Procedure

The proper disposal of CEF1, Influenza Matrix Protein M1 (58-66), and associated materials must comply with local, state, and federal regulations. Never dispose of peptides in the regular trash or down public drains.[2] All waste should be treated as chemical waste.

Experimental Protocol: Waste Decontamination and Disposal

Objective: To outline the safe segregation, decontamination, and disposal of solid and liquid waste contaminated with CEF1 peptide.

Methodology:

  • Waste Segregation:

    • At the point of generation, separate waste into three categories: solid waste, liquid waste, and sharps waste.

    • Use designated, clearly labeled, and leak-proof waste containers for each category.[2][5]

  • Solid Waste Disposal:

    • Place all contaminated, non-sharp solid waste into a designated biohazard or chemical waste bag within a rigid container.

    • This includes items such as used gloves, pipette tips, vials, and contaminated bench paper.

    • Seal the container when it is three-quarters full.

    • Store the sealed container in a designated area for hazardous waste pickup.

  • Liquid Waste Disposal:

    • Collect all aqueous solutions containing the peptide in a dedicated, leak-proof, and clearly labeled chemical waste container.

    • For decontamination, add a freshly prepared 1:10 dilution of household bleach to the liquid waste, ensuring a final concentration sufficient for inactivation, and allow a contact time of at least 20-30 minutes.[5]

    • After decontamination, the solution should still be disposed of as chemical waste in accordance with your institution's guidelines. Do not pour it down the sanitary sewer unless explicitly permitted by your Environmental Health & Safety (EH&S) department.

  • Sharps Waste Disposal:

    • Place all contaminated sharps, such as needles and syringes, directly into a designated, puncture-resistant sharps container.[5]

    • Do not recap, bend, or break needles.

    • Seal the sharps container when it is three-quarters full and manage it as hazardous waste.

  • Final Steps and Area Decontamination:

    • After handling and disposing of the peptide, remove and discard PPE in the appropriate solid waste container.

    • Thoroughly wash your hands with soap and water.

    • Decontaminate all work surfaces and equipment used during the process with an appropriate disinfectant, such as 70% ethanol or a 1:10 bleach solution, followed by a water rinse if necessary.

    • Coordinate with your institution's EH&S department for the scheduled pickup and final disposal of all waste containers.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of waste generated from experiments involving CEF1, Influenza Matrix Protein M1 (58-66).

G cluster_0 Waste Generation Point cluster_1 Step 1: Waste Segregation cluster_2 Step 2: Containment & Treatment cluster_3 Step 3: Final Disposal start CEF1 Peptide Waste solid Solid Waste (Gloves, Vials, Tips) start->solid liquid Liquid Waste (Peptide Solutions) start->liquid sharps Sharps Waste (Needles, Syringes) start->sharps solid_container Place in Labeled Chemical Waste Container solid->solid_container liquid_container Collect in Labeled Waste Bottle liquid->liquid_container sharps_container Place in Puncture-Proof Sharps Container sharps->sharps_container end Arrange for Pickup by Institutional EH&S solid_container->end decontaminate Decontaminate with Bleach (min. 20 min contact) liquid_container->decontaminate decontaminate->end sharps_container->end

Caption: Workflow for the safe disposal of CEF1 peptide waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CEF1, Influenza Matrix Protein M1 (58-66)
Reactant of Route 2
CEF1, Influenza Matrix Protein M1 (58-66)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.